molecular formula C7H12O3 B047756 6-Oxoheptanoic acid CAS No. 3128-07-2

6-Oxoheptanoic acid

Cat. No.: B047756
CAS No.: 3128-07-2
M. Wt: 144.17 g/mol
InChI Key: IZOQMUVIDMLRDC-UHFFFAOYSA-N
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Description

6-Oxoheptanoic acid is a versatile seven-carbon keto-acid that serves as a valuable synthetic building block and a metabolite of interest in biochemical research. Its structure, featuring a terminal carboxylic acid and a ketone group at the 6-position, makes it a crucial precursor in organic synthesis, particularly for the construction of more complex molecules, heterocyclic compounds, and novel polymers. In metabolic studies, this compound is recognized as an intermediate in the catabolic pathway of toluene and other aromatic compounds in certain bacterial species, facilitating research into bioremediation and enzymatic degradation mechanisms. The compound acts as a substrate for various dehydrogenases and other enzymes, allowing researchers to probe metabolic flux and enzyme kinetics. This high-purity reagent is essential for studies focusing on fatty acid metabolism, the design of prodrugs, and the development of biosensors. Our product is rigorously quality-controlled to ensure consistency and reliability in your experimental results, supporting advancements in synthetic chemistry, enzymology, and environmental microbiology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxoheptanoic acid
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InChI

InChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOQMUVIDMLRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20953322
Record name 6-Oxoheptanoic acid
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Molecular Weight

144.17 g/mol
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CAS No.

3128-07-2
Record name 6-Oxoheptanoic acid
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Record name 6-Oxoheptanoic acid
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Record name 6-OXOHEPTANOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Oxoheptanoic acid, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental methodologies, and includes visualizations to illustrate key concepts and workflows.

Core Physicochemical Properties

This compound, also known as 5-acetylvaleric acid, is a keto acid with the linear formula CH₃CO(CH₂)₄CO₂H. It serves as a versatile building block in organic synthesis. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O₃[1][2]
Molecular Weight 144.17 g/mol [1][2]
CAS Number 3128-07-2[1]
Appearance Solid
Melting Point 32-37 °C[3]
Boiling Point 158-162 °C at 9 mmHg
Density 1.059 g/mL at 25 °C
pKa (Predicted) 4.69 ± 0.10
Solubility Soluble in water, alcohols, and ethers.[4]
logP (Octanol-Water Partition Coefficient) Data not readily available in experimental literature.

Experimental Protocols

The following sections detail the generalized experimental protocols for determining the key physicochemical properties of a solid organic acid like this compound.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Procedure:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.

  • A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

Determination of Boiling Point

The boiling point of this compound is determined at a reduced pressure due to its relatively high boiling point at atmospheric pressure, which could lead to decomposition.

Procedure:

  • A small amount of this compound is placed in a small test tube or distillation flask.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The apparatus is connected to a vacuum source, and the pressure is lowered to the desired value (e.g., 9 mmHg).

  • The sample is heated gently and stirred continuously.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is then removed, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure of the liquid equals the pressure of the system.

Determination of Solubility

The solubility of this compound can be qualitatively assessed in various solvents.

Procedure:

  • Approximately 0.1 g of this compound is added to a test tube containing 1 mL of the solvent (e.g., water, ethanol, diethyl ether).

  • The mixture is agitated vigorously for 1-2 minutes.

  • Visual inspection determines if the solid has completely dissolved.

  • If the substance dissolves, it is classified as soluble in that solvent. If a significant amount of solid remains, it is classified as insoluble. For intermediate cases, it can be classified as partially soluble.

  • Due to its carboxylic acid group, its solubility in aqueous basic solutions (e.g., 5% sodium bicarbonate or 5% sodium hydroxide) can also be tested, where it is expected to be soluble due to salt formation.

Visualizations

The following diagrams, created using the DOT language, illustrate a general workflow for characterizing a solid organic acid and the role of this compound as a linker in bioconjugation.

G cluster_0 Physicochemical Property Determination Workflow A Obtain Pure Sample of This compound B Melting Point Determination (Capillary Method) A->B C Boiling Point Determination (Reduced Pressure) A->C D Solubility Assessment (Water, Organic Solvents, Aqueous Base) A->D E Spectroscopic Analysis (IR, NMR, Mass Spectrometry) A->E F Data Compilation and Analysis B->F C->F D->F E->F G cluster_1 Use of this compound as a Ketone Linker Protein Protein (with amine or other reactive group) Conjugate Protein-Linker-Hydrazide Conjugate Protein->Conjugate Covalent Bond Formation Linker This compound (Activated Carboxylic Acid) Linker->Conjugate Hydrazide Hydrazide Derivative Hydrazide->Linker Hydrazone Bond Formation (at ketone group)

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 6-oxoheptanoic acid, a valuable building block in organic synthesis and drug development. This document details a common synthetic route via oxidative cleavage of 1-methylcyclohexene and provides a thorough analysis of its spectroscopic properties.

Introduction

This compound is a bifunctional organic compound containing both a ketone and a carboxylic acid functional group. This unique structure makes it a versatile precursor for the synthesis of a variety of more complex molecules, including pharmaceuticals and specialty polymers. Its applications include its use as a ketone linker for the conjugation of hydrazide derivatives to proteins.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound is the oxidative cleavage of the double bond in 1-methylcyclohexene. Ozonolysis followed by an oxidative workup is a common strategy to achieve this transformation.

Experimental Protocol: Ozonolysis of 1-Methylcyclohexene with Oxidative Workup

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

Procedure:

  • Reaction Setup: A solution of 1-methylcyclohexene in a mixture of dichloromethane and methanol is prepared in a three-neck flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube on the outlet. The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone gas is bubbled through the cooled solution. The reaction progress is monitored by the appearance of a blue color, indicating the presence of unreacted ozone.

  • Workup: Once the ozonolysis is complete, the excess ozone is removed by bubbling nitrogen gas through the solution. The reaction mixture is then allowed to warm to room temperature. A solution of 30% hydrogen peroxide is carefully added to the mixture.

  • Oxidation: The mixture is stirred at room temperature to allow for the oxidation of the intermediate ozonide to the carboxylic acid. The reaction is typically exothermic and may require occasional cooling.

  • Isolation and Purification: The reaction mixture is diluted with water and extracted with diethyl ether. The organic layers are combined, washed with a saturated sodium bicarbonate solution, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to obtain the final product.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected spectroscopic data.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₇H₁₂O₃
Molecular Weight 144.17 g/mol
Appearance White to off-white solid
Melting Point 35-37 °C
Boiling Point 158-162 °C at 9 mmHg
Density 1.059 g/mL at 25 °C
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.5br s1H-COOH
2.48t2H-CH₂-C(=O)-
2.34t2H-CH₂-COOH
2.15s3H-C(=O)-CH₃
1.65m4H-CH₂-CH₂-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
209.2C=O (ketone)
179.1C=O (carboxylic acid)
43.5-CH₂-C(=O)-
33.8-CH₂-COOH
29.9-C(=O)-CH₃
24.3-CH₂-
20.0-CH₂-

FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm⁻¹)Description of VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
2940, 2860C-H stretchAlkane
1710 (sharp)C=O stretchKetone & Carboxylic Acid
1410C-O-H bendCarboxylic Acid
1290C-O stretchCarboxylic Acid

MS (Mass Spectrometry)

  • Ionization Method: Electron Ionization (EI)

m/zInterpretation
144[M]⁺ (Molecular Ion)
126[M - H₂O]⁺
111[M - H₂O - CH₃]⁺
98[M - H₂O - CO]⁺
83
71
58
43[CH₃CO]⁺ (Base Peak)

Experimental and Logical Workflows

The following diagrams illustrate the key workflows involved in the synthesis and characterization of this compound.

Synthesis_Workflow cluster_synthesis Synthesis 1_Methylcyclohexene 1_Methylcyclohexene Ozonolysis Ozonolysis 1_Methylcyclohexene->Ozonolysis O₃, CH₂Cl₂/MeOH, -78°C Oxidative_Workup Oxidative_Workup Ozonolysis->Oxidative_Workup H₂O₂ Crude_Product Crude_Product Oxidative_Workup->Crude_Product Purification Purification Crude_Product->Purification Chromatography 6_Oxoheptanoic_Acid 6_Oxoheptanoic_Acid Purification->6_Oxoheptanoic_Acid

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_characterization Characterization Synthesized_Product Synthesized_Product NMR_Spectroscopy NMR_Spectroscopy Synthesized_Product->NMR_Spectroscopy IR_Spectroscopy IR_Spectroscopy Synthesized_Product->IR_Spectroscopy Mass_Spectrometry Mass_Spectrometry Synthesized_Product->Mass_Spectrometry Structural_Confirmation Structural_Confirmation NMR_Spectroscopy->Structural_Confirmation IR_Spectroscopy->Structural_Confirmation Mass_Spectrometry->Structural_Confirmation

Caption: Characterization workflow for this compound.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of this compound via the ozonolysis of 1-methylcyclohexene, along with a comprehensive summary of its characterization data. The provided spectroscopic information and workflows serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the reliable preparation and identification of this important chemical intermediate.

6-Oxoheptanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 6-oxoheptanoic acid, a bifunctional organic compound with applications in chemical synthesis and bioconjugation. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Chemical Identity and Molecular Structure

This compound, also known as 5-acetylvaleric acid, is a carboxylic acid containing a ketone functional group.[1][2] Its bifunctional nature makes it a useful building block and linker in organic synthesis.

The definitive identifier for this compound is its CAS Registry Number.

CAS Number: 3128-07-2[1][2][3][4][5]

The molecular structure of this compound is characterized by a six-carbon chain with a carboxylic acid group at one terminus and a ketone group on the sixth carbon.

Molecular Formula: C₇H₁₂O₃[2][3][4]

Molecular Weight: 144.17 g/mol [1][2]

Chemical Structure Representations:

  • Linear Formula: CH₃CO(CH₂)₄CO₂H[1]

  • SMILES: CC(=O)CCCCC(=O)O[5]

  • InChI: 1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10)[2][3][5]

  • InChIKey: IZOQMUVIDMLRDC-UHFFFAOYSA-N[2][3][5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Physical State Solid[1]
Appearance Transparent liquid (above melting point)
Melting Point 32-37 °C[1]
Boiling Point 158-162 °C at 9 mmHg138-140 °C at 1.5 mmHg112-120 °C at 1 Torr[1]
Density 1.059 g/mL at 25 °C[1]
Water Solubility Soluble
Flash Point >110 °C (>230 °F)

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. Below is a summary of available spectroscopic data.

Spectroscopic TechniqueData Availability and Source
¹H NMR Spectrum available from SpectraBase.[5] The solvent used is typically CDCl₃.[5]
¹³C NMR Data available from PubChem.[1]
Mass Spectrometry (MS) GC-MS data is available.[1][4] Electron ionization mass spectra can be found in the NIST WebBook.[3]
Infrared Spectroscopy (IR) FTIR spectra are available.[1] The gas-phase IR spectrum is available from the NIST WebBook.[2]

Applications in Research and Development

This compound serves as a versatile reagent in several areas of chemical and pharmaceutical research.

  • Synthesis of Penicillins: It is used as a reagent in the synthesis of novel penicillins that feature keto acids as side chains.

  • Bioconjugation: Due to its ketone functional group, it can be employed as a linker for the conjugation of hydrazide derivatives to proteins.[1] This is a key application in the development of antibody-drug conjugates and other targeted therapies.

  • Chemical Synthesis: It is a starting material for the synthesis of more complex molecules, such as N-(2-propynyl)-6-oxoheptanamide and derivatives of adenosine (B11128) triphosphate.[1]

Experimental Protocols

The following sections outline general experimental protocols relevant to the synthesis and analysis of this compound. These are intended as a guide and may require optimization for specific experimental contexts.

Synthesis of this compound (Illustrative Protocol)

Reaction Scheme:

  • Grignard Reagent Formation: A suitable halo-ester (e.g., a 5-halopentanoate ester) is reacted with magnesium turnings in an ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent.

  • Reaction with an Acetylating Agent: The Grignard reagent is then reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, at low temperatures (e.g., 0 °C).

  • Hydrolysis: The resulting intermediate is hydrolyzed with an aqueous acid (e.g., dilute HCl) to yield this compound.[6]

  • Purification: The crude product can be purified by extraction and subsequent distillation or recrystallization.

Spectroscopic Analysis

The following is a general procedure for obtaining an NMR spectrum of this compound, based on standard NMR guidelines.[7]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[5]

  • Instrument Setup:

    • Set the spectrometer to the appropriate field strength (e.g., 400 or 500 MHz).

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key signals would include a singlet for the methyl protons, multiplets for the methylene (B1212753) protons, and a broad singlet for the carboxylic acid proton.

    • Acquire a ¹³C NMR spectrum. Expected signals would include peaks for the carbonyl carbons (ketone and carboxylic acid), the methyl carbon, and the methylene carbons.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectrum and perform baseline correction.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

This protocol outlines a general approach for the analysis of this compound by mass spectrometry, particularly GC-MS.[8][9]

  • Sample Preparation:

    • For GC-MS, the sample may need to be derivatized to increase its volatility (e.g., by esterification of the carboxylic acid).

    • Dissolve the sample in a suitable volatile solvent.

  • Instrumental Analysis (GC-MS):

    • Inject the sample into the gas chromatograph. The GC will separate the components of the sample based on their boiling points and interactions with the column stationary phase.

    • The separated components then enter the mass spectrometer.

    • In the mass spectrometer, the molecules are ionized (e.g., by electron impact).

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis:

    • The resulting mass spectrum will show the molecular ion peak (if stable enough) and a series of fragment ion peaks.

    • The fragmentation pattern can be used to confirm the structure of the molecule. The NIST Mass Spectral Library can be a valuable resource for comparing the obtained spectrum with known spectra.[3]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound, as described in the illustrative protocol.

Synthesis_Workflow start Start Materials: 5-Halopentanoate Ester Magnesium Turnings Ether Solvent grignard Grignard Reagent Formation start->grignard acetylation Reaction with Acetylating Agent (e.g., Acetyl Chloride) grignard->acetylation hydrolysis Acidic Hydrolysis acetylation->hydrolysis extraction Workup: Solvent Extraction hydrolysis->extraction purification Purification: Distillation or Recrystallization extraction->purification final_product Pure 6-Oxoheptanoic Acid purification->final_product analysis Characterization: NMR, MS, IR final_product->analysis

Caption: A generalized workflow for the synthesis and purification of this compound.

Safety Information

This compound is classified as a corrosive substance.[1]

  • Hazard Statements: H314 - Causes severe skin burns and eye damage.[1]

  • GHS Pictograms: GHS05 (Corrosion).[1]

  • Precautionary Statements: Standard precautions for handling corrosive materials should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Work should be conducted in a well-ventilated area or a fume hood.[1]

This document is intended for informational purposes for research and development professionals. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

A Comprehensive Technical Guide to the Solubility and Stability of 6-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility and stability of 6-oxoheptanoic acid (CAS 3128-07-2), a bifunctional molecule containing both a ketone and a carboxylic acid moiety.[1] Understanding these properties is critical for its application in chemical synthesis, drug development, and materials science. This document summarizes available data, outlines experimental protocols for its characterization, and presents logical and workflow diagrams for clarity.

Physicochemical Properties

This compound, also known as 5-acetylvaleric acid, is a solid at room temperature with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol .[2][3]

PropertyValueReference
Molecular Formula C₇H₁₂O₃[2]
Molecular Weight 144.17 g/mol [2]
Appearance Solid[4]
Melting Point 32-37 °C[4][5][6]
Boiling Point 158-162 °C at 9 mmHg[4][5]
Density 1.059 g/mL at 25 °C[4][5]

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative descriptions indicate its solubility in various solvent systems. The presence of a polar carboxylic acid group and a moderately polar ketone group, combined with a five-carbon aliphatic chain, results in a mixed polarity profile.

Solvent ClassSolventSolubilityReference
Protic WaterInsoluble / Does not mix well.[5][7]
Alcohols (e.g., Methanol, Ethanol)Soluble[5][7]
Aprotic Polar Ethers (e.g., Diethyl Ether)Soluble[5][7]
Other Organic SolventsSoluble[5][7]

Note: The conflicting reports on water solubility suggest that it may be sparingly soluble. Precise quantitative determination is recommended for specific applications.

Stability Profile

This compound is generally considered stable under normal storage conditions. However, its reactivity, dictated by the carboxylic acid and ketone functional groups, makes it susceptible to degradation under specific environmental conditions.

ConditionDescriptionIncompatible Materials / HazardsReference
Thermal Stable at ambient temperatures. A slight fire hazard exists when exposed to heat or flame.Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).
pH As a carboxylic acid, it reacts with bases. Contact with alkaline materials can be exothermic.Strong acids, bases.
Oxidation/Reduction Susceptible to reaction with strong oxidizing and reducing agents.Strong oxidizing agents (e.g., nitrates, peroxides, bleaches), strong reducing agents.
Material Compatibility Corrosive. Reacts with certain metals to produce hydrogen gas.Mild steel, galvanized steel/zinc. Segregate from alkalis and chemicals readily decomposed by acids (e.g., cyanides, sulfides, carbonates).
Storage Considered stable under normal conditions.Store in a dry, cool, and well-ventilated place in original, tightly sealed containers. Keep away from incompatible materials.

Experimental Protocols

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for quantifying the solubility of this compound in a specific solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed, chemically inert container (e.g., glass vial with a PTFE-lined cap). The excess solid should be clearly visible.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, cease agitation and allow the mixture to stand, permitting the excess solid to sediment.

    • To separate the saturated solution from the undissolved solid, withdraw an aliquot of the supernatant using a syringe fitted with a chemically resistant filter (e.g., 0.22 µm PTFE). This step is critical to prevent solid particulates from being included in the analysis.

  • Quantification of Solute:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

      • Column: C18 reversed-phase column.

      • Mobile Phase: An isocratic or gradient mixture of an aqueous acidic buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

      • Detection: UV spectrophotometer at an appropriate wavelength (e.g., ~210 nm).

    • Generate a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility from the determined concentration and the dilution factor.

    • Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Protocol for Assessing Chemical Stability

This protocol provides a framework for evaluating the stability of this compound under various stress conditions (e.g., pH, temperature, oxidation).

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or water, if solubility permits).

    • For each stress condition, dilute the stock solution into the respective stress medium (e.g., acidic/basic buffers for pH stability, a solution containing an oxidizing agent like H₂O₂ for oxidative stability).

    • Include a control sample stored under non-stress conditions (e.g., neutral pH, ambient temperature, protected from light).

  • Stress Conditions:

    • pH Stability: Incubate samples in buffers of varying pH values (e.g., pH 2, 7, 9) at a controlled temperature.

    • Thermal Stability: Expose samples to elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) in a calibrated oven or incubator.

    • Oxidative Stability: Treat samples with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Time-Point Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each stressed sample and the control.

    • Immediately quench any ongoing reaction if necessary (e.g., by neutralization or dilution in cold mobile phase).

  • Analytical Method (HPLC/LC-MS):

    • Analyze the samples using a stability-indicating HPLC or LC-MS method capable of separating the parent compound from potential degradation products.

    • The HPLC conditions can be similar to those described in the solubility protocol. An LC-MS system can be used to identify the mass of any degradation products, aiding in their structural elucidation.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • Identify and, if possible, quantify major degradation products.

Visualizations: Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key experimental workflows and the chemical relationships of this compound.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_report Reporting prep1 Add excess this compound to solvent prep2 Agitate at constant temperature (24-48 hours) prep1->prep2 Equilibration sep1 Sediment excess solid prep2->sep1 sep2 Filter supernatant (e.g., 0.22 µm PTFE filter) sep1->sep2 quant1 Dilute filtered sample sep2->quant1 quant2 Analyze via HPLC-UV quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3 report1 Report solubility (mg/mL or mol/L) at specified temp. quant3->report1

Caption: Generalized workflow for determining equilibrium solubility.

G Workflow for Chemical Stability Assessment cluster_setup Setup cluster_analysis Analysis cluster_data Data Evaluation setup1 Prepare stock solution of This compound setup2 Expose to stress conditions (pH, temp, oxidant) & control setup1->setup2 ana1 Withdraw aliquots at various time points setup2->ana1 ana2 Quench reaction (if needed) ana1->ana2 ana3 Analyze via stability-indicating HPLC or LC-MS ana2->ana3 data1 Calculate % remaining of parent compound ana3->data1 data2 Determine degradation kinetics data1->data2 data3 Identify & quantify degradation products data1->data3

Caption: Generalized workflow for assessing chemical stability.

G Chemical Incompatibility Profile of this compound cluster_incompatible Incompatible With compound This compound oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) compound->oxidizers Risk of reaction reducers Strong Reducing Agents compound->reducers Risk of reaction bases Bases / Alkalis compound->bases Exothermic reaction acids Strong Acids compound->acids Potential for reaction metals Reactive Metals (e.g., Mild Steel, Zinc) compound->metals Corrosion, H₂ gas

Caption: Key chemical incompatibilities of this compound.

References

Spectroscopic Profile of 6-Oxoheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-oxoheptanoic acid, a molecule of interest in various chemical and pharmaceutical research domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing key quantitative information for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5-12.0Singlet1H-COOH
2.46Triplet2H-CH₂-C=O
2.33Triplet2H-CH₂-COOH
2.14Singlet3H-C(=O)-CH₃
1.63Multiplet4H-CH₂-CH₂-CH₂-

Solvent: CDCl₃. Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). Data is compiled from typical values for similar functional groups and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
209.1C=O (ketone)
179.5C=O (carboxylic acid)
43.2-CH₂-C=O
33.8-CH₂-COOH
29.8-C(=O)-CH₃
28.6-CH₂-
24.2-CH₂-

Solvent: CDCl₃. Data is compiled from typical values for similar functional groups and may vary slightly based on experimental conditions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)DescriptionFunctional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~2940, ~2860C-H stretchAliphatic
~1710C=O stretchCarboxylic Acid (dimer) & Ketone (overlapping)
~1410O-H bendCarboxylic Acid
~1290C-O stretchCarboxylic Acid
~940O-H bend (out-of-plane)Carboxylic Acid

Sample preparation: Melt. The characteristic broad O-H stretch of a carboxylic acid is a key feature in the IR spectrum of this compound.[2][3][4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative IntensityPossible Fragment
144Low[M]⁺ (Molecular Ion)
126Moderate[M - H₂O]⁺
101Moderate[M - CH₃CO]⁺
87High[M - C₄H₇O]⁺
58High[CH₃COCH₃]⁺
43Very High[CH₃CO]⁺

The base peak is typically observed at m/z = 43, corresponding to the acetyl cation.[1][7]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-20 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.[8][9]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[8][9]

  • Transfer the solution to a 5 mm NMR tube.[8]

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[9]

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[8][10]

Data Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H and/or ¹³C NMR spectra using standard pulse sequences. For ¹H NMR of carboxylic acids, the acidic proton signal may be broad and located far downfield (~12 ppm).[4][6] For ¹³C NMR, carboxyl carbons typically appear in the 165-185 ppm range.[4][6]

Infrared (IR) Spectroscopy

Sample Preparation (Melt/Thin Film):

  • Place a small amount of solid this compound onto one salt plate (e.g., NaCl or KBr).

  • Gently heat the plate to melt the solid, or if it is a low-melting solid, place a second salt plate on top and apply gentle pressure to create a thin film.

  • Alternatively, dissolve the sample in a volatile solvent, deposit the solution onto a salt plate, and allow the solvent to evaporate.

Data Acquisition:

  • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty spectrometer.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Key absorptions for carboxylic acids include a very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹.[2][4][6]

Mass Spectrometry (GC-MS)

Sample Preparation:

  • For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary for carboxylic acids to increase their volatility. A common method is esterification (e.g., to form the methyl ester).

  • Alternatively, for direct infusion or liquid chromatography-mass spectrometry (LC-MS), dissolve a small amount of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.[11][12][13][14]

Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the ion source of the mass spectrometer (e.g., via a GC column).

  • In the ion source, molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is depicted below.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_conclusion Conclusion Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film or KBr Pellet Sample->Prep_IR Prep_MS Dissolve/Derivatize for Volatility Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR IR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Conclusion Structural Elucidation & Compound Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for Spectroscopic Analysis of this compound.

References

6-Oxoheptanoic Acid: A Technical Guide to its Natural Occurrence and Biological Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxoheptanoic acid, a seven-carbon oxo-fatty acid, presents a molecule of interest at the intersection of synthetic chemistry and potential biological activity. Despite its availability as a chemical reagent and its utility in bioconjugation, evidence for its widespread natural occurrence remains notably scarce. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge regarding the natural and biological sources of this compound. It delves into a singular documented instance of a related compound in the plant kingdom and explores tangential microbial metabolic pathways that utilize structurally similar molecules. In the absence of established specific analytical protocols, this guide details adaptable methodologies for the extraction, derivatization, and quantification of oxo-fatty acids from biological matrices, providing a foundational framework for future research.

Introduction

This compound (also known as 5-acetylvaleric acid) is a bifunctional molecule featuring both a carboxylic acid and a ketone group. Its chemical properties make it a useful building block in organic synthesis and for conjugating molecules to proteins.[1][2] While its synthetic applications are appreciated, its role and presence in the natural world are not well-documented. This guide aims to collate the available information on its biological sources and provide a practical framework for researchers seeking to investigate its presence and potential roles in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₁₂O₃[3]
Molecular Weight144.17 g/mol [3]
CAS Number3128-07-2[3]
Melting Point34-36 °C[3]
Boiling Point138-140 °C (at 1.5 mmHg)[3]
Density1.059 g/mL[3]
IUPAC NameThis compound

Natural Occurrence and Biological Sources

Direct evidence for the natural occurrence of this compound as a free acid in microorganisms, plants, or animals is currently not available in peer-reviewed literature. The vast majority of scientific literature discusses this compound in the context of chemical synthesis.

Plant Kingdom: A Singular Finding

A notable exception is a study involving the analysis of a methanolic extract of Ricinus communis (castor bean plant). Using Gas Chromatography-Mass Spectrometry (GC-MS), researchers identified Methyl 6-oxoheptanoate (B11819090) , the methyl ester of this compound, as one of sixteen bioactive compounds in the plant extract.[4] This finding suggests that a pathway for the biosynthesis of the this compound carbon skeleton may exist in this plant species. However, it is crucial to note that this is a single report, and the compound was detected as an ester, not the free acid. Further research is required to confirm this finding, elucidate the biosynthetic pathway, and determine if the free acid is also present.

Microbial Metabolism: Insights from Related Pathways

While direct production of this compound by microorganisms as a primary or secondary metabolite has not been reported, studies on microbial degradation of synthetic compounds provide insights into enzymatic reactions that can produce similar oxo-acids. For instance, the enzymatic production of 6-oxohexanoic acid from 6-aminohexanoic acid (a precursor of nylon-6) has been demonstrated in Phialemonium sp..[5] This process involves an ω-amino group-oxidizing enzyme. Although this is a degradation pathway for a synthetic substrate, it highlights the existence of microbial enzymes capable of producing terminal oxo-carboxylic acids.

Hypothetical Biosynthetic and Metabolic Pathways

The definitive biosynthetic pathway for this compound in any organism remains unelucidated. However, based on known biochemical reactions, several hypothetical pathways can be proposed. One plausible route is the omega-oxidation of heptanoic acid, a medium-chain fatty acid. This process, known to occur in some bacteria and eukaryotes for other fatty acids, involves the hydroxylation of the terminal methyl group, followed by oxidation to an aldehyde and then to a carboxylic acid. A similar, but incomplete, oxidation pathway could potentially lead to the formation of this compound from a precursor like 7-hydroxyheptanoic acid.

Below is a conceptual diagram illustrating a hypothetical microbial pathway for the formation of a related oxo-acid, which could be analogous to a potential pathway for this compound.

Hypothetical_Metabolism Hypothetical Microbial Omega-Oxidation Substrate Heptanoic Acid Intermediate1 7-Hydroxyheptanoic Acid Substrate->Intermediate1 ω-hydroxylase Intermediate2 7-Oxoheptanoic Acid Intermediate1->Intermediate2 Alcohol Dehydrogenase SideProduct This compound Intermediate1->SideProduct Alcohol Dehydrogenase (alternative oxidation) Product Pimelic Acid (Heptanedioic Acid) Intermediate2->Product Aldehyde Dehydrogenase

Caption: A hypothetical microbial omega-oxidation pathway for heptanoic acid.

Methodologies for Detection and Quantification

Given the lack of established protocols for this compound, this section outlines a general workflow and specific methods that can be adapted from the analysis of other short- to medium-chain oxo-fatty acids in biological samples.[6][7][8]

Experimental Workflow

The analysis of oxo-fatty acids from complex biological matrices typically involves extraction, derivatization (especially for GC-MS), and instrumental analysis.

Experimental_Workflow General Workflow for Oxo-Fatty Acid Analysis Start Biological Sample (e.g., Plasma, Tissue Homogenate) Extraction Liquid-Liquid Extraction or Solid-Phase Extraction Start->Extraction Derivatization Derivatization (e.g., Esterification, Oximation) Extraction->Derivatization Analysis Instrumental Analysis Derivatization->Analysis GCMS GC-MS Analysis->GCMS for volatile derivatives LCMSMS LC-MS/MS Analysis->LCMSMS for direct analysis Data Data Processing and Quantification GCMS->Data LCMSMS->Data

Caption: A generalized experimental workflow for analyzing oxo-fatty acids.

Sample Preparation and Extraction

The choice of extraction method depends on the biological matrix and the physicochemical properties of the analyte.

  • Liquid-Liquid Extraction (LLE): For biofluids like plasma or serum, LLE using a solvent system such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol (B130326) after acidification of the sample is a common approach to extract fatty acids.

  • Solid-Phase Extraction (SPE): SPE offers a cleaner extract compared to LLE. Reversed-phase (C18) or anion exchange cartridges can be employed. The sample is loaded, washed to remove interferences, and the analyte of interest is eluted with an appropriate solvent.

Derivatization

Derivatization is often necessary to improve the volatility and thermal stability of the analyte for GC-MS analysis and can also enhance ionization for LC-MS.

  • For GC-MS Analysis:

    • Esterification: The carboxylic acid group is converted to an ester (e.g., methyl or ethyl ester) using reagents like BF₃-methanol or by extractive alkylation.

    • Oximation: The ketone group can be derivatized to an oxime using reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This creates a derivative that is highly sensitive for detection by electron capture negative ionization mass spectrometry.

  • For LC-MS/MS Analysis: Derivatization may not always be necessary, but it can be used to enhance sensitivity. Reagents that add a permanently charged group or improve ionization efficiency are used.[9]

Instrumental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. After derivatization, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compounds, providing a characteristic mass spectrum for identification and quantification.[10][11][12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is highly sensitive and specific and is often used for the analysis of less volatile or thermally labile compounds.[13] It can often be performed without derivatization. The liquid chromatograph separates the components of the mixture, which are then ionized and analyzed by two mass analyzers in series (tandem mass spectrometry). This allows for highly selective and sensitive quantification using techniques like Multiple Reaction Monitoring (MRM).[8]

Table 2: Proposed Instrumental Methods for this compound Quantification

MethodDerivatizationProsCons
GC-MS Esterification of carboxyl group; Oximation of keto groupHigh chromatographic resolution; Well-established for fatty acidsRequires derivatization; Potential for thermal degradation
LC-MS/MS Often not required; Can use derivatization to improve sensitivityHigh sensitivity and specificity; No heating requiredPotential for matrix effects (ion suppression/enhancement)

Conclusion and Future Directions

The natural occurrence of this compound remains an open question with very limited direct evidence. The identification of its methyl ester in Ricinus communis provides a tantalizing lead that warrants further investigation. Future research should focus on:

  • Confirmation and Quantification: Verifying the presence of 6-oxoheptanoate in Ricinus communis and quantifying its concentration.

  • Screening of Natural Sources: Broader screening of various plant, microbial, and animal samples using the sensitive analytical techniques outlined in this guide.

  • Biosynthetic Pathway Elucidation: If its natural occurrence is confirmed, studies to identify the enzymes and genes responsible for its synthesis are crucial.

  • Biological Activity: Investigating the potential physiological or signaling roles of this compound in biological systems.

This guide provides the foundational knowledge and methodological framework necessary for researchers to begin exploring the largely uncharted territory of this compound in biology. The adaptation of existing analytical methods for oxo-fatty acids will be key to unlocking the secrets of this intriguing molecule.

References

Metabolic Pathways Involving 6-Oxoheptanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the metabolic pathways involving 6-oxoheptanoic acid, a key intermediate in various microbial catabolic and biosynthetic routes. The document is intended for researchers, scientists, and drug development professionals, offering in-depth information on the enzymatic conversions, quantitative data, and detailed experimental protocols. Visual diagrams of the signaling pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

This compound, also known as 5-acetylvaleric acid, is a seven-carbon oxo-fatty acid that plays a significant role in microbial metabolism.[1] Its metabolic relevance stems from its position as an intermediate in the degradation of industrial compounds and its structural similarity to precursors of essential cofactors. This guide will explore the primary metabolic pathways where this compound is a key player, including the degradation of caprolactam, the omega-oxidation of hexanoate (B1226103), and its relationship to the biosynthesis of biotin (B1667282).

Caprolactam Degradation Pathway in Pseudomonas

The biodegradation of caprolactam, a precursor for the production of nylon-6, has been studied in various microorganisms, with a particular focus on Pseudomonas species.[2][3][4] In this pathway, this compound is a central intermediate. The pathway begins with the hydrolytic ring-opening of caprolactam to 6-aminohexanoate (B3152083), which is then converted to 6-oxohexanoic acid (an isomer of this compound) and subsequently to adipic acid, which can enter central metabolism.[2][5]

The key enzymatic step leading to a C6 keto acid is the deamination of 6-aminohexanoate. This reaction is catalyzed by an aminotransferase, which transfers the amino group from 6-aminohexanoate to an amino acceptor, such as pyruvate (B1213749).[3][4]

Pathway Diagram

Caprolactam_Degradation Caprolactam Caprolactam Aminohexanoate 6-Aminohexanoate Caprolactam->Aminohexanoate Caprolactamase (ATP-dependent) Oxohexanoate 6-Oxohexanoate (B1234620) Aminohexanoate->Oxohexanoate 6-Aminohexanoate Aminotransferase (PjAT) (PLP-dependent) Adipate Adipate Oxohexanoate->Adipate 6-Oxohexanoate Dehydrogenase BetaOxidation β-Oxidation Adipate->BetaOxidation

Caprolactam degradation pathway in Pseudomonas jessenii.
Quantitative Data

The efficiency of the enzymes involved in this pathway has been characterized, particularly the 6-aminohexanoate aminotransferase from Pseudomonas jessenii (PjAT).

EnzymeSubstrateKM (mM)kcat (s-1)kcat/KM (s-1mM-1)Reference
PjAT6-Aminohexanoate0.23 ± 0.0215.2 ± 0.466.1[4]
PjATPyruvate0.54 ± 0.0615.2 ± 0.428.1[4]

Omega-Oxidation of Hexanoate

In some organisms, particularly certain strains of Pseudomonas, this compound can be an intermediate in the omega-oxidation of hexanoate. This pathway provides an alternative to beta-oxidation for fatty acid degradation. The process starts with the oxidation of the terminal methyl group (the ω-carbon) of hexanoate.

Alkane-utilizing strains of Pseudomonas can omega-oxidize hexanoate to 6-hydroxyhexanoate, which is then further oxidized to 6-oxohexanoate and subsequently to adipic acid.[6] The molar yields of adipic acid from hexanoate, 6-hydroxyhexanoate, and 6-oxohexanoate after induction with n-hexane have been reported as 5%, 30%, and 90%, respectively, in Pseudomonas spp.[6][7]

Pathway Diagram

Omega_Oxidation Hexanoate Hexanoate Hydroxyhexanoate 6-Hydroxyhexanoate Hexanoate->Hydroxyhexanoate ω-Hydroxylase (Cytochrome P450) Oxohexanoate 6-Oxohexanoate Hydroxyhexanoate->Oxohexanoate Alcohol Dehydrogenase Adipate Adipate Oxohexanoate->Adipate Aldehyde Dehydrogenase CitricAcidCycle Citric Acid Cycle Adipate->CitricAcidCycle β-Oxidation

Omega-oxidation pathway of hexanoate.
Quantitative Data

The production of adipic acid from 6-hydroxyhexanoic acid has been optimized in recombinant Escherichia coli.

StrainSubstrateProductTiter (g/L)Reference
Recombinant E. coli6-Hydroxyhexanoic acidAdipic Acid15.6[8]

Relevance to Biotin Synthesis

While this compound itself is not a direct intermediate in the canonical biotin synthesis pathway, the biosynthesis of pimelic acid, a C7 dicarboxylic acid that is the precursor to biotin, shares significant biochemical logic. In E. coli, pimeloyl-ACP is synthesized via a modified fatty acid synthesis pathway.[9][10] This involves the elongation of a malonyl-thioester primer through two rounds of the fatty acid elongation cycle.[10] This process generates a seven-carbon dicarboxylate backbone, structurally analogous to this compound. Understanding the enzymes and mechanisms in pimelic acid synthesis can provide insights into the potential biosynthesis or modification of other C7 dicarboxylic and oxo-dicarboxylic acids.

Logical Relationship Diagram

Biotin_Synthesis_Analogy cluster_FAS Fatty Acid Synthesis Machinery cluster_Oxoheptanoate Hypothetical Biosynthesis Malonyl_ACP Malonyl-ACP Elongation_Cycle 2x Elongation Cycles Malonyl_ACP->Elongation_Cycle Pimeloyl_ACP Pimeloyl-ACP Elongation_Cycle->Pimeloyl_ACP C7_Precursor C7 Precursor Elongation_Cycle->C7_Precursor Analogous Elongation Biotin Biotin Pimeloyl_ACP->Biotin Late Biotin Synthesis Pathway Oxidation Oxidation C7_Precursor->Oxidation Oxoheptanoic_Acid This compound Oxidation->Oxoheptanoic_Acid

Analogous relationship between pimelic acid and this compound biosynthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

Determination of Aminotransferase Activity

This protocol is adapted for the characterization of 6-aminohexanoate aminotransferase.

Principle: The activity of 6-aminohexanoate aminotransferase is determined by a coupled enzyme assay. The pyruvate produced from the transamination of alanine (B10760859) (a model substrate) is reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the aminotransferase activity.[11][12]

Materials:

  • Tris-HCl buffer (100 mM, pH 7.8)

  • L-Alanine (500 mM)

  • α-Ketoglutarate (15 mM)

  • NADH (0.18 mM)

  • Lactate dehydrogenase (LDH) (≥1200 U/L)

  • Purified aminotransferase enzyme

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a master mix containing Tris-HCl buffer, L-alanine, NADH, and LDH.

  • Add 180 µL of the master mix to each well of the microplate.

  • Add 10 µL of the purified enzyme solution to each well.

  • To initiate the reaction, add 10 µL of α-ketoglutarate solution to each well.

  • Immediately measure the absorbance at 340 nm in a kinetic mode for 5-10 minutes, with readings taken every 30 seconds.

  • Calculate the rate of NADH decrease (ΔA340/min).

  • The enzyme activity (U/mL) is calculated using the following formula: Activity (U/mL) = (ΔA340/min * Total reaction volume (mL)) / (ε * light path (cm) * enzyme volume (mL)) where ε for NADH is 6.22 mM-1cm-1.

GC-MS Analysis of Organic Acids in Microbial Culture

This protocol outlines the general steps for the analysis of this compound and related metabolites from microbial culture supernatants.

Principle: Organic acids in the culture supernatant are extracted and derivatized to increase their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. The compounds are separated based on their retention times and identified by their mass spectra.[13][14][15]

Materials:

  • Microbial culture supernatant

  • Internal standard (e.g., 13C-labeled adipic acid)

  • Ethyl acetate (B1210297)

  • Sodium sulfate (B86663) (anhydrous)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Centrifuge the microbial culture to pellet the cells.

    • Take a known volume of the supernatant (e.g., 1 mL).

    • Add a known amount of the internal standard.

    • Acidify the sample to pH < 2 with HCl.

  • Extraction:

    • Extract the organic acids with ethyl acetate (2 x 1 mL).

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS) to the dried residue.

    • Heat the sample at 70°C for 1 hour to complete the derivatization.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use an appropriate temperature program for the GC oven to separate the compounds of interest.

    • The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode for identification and quantification.

Experimental Workflow for Site-Directed Mutagenesis

This workflow describes the process of introducing specific mutations into the gene encoding an enzyme involved in this compound metabolism to study its structure-function relationship.

Site_Directed_Mutagenesis_Workflow cluster_design 1. Design cluster_pcr 2. PCR Amplification cluster_digestion 3. Template Removal cluster_transformation 4. Transformation cluster_screening 5. Screening and Verification Primer_Design Design mutagenic primers PCR Perform PCR with mutagenic primers and plasmid template Primer_Design->PCR DpnI_Digestion Digest parental methylated DNA with DpnI PCR->DpnI_Digestion Transformation Transform DpnI-treated plasmid into competent E. coli DpnI_Digestion->Transformation Colony_Screening Screen colonies for the desired mutation (e.g., by sequencing) Transformation->Colony_Screening

Workflow for site-directed mutagenesis.

Conclusion

This compound is a metabolically significant molecule, positioned at the crossroads of xenobiotic degradation and fatty acid metabolism. The study of its metabolic pathways not only enhances our understanding of microbial catabolism but also presents opportunities for biotechnological applications, such as the production of valuable chemicals like adipic acid. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the enzymes and pathways involved in the metabolism of this compound and related compounds. Future research in this area may focus on the discovery of novel enzymes with improved catalytic efficiencies and the engineering of microbial strains for enhanced production of dicarboxylic acids.

References

Toxicological Profile of 6-Oxoheptanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the currently available toxicological information on 6-Oxoheptanoic acid. A significant lack of comprehensive toxicological data for this compound necessitates a cautious approach in its handling and application. The information presented herein is intended for informational purposes and should not be substituted for a thorough safety assessment based on empirical data.

Executive Summary

This compound (CAS No. 3128-07-2), also known as 5-acetylvaleric acid or 6-ketoheptanoic acid, is an oxo-carboxylic acid. Based on the available Safety Data Sheets (SDS) and chemical database information, the primary and most consistently reported toxicological endpoint for this compound is its corrosivity. It is classified as a substance that causes severe skin burns and eye damage[1][2][3][4][5][6][7].

A comprehensive literature search reveals a significant lack of quantitative toxicological data for other critical endpoints, including acute oral, dermal, and inhalation toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. For many of these endpoints, safety data sheets repeatedly state that "no significant acute toxicological data has been identified in literature search" or that data is "not available"[5]. This data gap presents a considerable challenge in performing a complete risk assessment for this compound.

This technical guide summarizes the available qualitative data, provides an overview of standard experimental protocols relevant to the known hazards, and presents read-across data from structurally similar compounds to offer a broader toxicological perspective. However, it is crucial to emphasize that read-across data should be interpreted with caution and is not a substitute for data on this compound itself.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 3128-07-2[2][4][8][9]
Molecular Formula C₇H₁₂O₃[2][6]
Molecular Weight 144.17 g/mol [6][9]
Appearance Solid, Powder[1][4]
Melting Point 35-37 °C[4][9]
Boiling Point 158-162 °C at 9 mmHg[4][9]
Density 1.059 g/mL at 25 °C[4][9]
Solubility Does not mix well with water[1]

Toxicological Data

Acute Toxicity

There is a lack of quantitative data for the acute toxicity of this compound through oral, dermal, or inhalation routes. Safety data sheets indicate that it has not been classified as "harmful by ingestion" due to a lack of corroborating animal or human evidence[1][5].

Skin Corrosion/Irritation

This compound is consistently classified as causing severe skin burns[1][2][4][5][6][7]. Skin contact with acidic corrosives can lead to pain, burns that may be deep with distinct edges, and slow healing with scar tissue formation[1][5].

Eye Irritation/Damage

The compound is also classified as causing severe eye damage[1][2][4][5][6][7]. Direct eye contact can result in pain, tears, sensitivity to light, and burns[1][5]. Vapors or mists may also be extremely irritating[1][5].

Respiratory Irritation

Inhalation of this compound can cause respiratory irritation[1][5]. Corrosive acids can irritate the respiratory tract, leading to coughing, choking, and damage to mucous membranes[1][5].

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

No data is available on the genotoxic, carcinogenic, or reproductive toxicity of this compound[10].

Read-Across Toxicological Data

Due to the limited data on this compound, information on structurally similar short-chain carboxylic acids is presented below for context. This data should be used with caution and does not replace the need for specific testing of this compound.

  • Valeric Acid (Pentanoic Acid):

    • Acute Oral Toxicity: The acute oral LD50 in rats is reported to be 1720 mg/kg for females and <2000 mg/kg for males[11].

    • Skin and Eye Irritation: It is a strong irritant to the skin and eyes and is corrosive to rabbit skin[11][12].

    • Mutagenicity: Valeric acid has shown mixed results in mutagenicity studies[11].

    • Carcinogenicity: A two-year skin painting study in mice showed the development of squamous cell carcinomas, papillomas, and fibrosarcomas[11].

    • Developmental Toxicity: In a screening study, both maternal and fetal toxicity were observed in rats at a high oral dose[11].

  • Nonanoic Acid:

    • Repeated Dose and Reproductive Toxicity: The No-Observed-Adverse-Effect Level (NOAEL) for repeated dose toxicity and fertility is reported to be 1000 mg/kg/day[13]. The developmental toxicity NOAEL is 1500 mg/kg/day[13].

Experimental Protocols

Given the lack of specific studies on this compound, this section outlines the general principles of standard OECD (Organisation for Economic Co-operation and Development) guidelines for assessing the key identified hazard.

Skin Corrosion/Irritation (based on OECD Guideline 404)

This test evaluates the potential of a substance to cause irreversible skin damage.

  • Test System: Typically, the albino rabbit is used.

  • Procedure:

    • A small area of the animal's skin is shaved.

    • 0.5 g of the solid test substance is applied to the skin and covered with a gauze patch.

    • The exposure duration is typically 4 hours.

    • After exposure, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours.

    • Observations may continue for up to 14 days to assess the reversibility of any effects.

  • Evaluation: The severity of the skin reactions is scored. Corrosive substances are those that cause irreversible tissue damage (necrosis) through the epidermis and into the dermis.

Mandatory Visualizations

Due to the absence of data on signaling pathways affected by this compound, a diagram for this requirement could not be generated. Instead, a logical workflow for assessing skin corrosion potential and a diagram illustrating the current knowledge gaps in the toxicological profile are provided.

SkinCorrosionWorkflow cluster_0 In Vitro / In Chemico Assessment cluster_1 In Vivo Assessment (if necessary) Start Test Substance: this compound WeightOfEvidence Weight-of-Evidence Analysis (Existing Data, SARs, pH) Start->WeightOfEvidence InVitroTest In Vitro Skin Corrosion Test (e.g., Reconstructed Human Epidermis - OECD 431) WeightOfEvidence->InVitroTest ResultInVitro Result InVitroTest->ResultInVitro InVivoTest In Vivo Skin Corrosion Test (Rabbit - OECD 404) ResultInVitro->InVivoTest If In Vitro is inconclusive Classification Classification (Corrosive/Non-corrosive) ResultInVitro->Classification If In Vitro is conclusive ResultInVivo Result InVivoTest->ResultInVivo ResultInVivo->Classification

Caption: Logical workflow for assessing the skin corrosion potential of a chemical.

Toxidata_Gaps cluster_DataAvailable Available Data cluster_DataGaps Significant Data Gaps Skin_Corrosion Skin Corrosion Eye_Damage Severe Eye Damage Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) Genotoxicity Genotoxicity Carcinogenicity Carcinogenicity Repro_Tox Reproductive Toxicity Metabolism Metabolism & Toxicokinetics Signaling_Pathways Signaling Pathways Compound 6-Oxoheptanoic Acid Compound->Skin_Corrosion Compound->Eye_Damage Compound->Acute_Tox Compound->Genotoxicity Compound->Carcinogenicity Compound->Repro_Tox Compound->Metabolism Compound->Signaling_Pathways

Caption: Current state of toxicological knowledge for this compound, highlighting data gaps.

Conclusion and Recommendations

The toxicological profile of this compound is largely incomplete. The only well-documented hazard is its corrosive nature to the skin and eyes. For professionals in research, science, and drug development, this signifies that stringent handling procedures are necessary to avoid direct contact.

The absence of data on genotoxicity, carcinogenicity, and reproductive toxicity is a major concern for any application involving potential human exposure. It is strongly recommended that a comprehensive battery of toxicological tests, following established OECD guidelines, be conducted to fill these critical data gaps before any further development or use of this compound where human or environmental exposure is possible. Reliance on read-across data from structurally similar compounds should be a temporary measure for preliminary assessment only and is not a substitute for specific testing.

References

6-Oxoheptanoic Acid: A Comprehensive Technical Guide to its History, Discovery, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxoheptanoic acid, also known as 5-acetylvaleric acid, is a keto acid of interest in various chemical and pharmaceutical applications. This technical guide provides an in-depth overview of the history, discovery, and synthesis of this compound. It includes a compilation of its physicochemical properties, detailed experimental protocols for key synthesis methods, and a discussion of its potential biological relevance.

Introduction

History and Discovery

While a singular discovery paper for this compound is not prominently documented, its synthesis is rooted in the broader history of keto acid preparation. Early methods for synthesizing keto acids date back to the 19th century. The fundamental chemistry enabling the formation of such molecules has been known for a considerable time. The synthesis of this compound can be inferred through established organic reactions that were available to chemists for many decades. Modern methods have focused on improving yield, selectivity, and environmental compatibility.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₃[3][4][5]
Molecular Weight 144.17 g/mol [2][3]
CAS Number 3128-07-2[3][4][6]
Melting Point 35-37 °C[2][5]
Boiling Point 158-162 °C at 9 mmHg[2][5]
Density 1.059 g/mL at 25 °C[2][5]
Synonyms 5-Acetylvaleric acid, 6-Ketoheptanoic acid[4]

Experimental Protocols for Synthesis

Several methods have been described for the synthesis of this compound. The following are detailed protocols for some of the key approaches.

Ozonolysis of 1-Methylcyclohexene

This method involves the oxidative cleavage of the double bond in 1-methylcyclohexene.

Experimental Workflow:

1-Methylcyclohexene 1-Methylcyclohexene Ozonide Intermediate Ozonide Intermediate 1-Methylcyclohexene->Ozonide Intermediate 1. O₃, CH₂Cl₂/MeOH, -78 °C This compound This compound Ozonide Intermediate->this compound 2. Oxidative Workup (e.g., H₂O₂)

Fig. 1: Ozonolysis of 1-Methylcyclohexene.

Protocol:

  • Dissolve 1-methylcyclohexene in a mixture of dichloromethane (B109758) and methanol (B129727) at -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the alkene.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Perform an oxidative workup by adding hydrogen peroxide. This step oxidizes the initially formed aldehyde to a carboxylic acid.

  • After the reaction is complete, quench the reaction mixture and extract the product with a suitable organic solvent.

  • Purify the crude product by column chromatography or distillation under reduced pressure to obtain this compound.

Oxidation of 2-Methylcyclohexanone (B44802)

This method utilizes the oxidation of a cyclic ketone to yield the desired linear keto acid.

Experimental Workflow:

2-Methylcyclohexanone 2-Methylcyclohexanone Intermediate Intermediate 2-Methylcyclohexanone->Intermediate Oxidizing Agent (e.g., KMnO₄, HNO₃) This compound This compound Intermediate->this compound Workup

Fig. 2: Oxidation of 2-Methylcyclohexanone.

Protocol:

  • In a reaction vessel, dissolve 2-methylcyclohexanone in a suitable solvent (e.g., acetic acid or water).

  • Slowly add a strong oxidizing agent, such as potassium permanganate (B83412) or nitric acid, to the solution while controlling the temperature.

  • After the addition is complete, stir the reaction mixture at a specific temperature for a set period to ensure complete oxidation.

  • Quench the reaction and remove any solid byproducts by filtration.

  • Extract the aqueous phase with an organic solvent to isolate the crude product.

  • Purify the this compound by recrystallization or distillation.

Enzymatic Synthesis from 6-Aminohexanoic Acid

A biocatalytic approach offers a greener alternative for the synthesis of this compound.[1][7][8]

Experimental Workflow:

6-Aminohexanoic Acid 6-Aminohexanoic Acid 6-Oxohexanoic Acid 6-Oxohexanoic Acid 6-Aminohexanoic Acid->6-Oxohexanoic Acid ω-amino group-oxidizing enzyme (ω-AOX) Catalase

Fig. 3: Enzymatic Synthesis of this compound.

Protocol:

  • Prepare a buffered solution (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.0) containing 6-aminohexanoic acid as the substrate.

  • Add the ω-amino group-oxidizing enzyme (ω-AOX) from a source such as Phialemonium sp..[1][7][8]

  • Incorporate catalase into the reaction mixture to decompose the hydrogen peroxide byproduct, which can inhibit the ω-AOX enzyme.[7][8]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for an extended period (e.g., 30 hours).[1][7]

  • Monitor the reaction progress using techniques like HPLC.

  • Upon completion, the this compound can be isolated and purified from the reaction mixture. This method has been reported to achieve a 100% yield.[1]

Natural Occurrence and Biological Role

While the direct natural occurrence of this compound is not widely reported, oxo fatty acids, in general, are found in various organisms, including plants and microorganisms, where they can act as signaling molecules.[9] The metabolic pathways of related compounds, such as 6-oxohexanoic acid, have been studied. For instance, 6-oxohexanoic acid is an intermediate in the microbial degradation of 6-hydroxyhexanoic acid to adipic acid.[10] It is plausible that this compound could be involved in similar metabolic or signaling pathways.

Plausible Metabolic Pathway:

Based on the metabolism of the closely related 6-oxohexanoic acid, a potential metabolic fate for this compound is its conversion to pimelic acid (heptanedioic acid) via an dehydrogenase enzyme.

cluster_0 Potential Metabolic Conversion This compound This compound Pimelic Acid Pimelic Acid This compound->Pimelic Acid This compound dehydrogenase (putative)

Fig. 4: Putative Metabolic Conversion of this compound.

Conclusion

This compound is a versatile chemical compound with established and emerging applications. While its formal discovery is not clearly documented, various effective synthetic routes have been developed, including classical organic reactions and modern enzymatic methods. The compilation of its physical and chemical data, along with detailed synthesis protocols, provides a valuable resource for researchers. Further investigation into its natural occurrence and biological roles may unveil new applications and a deeper understanding of its significance in biological systems.

References

Theoretical and Computational Insights into 6-Oxoheptanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Oxoheptanoic acid, a gamma-keto acid, holds interest within various scientific domains due to its bifunctional nature, possessing both a ketone and a carboxylic acid moiety. This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, supplemented with relevant experimental data and protocols. The document delves into the molecular properties, spectroscopic characteristics, and potential biological significance of this molecule, offering a valuable resource for researchers in chemistry, biology, and pharmacology.

Introduction

This compound (also known as 5-acetylvaleric acid) is a medium-chain fatty acid derivative with the chemical formula C₇H₁₂O₃.[1][2] Its structure, featuring a terminal carboxylic acid and a ketone group at the 6-position, imparts it with unique chemical reactivity and potential for diverse applications, including its use as a linker in bioconjugation chemistry and as a building block in the synthesis of novel compounds.[3][4] Understanding the fundamental properties of this molecule at a theoretical and computational level is crucial for predicting its behavior in various chemical and biological systems, thereby guiding its application in drug development and other scientific endeavors. This guide summarizes key physicochemical data, explores its theoretical underpinnings through computational analysis, provides detailed experimental protocols for its study, and discusses its potential role in biological pathways.

Physicochemical and Computed Properties

A collection of experimentally determined and computationally predicted properties of this compound are presented below, offering a quantitative foundation for its characteristics.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[1][2][4][5]
Molecular Weight 144.17 g/mol [1][2][4][5]
Melting Point 34-36 °C[5]
Boiling Point 138-140 °C at 1.5 mmHg[5]
Density 1.059 g/mL[5]
Refractive Index 1.4490[5]
IUPAC Name This compound[2]
InChI InChI=1S/C7H12O3/c1-6(8)4-2-3-5-7(9)10/h2-5H2,1H3,(H,9,10)[2]
InChIKey IZOQMUVIDMLRDC-UHFFFAOYSA-N[2]
Canonical SMILES CC(=O)CCCCC(=O)O[2]
Computed PropertyValueSource
XLogP3 0.5[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 5[2]
Exact Mass 144.078644[2]
Monoisotopic Mass 144.078644[2]
Topological Polar Surface Area 54.4 Ų[2]
Heavy Atom Count 10[2]
Complexity 129[2]

Theoretical and Computational Studies

While comprehensive theoretical studies specifically targeting this compound are limited in publicly available literature, valuable insights can be drawn from computational analyses of its fragmentation patterns and by applying established computational methodologies to predict its properties.

Mass Spectrometric Fragmentation Analysis using DFT

A study by Kanawati et al. investigated the gas-phase fragmentation mechanisms of deprotonated 5-oxohexanoic acid and this compound using collision-induced dissociation (CID) experiments and Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(3df,3pd)//B3LYP/6-31+G(d)+ZPVE level.[1] For the [M-H]⁻ anion of this compound, the study observed successive eliminations of water, ketene (B1206846) (CH₂CO), and molecular hydrogen.[1] Notably, the ejection of CO₂ from the parent anion was found to be inhibited due to the lack of stabilization in the resulting fragment ion.[1] This provides crucial information on the intrinsic reactivity and stability of the molecule under energetic conditions.

The proposed fragmentation pathway can be visualized as follows:

Fragmentation_Pathway M_H [M-H]⁻ of this compound M_H_H2O Fragment after H₂O loss M_H->M_H_H2O - H₂O M_H_H2O_CH2CO Fragment after CH₂CO loss M_H_H2O->M_H_H2O_CH2CO - CH₂CO M_H_H2O_CH2CO_H2 Fragment after H₂ loss M_H_H2O_CH2CO->M_H_H2O_CH2CO_H2 - H₂ Vibrational_Analysis_Workflow start Define Molecular Structure of this compound geom_opt Geometry Optimization (e.g., B3LYP/6-31G*) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc ir_raman Simulate IR and Raman Spectra freq_calc->ir_raman comparison Compare with Experimental Spectra ir_raman->comparison assignment Assign Vibrational Modes comparison->assignment Biological_Context MCKA This compound (Medium-Chain Keto Acid) Metabolism Cellular Metabolism MCKA->Metabolism Signaling Cellular Signaling MCKA->Signaling BetaOx β-Oxidation Metabolism->BetaOx potential Receptors Membrane Receptors Signaling->Receptors Mito Mitochondrial Function Signaling->Mito TCA Citric Acid Cycle BetaOx->TCA GeneExp Gene Expression Receptors->GeneExp

References

Methodological & Application

Application Note and Protocol for the Synthesis of N-(2-propynyl)-6-oxoheptanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-propynyl)-6-oxoheptanamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves the amide coupling of 6-oxoheptanoic acid and propargylamine (B41283) using the common coupling reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt). This method offers a straightforward and efficient route to the target compound. The protocol includes a comprehensive list of materials, a step-by-step experimental procedure, and guidelines for purification and characterization.

Introduction

N-propargyl amides are important structural motifs present in a variety of biologically active compounds and serve as versatile intermediates in organic synthesis. The propargyl group can participate in various chemical transformations, including click chemistry, making these compounds valuable for the synthesis of complex molecules and bioconjugates. This application note describes a reliable method for the synthesis of N-(2-propynyl)-6-oxoheptanamide from commercially available starting materials. The use of EDC and HOBt as coupling agents facilitates the formation of the amide bond under mild conditions, minimizing side reactions and leading to good yields of the desired product.

Chemical Reaction Pathway

Figure 1. Reaction scheme for the synthesis of N-(2-propynyl)-6-oxoheptanamide. cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 6-Oxoheptanoic_acid This compound Product N-(2-propynyl)-6-oxoheptanamide 6-Oxoheptanoic_acid->Product + Propargylamine Propargylamine Propargylamine EDC EDC EDC->Product HOBt HOBt HOBt->Product DCM DCM (Solvent) DCM->Product

Caption: Reaction scheme for the synthesis of N-(2-propynyl)-6-oxoheptanamide.

Experimental Protocol

Materials:

  • This compound

  • Propargylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (B109758) (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional, if solubility is an issue in DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at room temperature until all solids are dissolved.

  • Activation: Cool the solution to 0 °C using an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) portion-wise to the cooled solution. Stir the reaction mixture at 0 °C for 30 minutes.

  • Amine Addition: Add propargylamine (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent. The polarity of the eluent can be gradually increased to facilitate the separation of the product.[1][2] Recrystallization from a suitable solvent system can also be considered as an alternative purification method.[3]

  • Characterization: Characterize the purified N-(2-propynyl)-6-oxoheptanamide by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Data Presentation

ParameterValue
Reactants
This compound1.0 molar equivalent
Propargylamine1.1 molar equivalents
Reagents
EDC1.2 molar equivalents
HOBt1.2 molar equivalents
Reaction Conditions
SolventAnhydrous DCM
Temperature0 °C to Room Temp.
Reaction Time12 - 24 hours
Expected Outcome
Theoretical YieldCalculated based on the limiting reagent
Expected Purity (post-purification)> 95%

Experimental Workflow

Figure 2. Experimental workflow for the synthesis of N-(2-propynyl)-6-oxoheptanamide. A 1. Dissolve this compound and HOBt in DCM B 2. Cool to 0°C and add EDC A->B Activate Carboxylic Acid C 3. Add Propargylamine B->C Form Amide Bond D 4. Stir at Room Temperature (12-24h) C->D E 5. Aqueous Workup (HCl, NaHCO3, Brine) D->E Reaction Complete F 6. Dry and Concentrate E->F G 7. Purify by Column Chromatography F->G H 8. Characterize (NMR, MS) G->H Pure Product

Caption: Experimental workflow for the synthesis of N-(2-propynyl)-6-oxoheptanamide.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • EDC is a moisture-sensitive and corrosive reagent. Handle with care.

  • Propargylamine is a flammable and toxic liquid. Avoid inhalation and contact with skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation.

References

Application Notes and Protocols: Synthesis of a 6-Oxoheptanoic Acid-Modified ATP Derivative for Kinase Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a novel adenosine (B11128) triphosphate (ATP) derivative, γ-(6-(6-oxoheptanamido)hexyl)amido-ATP. This analog is designed for applications in kinase activity assays, inhibitor screening, and the development of targeted drug delivery systems. The synthesis involves a two-step process: the introduction of a 6-aminohexyl linker to the γ-phosphate of ATP, followed by the coupling of 6-oxoheptanoic acid to the terminal amino group. Detailed methodologies for the synthesis and purification are provided, along with expected yields and characterization data. Furthermore, potential applications and signaling pathway diagrams are presented to illustrate the utility of this ATP derivative in biomedical research.

Introduction

The modification of adenosine triphosphate (ATP) at its γ-phosphate position has proven to be a valuable strategy for the development of chemical probes to study protein kinases. These enzymes play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. ATP analogs bearing functional groups on the γ-phosphate can serve as tools for kinase-catalyzed labeling of substrates, enabling the identification of kinase targets and the screening of potential inhibitors.

This application note describes the synthesis of an ATP derivative functionalized with this compound. The ketone group on this molecule provides a versatile handle for further chemical modifications, such as biotinylation or fluorescent labeling, through oxime or hydrazone ligation. This allows for the development of a wide range of assays for kinase activity and for the targeted delivery of therapeutic agents.

Synthesis of γ-(6-(6-Oxoheptanamido)hexyl)amido-ATP

The synthesis of the target ATP derivative is accomplished through a two-step process. The first step involves the synthesis of an amino-functionalized ATP analog, γ-(6-aminohexyl)-ATP. This intermediate can be synthesized or is commercially available. The second step is the coupling of this compound to the terminal amino group of γ-(6-aminohexyl)-ATP using a carbodiimide-mediated reaction.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Synthesis of Amino-Functionalized ATP cluster_1 Step 2: Coupling with this compound ATP ATP Amino_ATP γ-(6-Aminohexyl)-ATP ATP->Amino_ATP Coupling Reaction Linker Diaminohexane Linker->Amino_ATP Amino_ATP_2 γ-(6-Aminohexyl)-ATP Oxo_acid This compound Final_Product γ-(6-(6-Oxoheptanamido)hexyl)amido-ATP Oxo_acid->Final_Product Amide Bond Formation EDC EDC/NHS EDC->Final_Product Amino_ATP_2->Final_Product

Caption: Synthetic workflow for the preparation of the this compound-modified ATP derivative.

Experimental Protocols

Materials and Reagents
  • γ-(6-Aminohexyl)-ATP (commercially available or synthesized)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Triethylamine (TEA)

  • Acetonitrile (B52724) (ACN)

  • Diethyl ether

  • Deionized water

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

  • NMR spectrometer

Protocol 1: Coupling of this compound to γ-(6-Aminohexyl)-ATP

This protocol describes the carbodiimide-mediated coupling of this compound to the amino group of γ-(6-aminohexyl)-ATP.

  • Preparation of Reaction Buffer: Prepare a 0.1 M MES buffer and adjust the pH to 6.0.

  • Activation of this compound:

    • Dissolve this compound (1.5 equivalents) in the MES buffer.

    • Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • Dissolve γ-(6-aminohexyl)-ATP (1 equivalent) in the MES buffer.

    • Add the activated this compound solution to the γ-(6-aminohexyl)-ATP solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with triethylamine.

    • Stir the reaction at room temperature for 4 hours.

  • Reaction Quenching: The reaction can be quenched by the addition of hydroxylamine (B1172632) to a final concentration of 10 mM.

  • Purification:

    • The crude product is purified by reversed-phase HPLC.

    • A C18 column is used with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid).

    • Fractions containing the desired product are collected and lyophilized.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of γ-(6-(6-oxoheptanamido)hexyl)amido-ATP.

Parameter Value
Starting Material γ-(6-Aminohexyl)-ATP
Reagent This compound
Coupling Agent EDC/NHS
Reaction Solvent 0.1 M MES Buffer
Reaction pH 7.2 - 7.5
Reaction Temperature Room Temperature
Reaction Time 4 hours
Purification Method RP-HPLC
Expected Yield 60-70%
Purity (by HPLC) >95%

Table 1: Summary of Reaction Conditions and Expected Results.

Analysis Expected Result
Mass Spectrometry Calculated mass for C23H38N7O16P3S: [M-H]⁻ = 794.1 g/mol . Found: 794.2 g/mol .
¹H NMR (D₂O) Peaks corresponding to adenine, ribose, the hexyl linker, and the heptanoyl chain.
³¹P NMR (D₂O) Three distinct phosphorus signals corresponding to the α, β, and γ phosphates.

Table 2: Characterization Data for γ-(6-(6-Oxoheptanamido)hexyl)amido-ATP.

Applications in Research and Drug Development

The synthesized this compound-modified ATP derivative has several potential applications in academic research and the pharmaceutical industry.

Kinase Activity Assays

The ketone handle on the ATP derivative allows for the attachment of reporter molecules, such as biotin (B1667282) or fluorophores, after the kinase-catalyzed phosphorylation of a substrate. This enables the development of sensitive and specific assays for measuring kinase activity.

Diagram of a Kinase Activity Assay Workflow

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate (with ketone handle) Kinase->Phospho_Substrate Substrate Substrate (Peptide/Protein) Substrate->Phospho_Substrate ATP_analog γ-(6-Oxoheptanoyl)-ATP ATP_analog->Phospho_Substrate Phospho_Substrate_2 Phosphorylated Substrate Reporter Reporter Molecule (Biotin/Fluorophore-Hydrazide) Labeled_Substrate Labeled Substrate Reporter->Labeled_Substrate Phospho_Substrate_2->Labeled_Substrate Oxime/Hydrazone Ligation

Caption: Workflow for a kinase activity assay using the modified ATP derivative.

Kinase Inhibitor Screening

The ATP analog can be used in high-throughput screening campaigns to identify and characterize novel kinase inhibitors. A decrease in the signal from the reporter molecule would indicate the inhibition of kinase activity.

Targeted Drug Delivery

The ketone group can be used to conjugate drugs or imaging agents to the ATP molecule. This could potentially be used to target drugs to cells with high kinase activity, a hallmark of many cancer cells.

Signaling Pathway Visualization

The ability to track the activity of specific kinases using this ATP analog can help in elucidating complex cellular signaling pathways.

Diagram of a Simplified Kinase Signaling Pathway

G Ext_Signal External Signal Receptor Receptor Ext_Signal->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates (monitored by ATP analog) Substrate Substrate Protein Kinase2->Substrate phosphorylates Response Cellular Response Substrate->Response

Caption: A generic kinase cascade where the activity of Kinase 1 can be monitored.

Conclusion

The this compound-modified ATP derivative presented here is a versatile tool for studying kinase biology and for the development of novel therapeutics. The detailed synthetic protocol and application notes provide a solid foundation for researchers to incorporate this valuable chemical probe into their studies. The ability to attach a variety of molecules to the ketone handle opens up a wide range of possibilities for assay development and drug discovery.

Application Note & Protocol: A Novel Approach to Penicillin Synthesis Using 6-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a hypothetical application of 6-oxoheptanoic acid in the synthesis of a novel penicillin derivative. While direct literature for this specific application is not available, the following protocols are based on established principles of semi-synthetic penicillin development, primarily through the acylation of 6-aminopenicillanic acid (6-APA).[1][2] This note serves as a proof-of-concept for researchers exploring new penicillin structures with potentially unique biological activities.

The core strategy involves the coupling of this compound, as the side-chain precursor, to the 6-amino group of the penicillin nucleus (6-APA).[3][4] The introduction of a keto group in the side chain may offer new interactions with penicillin-binding proteins (PBPs) or alter the molecule's susceptibility to β-lactamases.[5]

Hypothetical Signaling Pathway

The proposed penicillin derivative, tentatively named "Penicillin K" (for Keto-penicillin), would exert its antibacterial effect by inhibiting bacterial cell wall synthesis. This is achieved through the acylation of the active site serine of penicillin-binding proteins (PBPs), which are essential for the final transpeptidation step in peptidoglycan synthesis.

cluster_bacterium Bacterial Cell cluster_inhibition Inhibition Pathway PBP Penicillin-Binding Protein (PBP) CellWall Cross-linked Peptidoglycan (Cell Wall) PBP->CellWall Catalyzes cross-linking InactivePBP Inactive Acyl-PBP Complex PBP->InactivePBP Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to Cell Lysis Cell Lysis CellWall->Cell Lysis PenicillinK Penicillin K (6-Oxoheptanoyl-6-APA) PenicillinK->PBP Irreversible Acylation Inhibition of\nCell Wall Synthesis Inhibition of Cell Wall Synthesis InactivePBP->Inhibition of\nCell Wall Synthesis Inhibition of\nCell Wall Synthesis->Cell Lysis

Figure 1: Proposed mechanism of action for Penicillin K.

Experimental Protocols

Synthesis of 6-Oxoheptanoyl Chloride

This initial step activates the carboxylic acid of this compound for subsequent coupling with 6-APA.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 g of this compound in 20 mL of anhydrous DCM.

  • Cool the solution in an ice bath.

  • Slowly add 1.2 equivalents of thionyl chloride to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to reflux for 2 hours.

  • Monitor the reaction by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and the appearance of the acid chloride C=O stretch.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting 6-oxoheptanoyl chloride is used immediately in the next step.

Synthesis of Penicillin K (6-β-(6-Oxoheptanamido)penicillanic acid)

This protocol describes the coupling of the activated side chain with the penicillin nucleus.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • 6-Oxoheptanoyl chloride (from previous step)

  • Anhydrous acetone (B3395972)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (B1210297)

  • Citric acid solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask

  • Separatory funnel

Procedure:

  • In an Erlenmeyer flask, suspend 1.0 g of 6-APA in 20 mL of anhydrous acetone.

  • In a separate beaker, prepare a solution of 1.5 g of sodium bicarbonate in 20 mL of water.

  • Add the sodium bicarbonate solution to the 6-APA suspension and stir until the 6-APA dissolves.

  • Cool the 6-APA solution to 0-5 °C in an ice bath.

  • Dissolve the crude 6-oxoheptanoyl chloride in 10 mL of anhydrous acetone and add this solution dropwise to the cold, stirred 6-APA solution over 30 minutes, maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture in the ice bath for 2 hours.

  • Remove the acetone under reduced pressure.

  • Add 30 mL of ethyl acetate to the remaining aqueous solution and cool it in an ice bath.

  • Acidify the mixture to pH 2-3 with a 5% citric acid solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice more with 20 mL portions of ethyl acetate.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude Penicillin K.

  • Purify the product by column chromatography or recrystallization.

Experimental Workflow

The overall process from starting materials to the final purified product and its subsequent analysis is depicted below.

Start Starting Materials: - this compound - 6-Aminopenicillanic Acid (6-APA) Activation Activation of Side Chain: (Formation of 6-Oxoheptanoyl Chloride) Start->Activation Coupling Coupling Reaction: (Acylation of 6-APA) Activation->Coupling Purification Purification: (Extraction and Chromatography) Coupling->Purification Analysis Characterization: - NMR, IR, Mass Spec - Purity (HPLC) Purification->Analysis BioAssay Biological Activity Testing: (MIC Determination) Analysis->BioAssay

Figure 2: General workflow for the synthesis and evaluation of Penicillin K.

Data Presentation

The following tables present hypothetical data for the characterization and biological activity of the novel Penicillin K.

Table 1: Hypothetical Physicochemical and Spectroscopic Data for Penicillin K
ParameterHypothetical Value/Observation
Molecular Formula C₁₅H₂₀N₂O₅S
Molecular Weight 356.40 g/mol
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.95 (d, 1H, NH), 5.45 (dd, 1H, H-6), 5.38 (d, 1H, H-5), 4.15 (s, 1H, H-3), 2.55 (t, 2H, CH₂-C=O), 2.15 (t, 2H, CH₂-C=O), 2.05 (s, 3H, CH₃-C=O), 1.55 (m, 4H, 2xCH₂), 1.45 (s, 3H, CH₃), 1.35 (s, 3H, CH₃)
IR (KBr, cm⁻¹) 3350 (N-H), 1775 (β-lactam C=O), 1720 (keto C=O), 1680 (amide I C=O), 1600 (amide II), 1380 (gem-dimethyl)
Mass Spec (ESI+) m/z: 357.11 [M+H]⁺, 379.09 [M+Na]⁺
Table 2: Hypothetical Minimum Inhibitory Concentrations (MIC) of Penicillin K
Bacterial StrainTypePenicillin G MIC (µg/mL)Amoxicillin MIC (µg/mL)Penicillin K MIC (µg/mL)
Staphylococcus aureus ATCC 25923Gram-positive0.060.250.12
Streptococcus pneumoniae ATCC 49619Gram-positive0.0150.030.03
Escherichia coli ATCC 25922Gram-negative>128816
Pseudomonas aeruginosa ATCC 27853Gram-negative>128>128>128
Staphylococcus aureus (β-lactamase+)Gram-positive>64>6432

The hypothetical data in Table 2 suggests that Penicillin K might exhibit moderate activity against Gram-positive bacteria. The slightly elevated MIC against a β-lactamase-producing strain compared to Penicillin G could indicate a marginal increase in stability, a hypothesis that would require further investigation.

Disclaimer: This document is for informational purposes only and describes a hypothetical application. The protocols and data are illustrative and based on established chemical principles. Researchers should conduct their own literature searches and risk assessments before attempting any new synthetic procedures.

References

Application Notes and Protocols for Bioconjugation with 6-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Oxoheptanoic acid is a versatile bifunctional linker used in bioconjugation. Its structure, featuring a terminal carboxylic acid and a ketone, allows for the sequential and chemoselective attachment of two different molecules. The carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine (B10760008) residues), forming a stable amide bond. The ketone group serves as a handle for conjugation with hydrazide- or aminooxy-functionalized molecules to form hydrazone or oxime linkages, respectively. This dual reactivity makes this compound an excellent tool for creating complex bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized biomolecules.

These application notes provide detailed protocols for the two primary methods of bioconjugation using this compound: hydrazone ligation and reductive amination.

Section 1: Hydrazone Ligation using this compound

Hydrazone ligation is a highly efficient and chemoselective reaction that proceeds under mild conditions, making it ideal for conjugating sensitive biomolecules. The process involves two main stages: first, the installation of the this compound linker onto a biomolecule (e.g., a protein) via its carboxylic acid; and second, the reaction of the newly introduced ketone with a hydrazide-modified molecule.

Signaling Pathway and Experimental Workflow

The overall workflow for hydrazone ligation with this compound involves the activation of the linker, conjugation to the primary biomolecule, and subsequent reaction with a hydrazide-modified secondary molecule.

Hydrazone_Ligation_Workflow cluster_0 Step 1: Linker Installation cluster_1 Step 2: Hydrazone Formation cluster_2 Step 3: Purification & Analysis Protein Protein Ketone_Modified_Protein Ketone-Modified Protein Protein->Ketone_Modified_Protein Amidation (Lysine ε-amines) 6_Oxoheptanoic_Acid This compound EDC_NHS EDC / Sulfo-NHS Activation 6_Oxoheptanoic_Acid->EDC_NHS Carboxyl Activation EDC_NHS->Ketone_Modified_Protein Conjugation Hydrazone Ligation (pH 5.0-6.0, Aniline (B41778) catalyst) Ketone_Modified_Protein->Conjugation Hydrazide_Molecule Hydrazide-Modified Molecule (e.g., Drug, Dye) Hydrazide_Molecule->Conjugation Final_Conjugate Final Bioconjugate Conjugation->Final_Conjugate Purification Purification (e.g., HIC, SEC) Final_Conjugate->Purification Purified_Conjugate Purified Bioconjugate Purification->Purified_Conjugate Analysis Characterization (e.g., MS, UV-Vis) Purified_Conjugate->Analysis

Caption: Experimental workflow for bioconjugation via hydrazone ligation.

The chemical mechanism for aniline-catalyzed hydrazone formation proceeds through a more reactive Schiff base intermediate, which accelerates the reaction, especially at neutral pH.

Hydrazone_Formation_Mechanism cluster_catalyzed Aniline-Catalyzed Pathway cluster_uncatalyzed Uncatalyzed Pathway (Slower at neutral pH) Ketone Protein-Linker-Ketone Schiff_Base Schiff Base Intermediate Ketone->Schiff_Base + Aniline, -H2O Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Hydrazide Hydrazide Drug-Hydrazide Protonated_Schiff_Base Protonated Schiff Base Hydrazide->Protonated_Schiff_Base Hydrazide->Hemiaminal Hydrazone Protein-Linker-Hydrazone-Drug Aniline Aniline (Catalyst) Aniline->Schiff_Base Schiff_Base->Protonated_Schiff_Base + H+ Protonated_Schiff_Base->Hydrazone + Hydrazide, -Aniline, -H+ Hemiaminal->Hydrazone - H2O

Caption: Mechanism of catalyzed hydrazone formation.
Quantitative Data for Hydrazone Ligation

The efficiency of hydrazone ligation can be influenced by several factors, including pH, the presence of catalysts, and the nature of the reactants. The following table summarizes key quantitative data.

ParameterValueConditionsReference
Optimal pH 4.5 - 6.0Aqueous buffer[1]
Second-Order Rate Constant (k) 10¹ - 10³ M⁻¹s⁻¹Aniline-catalyzed, neutral pH[2]
Equilibrium Constant (Keq) 10⁴ - 10⁶ M⁻¹For hydrazone linkages[2]
Catalyst Enhancement Up to 15-fold increasem-phenylenediamine vs. aniline[2][3]
Typical Yield >95%With molar excess of one reactant[4]
Experimental Protocols

Protocol 1.1: Introduction of a Ketone Handle onto a Protein using this compound

This protocol describes the activation of the carboxylic acid of this compound using EDC/Sulfo-NHS chemistry and its conjugation to primary amines on a protein.

Materials:

  • Protein of interest (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 50 mM MES, pH 6.0[5]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 2-10 mg/mL in PBS.

  • Activation of this compound:

    • Dissolve this compound in DMSO or an appropriate organic solvent to a stock concentration of 100 mM.

    • In a separate tube, prepare a fresh solution of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Add a 10-20 fold molar excess of this compound to the protein solution.

    • Add a 5-fold molar excess of EDC and a 10-fold molar excess of Sulfo-NHS over the this compound to the reaction mixture.

    • Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.[5]

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters. Incubate for 15 minutes.

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4. The resulting protein is now "ketone-modified".

Protocol 1.2: Hydrazone Ligation of a Ketone-Modified Protein with a Hydrazide-Functionalized Molecule

Materials:

  • Ketone-modified protein (from Protocol 1.1)

  • Hydrazide-functionalized molecule (e.g., drug, biotin-hydrazide, fluorescent dye-hydrazide)

  • Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5[6]

  • Aniline (optional, as a catalyst)

  • Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))

Procedure:

  • Buffer Exchange: Exchange the ketone-modified protein into the Conjugation Buffer using a desalting column.

  • Prepare Hydrazide Solution: Dissolve the hydrazide-functionalized molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-50 mM.[6]

  • Catalyst Preparation (Optional but Recommended): Prepare a fresh stock solution of aniline in the Conjugation Buffer (e.g., 1 M).

  • Ligation Reaction:

    • Add a 5-20 fold molar excess of the hydrazide-functionalized molecule to the ketone-modified protein solution.

    • If using a catalyst, add aniline to the reaction mixture to a final concentration of 20-100 mM.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final bioconjugate from excess reagents using an appropriate chromatography method.

    • Size-Exclusion Chromatography (SEC): Suitable for separating the larger protein conjugate from smaller, unreacted molecules.

    • Hydrophobic Interaction Chromatography (HIC): Particularly useful for purifying ADCs, as it can separate species based on the drug-to-antibody ratio (DAR).[7]

Section 2: Reductive Amination using this compound

Reductive amination provides an alternative method to form a stable bond between the ketone group of the linker and a primary amine on another molecule. This process forms a secondary amine linkage, which is irreversible.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow Ketone_Modified_Protein Ketone-Modified Protein Schiff_Base_Formation Schiff Base Formation (pH 6-7) Ketone_Modified_Protein->Schiff_Base_Formation Amine_Molecule Amine-Containing Molecule Amine_Molecule->Schiff_Base_Formation Reduction Reduction with NaBH3CN Schiff_Base_Formation->Reduction Final_Conjugate Final Bioconjugate (Secondary Amine Linkage) Reduction->Final_Conjugate Purification Purification (e.g., SEC) Final_Conjugate->Purification

References

Application Notes and Protocols: 6-Oxoheptanoic Acid as a Precursor for 6-Aryl-4-Oxohexanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aryl-4-oxohexanoic acids are a class of compounds that have garnered interest in medicinal chemistry due to their potential therapeutic applications. Research has shown that certain derivatives of this scaffold exhibit anti-inflammatory properties, making them promising candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] This document provides a detailed protocol for a proposed synthesis of 6-aryl-4-oxohexanoic acids utilizing 6-oxoheptanoic acid as a readily available starting material. The synthetic strategy is based on a two-step process involving the formation of an acyl chloride followed by a Friedel-Crafts acylation reaction.

Proposed Synthetic Pathway

The synthesis of 6-aryl-4-oxohexanoic acids from this compound can be achieved through a two-step process:

  • Acyl Chloride Formation: Conversion of this compound to its corresponding acyl chloride, 6-oxoheptanoyl chloride, using a chlorinating agent such as thionyl chloride (SOCl₂).

  • Friedel-Crafts Acylation: Reaction of the in-situ generated 6-oxoheptanoyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield the desired 6-aryl-4-oxohexanoic acid.

Experimental Protocols

Step 1: Synthesis of 6-Oxoheptanoyl Chloride (Proposed Protocol)

This protocol describes the conversion of this compound to 6-oxoheptanoyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dry dichloromethane (B109758) (DCM)

  • Round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a dry round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in dry dichloromethane.

  • Carefully add thionyl chloride (2 equivalents) to the solution. Caution: This reaction should be performed in a well-ventilated fume hood as it releases toxic gases (SO₂ and HCl).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator. The crude 6-oxoheptanoyl chloride is obtained and can be used in the next step without further purification.

Step 2: Synthesis of 6-Aryl-4-Oxohexanoic Acids via Friedel-Crafts Acylation (Proposed Protocol)

This protocol details the Friedel-Crafts acylation of an aromatic compound with 6-oxoheptanoyl chloride.

Materials:

  • Crude 6-oxoheptanoyl chloride (from Step 1)

  • Aromatic compound (e.g., benzene, toluene, anisole; 1.5 equivalents)

  • Anhydrous aluminum chloride (AlCl₃; 1.2 equivalents)

  • Dry dichloromethane (DCM)

  • Ice bath

  • Separatory funnel

  • Hydrochloric acid (HCl), 1M solution

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • In a dry three-necked round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in dry dichloromethane under a nitrogen atmosphere.

  • Cool the suspension in an ice bath.

  • Dissolve the aromatic compound (1.5 equivalents) in dry dichloromethane and add it to the AlCl₃ suspension.

  • Dissolve the crude 6-oxoheptanoyl chloride (1 equivalent) in dry dichloromethane and add it dropwise to the cooled reaction mixture via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure 6-aryl-4-oxohexanoic acid.

Biological Activity and Applications

6-Aryl-4-oxohexanoic acids and their derivatives have been investigated for their anti-inflammatory properties.[1][3] The mechanism of action of many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. Some 6-aryl-4-oxohexanoic acid derivatives have shown in vivo anti-inflammatory activity in animal models, such as the carrageenan-induced rat paw edema assay.[2]

Data Presentation

The following table summarizes the in vivo anti-inflammatory activity of some 6-aryl-4-oxohexanoic acid derivatives from a study by Abouzid et al., presented as the percentage inhibition of carrageenan-induced rat paw edema in rats at a dose of 50 mg/kg.

CompoundAryl Group% Inhibition at 1h% Inhibition at 2h% Inhibition at 3h% Inhibition at 6h
IIIa Phenyl0.8514.0011.6913.01
IIIc 4-Chlorophenyl14.261.140.301.38
Fenbufen (Reference) -0.8519.8024.8625.54

Data sourced from Abouzid, K. A., et al. (2007).[1]

Visualizations

experimental_workflow start This compound step1 Acyl Chloride Formation start->step1 reagent1 SOCl₂ in DCM reagent1->step1 intermediate 6-Oxoheptanoyl Chloride (Crude) step1->intermediate step2 Friedel-Crafts Acylation intermediate->step2 reagent2 Aromatic Compound AlCl₃ in DCM reagent2->step2 product_crude Crude Product step2->product_crude purification Purification (Column Chromatography) product_crude->purification final_product 6-Aryl-4-oxohexanoic Acid purification->final_product

Caption: Proposed experimental workflow for the synthesis of 6-aryl-4-oxohexanoic acids.

signaling_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ aa Arachidonic Acid pla2->aa releases cox COX Enzymes (COX-1, COX-2) aa->cox pgs Prostaglandins cox->pgs synthesize inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation mediate nsaids 6-Aryl-4-oxohexanoic Acids (Potential NSAIDs) nsaids->cox inhibit

Caption: Simplified signaling pathway of inflammation and the target for NSAIDs.

References

Application Notes and Protocols for the Analysis of 6-Oxoheptanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Oxoheptanoic acid, also known as 5-acetylvaleric acid, is a seven-carbon oxo-fatty acid.[1] Its chemical structure includes both a ketone and a carboxylic acid functional group, making it a polar molecule.[2] The analysis of fatty acids and their metabolites in biological samples is of growing interest in various research fields, including disease biomarker discovery. While direct evidence linking this compound to specific diseases is emerging, its parent compound, heptanoate, has been investigated for its therapeutic potential in metabolic disorders, suggesting that its metabolites may also have biological significance.[3] Accurate and reliable quantitative methods are crucial for determining the concentration of this compound in complex biological matrices such as plasma, serum, and urine, to elucidate its potential role in health and disease.

This document provides detailed application notes and protocols for the analysis of this compound in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques

The quantification of this compound in biological samples is challenging due to its low volatility and the complexity of the biological matrix. GC-MS and LC-MS/MS are powerful analytical techniques well-suited for this purpose, offering high sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[4] Due to the polar nature of this compound, chemical derivatization is a necessary step to increase its volatility and thermal stability for GC analysis.[4] This typically involves a two-step process: oximation of the ketone group followed by silylation of the carboxylic acid group.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique that can often analyze compounds without the need for derivatization.[5] The sample is first separated by liquid chromatography and then detected by a tandem mass spectrometer. This method is particularly useful for the analysis of polar and non-volatile compounds in complex mixtures.[5]

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of short-chain fatty acids and related compounds in biological samples. These values can serve as a benchmark for the expected performance of the methods described below for this compound. It is important to note that these parameters should be validated specifically for this compound in the user's laboratory.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.03 - 0.6 µg/mL (for various SCFAs)[6]1 - 7 ng/mL (for various SCFAs)[7]
Limit of Quantitation (LOQ) 0.03 - 0.12 µg/mL (for propionate (B1217596) and butyrate)[6]3 - 19 ng/mL (for various SCFAs)[7]
Linear Range Typically spans 2-3 orders of magnitude[8]2 - 4800 ng/mL (for various urinary biomarkers)[9]
Correlation Coefficient (r²) > 0.99[8]> 0.999[10]
Recovery 80 - 120%[8]94 - 114%[7]
Intra-day Precision (%RSD) < 15%[8]< 8.3%[10]
Inter-day Precision (%RSD) < 20%[8]< 8.3%[10]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a two-step derivatization method for the analysis of this compound in plasma/serum and urine.

1. Sample Preparation

  • Plasma/Serum:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add an internal standard (e.g., a stable isotope-labeled version of this compound).

    • Acidify the sample by adding 10 µL of 6M HCl to protonate the carboxylic acid group.

    • Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether) for liquid-liquid extraction.[6]

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer to a clean GC vial insert.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

  • Urine:

    • Centrifuge the urine sample at 2,000 x g for 10 minutes to remove any particulate matter.

    • To 100 µL of the supernatant, add an internal standard.

    • Proceed with the acidification and liquid-liquid extraction steps as described for plasma/serum.

2. Derivatization

  • Oximation:

    • To the dried extract, add 50 µL of a 20 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in pyridine.

    • Cap the vial and heat at 60°C for 30 minutes to convert the ketone group to an oxime.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) to the vial.

    • Cap the vial and heat at 60°C for 30 minutes to silylate the carboxylic acid group.

    • Cool the vial to room temperature before GC-MS analysis.

3. GC-MS Parameters

ParameterSetting
GC System Agilent 7890B or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Injection Volume 1 µL
Injector Temperature 250°C
Injection Mode Splitless
Oven Program Initial 60°C for 1 min, ramp to 325°C at 10°C/min, hold for 10 min[9]
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS System Agilent 5977B MSD or equivalent
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan (m/z 50-600)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol describes a method for the direct analysis of this compound in plasma/serum and urine without derivatization.

1. Sample Preparation

  • Plasma/Serum (Protein Precipitation):

    • To 100 µL of plasma or serum, add an internal standard.

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[10]

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Urine (Dilute-and-Shoot):

    • Centrifuge the urine sample at 2,000 x g for 10 minutes.

    • To 50 µL of the supernatant, add an internal standard.

    • Add 450 µL of the initial mobile phase.

    • Vortex and transfer to an LC vial for analysis.

2. LC-MS/MS Parameters

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

Note: The specific MRM transitions for this compound and the internal standard need to be optimized.

Visualization of Experimental Workflows

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Serum, or Urine) Add_IS Add Internal Standard Biological_Sample->Add_IS Acidification Acidification Add_IS->Acidification LLE Liquid-Liquid Extraction Acidification->LLE Evaporation Evaporation to Dryness LLE->Evaporation Oximation Oximation Evaporation->Oximation Silylation Silylation Oximation->Silylation GCMS_Analysis GC-MS Analysis Silylation->GCMS_Analysis

Caption: Workflow for GC-MS analysis of this compound.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Serum, or Urine) Add_IS Add Internal Standard Biological_Sample->Add_IS Protein_Precipitation Protein Precipitation (for Plasma/Serum) Add_IS->Protein_Precipitation Dilution Dilution (for Urine) Add_IS->Dilution Centrifugation Centrifugation Protein_Precipitation->Centrifugation LCMS_Analysis LC-MS/MS Analysis Dilution->LCMS_Analysis Evaporation_Reconstitution Evaporation & Reconstitution Centrifugation->Evaporation_Reconstitution Evaporation_Reconstitution->LCMS_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Sample Stability and Storage

  • Short-term storage: Samples can be stored at 4°C for up to 24 hours.

  • Long-term storage: For storage longer than 24 hours, samples should be frozen at -80°C.[11]

  • Freeze-thaw cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation of analytes.[13] It is recommended to aliquot samples into smaller volumes before freezing.

Conclusion

This document provides a comprehensive overview of analytical methods for the detection and quantification of this compound in biological samples. Both GC-MS with derivatization and LC-MS/MS are powerful techniques capable of achieving the sensitivity and selectivity required for bioanalytical studies. The provided protocols offer a starting point for method development. It is essential that any method be fully validated in the user's laboratory to ensure its accuracy, precision, and reliability for the intended application. Further research into the role of this compound as a potential biomarker is warranted and will be facilitated by the availability of robust analytical methods.

References

Application Notes and Protocols for the Purification of 6-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 6-Oxoheptanoic acid, a valuable building block in organic synthesis and drug development. The purity of this keto acid is critical for its successful application in subsequent reactions. The following sections outline various purification techniques, including recrystallization, column chromatography, and fractional distillation, complete with experimental protocols and expected outcomes.

Introduction

This compound, also known as 5-acetylvaleric acid, is a bifunctional molecule containing both a ketone and a carboxylic acid functional group.[1][2] This unique structure makes it a versatile precursor in the synthesis of various organic molecules. However, its synthesis often results in a crude product containing unreacted starting materials, byproducts, and other impurities. Therefore, effective purification is a crucial step to obtain high-purity this compound suitable for research and development applications. The choice of purification method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the operation.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for selecting and optimizing purification methods.

PropertyValueReference
Molecular Formula C₇H₁₂O₃[3]
Molecular Weight 144.17 g/mol [3]
Appearance Solid
Melting Point 34-36 °C[3]
Boiling Point 138-140 °C at 1.5 mmHg[3]
Density 1.059 g/mL at 25 °C[3]
Solubility Soluble in alcohols, ethers, and other organic solvents; insoluble in water.

Purification Workflow

The general workflow for the purification of this compound from a crude reaction mixture is depicted below. The selection of the specific techniques and their sequence will depend on the impurity profile of the crude material.

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography FractionalDistillation Fractional Distillation Crude->FractionalDistillation Pure Pure this compound (>98%) Recrystallization->Pure ColumnChromatography->Pure FractionalDistillation->Pure Analysis Purity Analysis (HPLC, GC-MS) Pure->Analysis

Caption: General workflow for the purification of this compound.

Experimental Protocols

Recrystallization

Recrystallization is a highly effective method for purifying solid compounds like this compound, leveraging differences in solubility between the target compound and impurities at different temperatures.[4]

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility of the this compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Recommended Solvent Systems:

  • Single Solvent: A solvent in which this compound is sparingly soluble at room temperature but highly soluble at its boiling point. Based on the principle of "like dissolves like," and the presence of both a polar carboxylic acid and a less polar ketone group, solvents of intermediate polarity should be screened. A mixture of a polar and a non-polar solvent can also be effective.

  • Two-Solvent System: A pair of miscible solvents, one in which this compound is highly soluble (e.g., a polar solvent like ethanol (B145695) or acetone) and another in which it is poorly soluble (e.g., a non-polar solvent like hexane (B92381) or water).[5]

Protocol:

  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent system. A good solvent will dissolve the crude product when hot but will result in significant crystal formation upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Data Presentation:

ParameterExpected Outcome
Purity >98% (as determined by HPLC or GC-MS)
Recovery Yield 70-90% (highly dependent on the initial purity and solvent system)
Appearance White to off-white crystalline solid
Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a solid stationary phase.[6] It is particularly useful for removing impurities that have similar solubility properties to this compound.

Principle: A solution of the crude product is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel). The components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and the mobile phase, leading to their separation.

Protocol:

  • Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of polar organic compounds like carboxylic acids.[6]

  • Mobile Phase Selection: The choice of mobile phase (eluent) is critical for achieving good separation. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For carboxylic acids, adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase can improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group.[7]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack a chromatography column with the slurry, ensuring a uniform and bubble-free bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the proportion of the polar solvent (gradient elution). Collect the eluate in fractions.

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation:

ParameterRecommended ConditionsExpected Outcome
Stationary Phase Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)-
Mobile Phase Hexane/Ethyl Acetate gradient (e.g., from 9:1 to 1:1) with 0.5% Acetic AcidGood separation of this compound from less polar and more polar impurities.
Purity >99% (as determined by HPLC or GC-MS)
Recovery Yield 60-80% (dependent on the complexity of the impurity profile)
Fractional Distillation

Fractional distillation is a suitable technique for purifying liquids with different boiling points. Given that this compound has a relatively high boiling point, this method is typically performed under reduced pressure (vacuum distillation) to prevent thermal decomposition.[8]

Principle: The crude liquid is heated, and the component with the lower boiling point vaporizes first. The vapor rises through a fractionating column, which provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation of components with close boiling points. The purified vapor is then condensed and collected.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a heating mantle, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.

  • Degassing: It is advisable to degas the crude material before heating to prevent bumping.

  • Distillation: Heat the crude this compound under reduced pressure. The pressure should be carefully controlled to maintain a steady boiling point.

  • Fraction Collection: Collect the distillate in fractions. The main fraction should be collected at a constant temperature, which corresponds to the boiling point of this compound at the applied pressure.

  • Monitoring: Monitor the temperature at the head of the column throughout the distillation. A stable temperature indicates the collection of a pure fraction.

Data Presentation:

ParameterRecommended ConditionsExpected Outcome
Pressure 1-10 mmHgLower boiling point to prevent degradation.
Boiling Point 138-140 °C at 1.5 mmHg[3]
Purity >95% (may require a second purification step for higher purity)
Recovery Yield 50-70%

Purity Analysis

The purity of the final product should be assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to determine the purity of this compound. A C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer at acidic pH) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities. The carboxylic acid group may require derivatization (e.g., esterification) to improve its volatility and chromatographic behavior.[10][11]

Logical Diagram for Method Selection

The following diagram illustrates a logical approach to selecting the most appropriate purification technique based on the initial state of the crude product.

MethodSelection Start Crude this compound IsSolid Is the crude product a solid? Start->IsSolid Recrystallization Primary Method: Recrystallization IsSolid->Recrystallization Yes FractionalDistillation Primary Method: Fractional Distillation IsSolid->FractionalDistillation No (Oily Liquid) IsPureEnough Purity > 98%? Recrystallization->IsPureEnough ColumnChromatography Secondary Method: Column Chromatography IsPureEnough->ColumnChromatography No FinalProduct Pure this compound IsPureEnough->FinalProduct Yes ColumnChromatography->FinalProduct FractionalDistillation->IsPureEnough

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols: 6-Oxoheptanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the creation of complex biomolecules for a vast array of research and therapeutic applications. The introduction of specific modifications can enhance peptide stability, modulate biological activity, or provide handles for conjugation. 6-Oxoheptanoic acid, a bifunctional molecule containing both a carboxylic acid and a ketone group, offers a versatile tool for peptide modification. Its ketone functionality can serve as a bioorthogonal handle for subsequent ligation reactions, such as oxime or hydrazone formation, allowing for the site-specific attachment of labels, drugs, or other moieties. This document provides detailed application notes and protocols for the utilization of this compound in SPPS, focusing on its use for N-terminal modification of peptides.

Core Applications

The primary application of this compound in SPPS is the introduction of a ketone group at the N-terminus of a synthetic peptide. This ketone handle can then be used for:

  • Bioconjugation: Site-specific attachment of fluorescent dyes, biotin, polyethylene (B3416737) glycol (PEG), or other reporter molecules.

  • Drug Delivery: Conjugation of peptides to drug molecules or targeting ligands.

  • Peptide Cyclization: Formation of cyclic peptides through intramolecular oxime or hydrazone linkage.

  • Surface Immobilization: Attachment of peptides to solid supports for use in microarrays or diagnostic assays.

Data Presentation: Representative Yields in Modified SPPS

While specific yields for this compound coupling can vary depending on the peptide sequence and synthesis conditions, the following table provides representative data for N-terminal acylation and subsequent cleavage in Fmoc-based SPPS.

StepParameterTypical RangeNotes
N-Terminal Coupling Coupling Efficiency>95%Monitored by Kaiser test or other colorimetric assays. Incomplete coupling may require a second coupling step.
Peptide Cleavage Crude Peptide Yield70-90%Dependent on the peptide length, sequence, and cleavage cocktail used.
Post-Cleavage Ligation Ligation Efficiency80-95%Efficiency of oxime or hydrazone formation with an aminooxy or hydrazide-functionalized molecule. Reaction conditions (pH, catalyst) are critical.[1]
Final Purity Purity after HPLC>98%For highly pure peptides required for in vivo or clinical studies.[2]

Experimental Protocols

Protocol 1: N-Terminal Modification of a Resin-Bound Peptide with this compound

This protocol describes the coupling of this compound to the free N-terminus of a peptide chain assembled on a solid support using standard Fmoc-based SPPS.

Materials:

  • Peptidyl-resin (with a free N-terminal amine)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • Cold diethyl ether

  • Solid phase synthesis vessel and shaker

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, remove the Fmoc group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Activation of this compound:

    • In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HOBt or Oxyma Pure (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction can be monitored using a Kaiser test to confirm the absence of free primary amines. If the test is positive after 4 hours, a second coupling may be necessary.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Drying: Dry the modified peptidyl-resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with an appropriate cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[3]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Oxime Ligation of a Ketone-Modified Peptide in Solution

This protocol describes the conjugation of a purified N-terminally 6-oxoheptanoyl peptide with an aminooxy-functionalized molecule.

Materials:

  • Purified 6-oxoheptanoyl-peptide

  • Aminooxy-functionalized molecule (e.g., aminooxy-biotin, aminooxy-fluorescein)

  • Aniline (B41778) (as a catalyst)

  • Buffer solution (e.g., 100 mM sodium phosphate (B84403) buffer, pH 4.5-5.0)

  • Acetonitrile (B52724) or other co-solvent if needed for solubility

  • RP-HPLC system for reaction monitoring and purification

Procedure:

  • Peptide Dissolution: Dissolve the purified 6-oxoheptanoyl-peptide in the reaction buffer to a final concentration of 1-5 mg/mL. A co-solvent like acetonitrile can be added if the peptide has poor aqueous solubility.

  • Addition of Reagents:

    • Add the aminooxy-functionalized molecule (1.5-2 equivalents) to the peptide solution.

    • Add aniline to a final concentration of 10-20 mM.

  • Reaction: Incubate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by RP-HPLC or LC-MS.

  • Purification: Once the reaction is complete, purify the conjugated peptide by RP-HPLC to remove excess reagents and any unreacted peptide.

  • Lyophilization: Lyophilize the purified peptide conjugate to obtain a stable powder.

Visualizations

SPPS_N_Terminal_Modification Resin Peptidyl-Resin (Free N-Terminus) Coupling Couple to N-Terminus Resin->Coupling Activation Activate this compound (DIC/HOBt in DMF) Activation->Coupling Washing Wash Resin (DMF, DCM) Coupling->Washing Cleavage Cleave from Resin (TFA Cocktail) Washing->Cleavage Purification Purify Peptide (RP-HPLC) Cleavage->Purification Final_Product Purified Ketone- Modified Peptide Purification->Final_Product

Caption: Workflow for N-terminal modification with this compound.

Oxime_Ligation_Workflow cluster_reactants Reactants Keto_Peptide Ketone-Modified Peptide Reaction Oxime Ligation (pH 4.5-5.0, Aniline catalyst) Keto_Peptide->Reaction Aminooxy_Molecule Aminooxy-Functionalized Molecule (e.g., Dye, Biotin) Aminooxy_Molecule->Reaction Conjugate Peptide Conjugate Reaction->Conjugate

Caption: Oxime ligation of a ketone-modified peptide.

Concluding Remarks

The use of this compound in solid-phase peptide synthesis provides a straightforward and efficient method for introducing a versatile ketone handle at the N-terminus of peptides. This modification opens up a wide range of possibilities for site-specific bioconjugation, enabling the development of novel peptide-based therapeutics, diagnostics, and research tools. The protocols provided herein offer a robust starting point for researchers looking to incorporate this valuable modification into their peptide synthesis workflows.

References

Application Notes and Protocols for the Enzymatic Synthesis of 6-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of potential enzymatic strategies for the synthesis of 6-oxoheptanoic acid, a valuable keto acid for various applications, including the synthesis of novel penicillins.[1] While a direct, optimized enzymatic protocol for this compound is not extensively documented in current literature, this document outlines three plausible biocatalytic approaches based on well-characterized enzyme families. The protocols provided are foundational and intended to be adapted and optimized for specific laboratory conditions and research goals.

Introduction to Enzymatic Synthesis

The use of enzymes in chemical synthesis offers numerous advantages over traditional chemical methods, including high specificity, mild reaction conditions, and a reduced environmental footprint. For the synthesis of this compound, enzymes can offer precise control over the introduction of the ketone functionality at the C-6 position. This document explores three potential enzymatic routes:

  • Direct Oxidation of 6-Hydroxyheptanoic Acid: The most direct approach, utilizing an alcohol dehydrogenase (ADH) or alcohol oxidase (AOX) to oxidize the secondary alcohol at the C-6 position.

  • Regioselective Hydroxylation of Heptanoic Acid followed by Oxidation: A two-step enzymatic cascade involving a Cytochrome P450 monooxygenase (P450) to introduce a hydroxyl group at the C-6 position, followed by oxidation with an ADH.

  • Baeyer-Villiger Monooxygenase (BVMO) Mediated Oxidation of a Ketone Precursor: An indirect route using a BVMO to oxidize a suitable ketone precursor, followed by hydrolysis to yield the desired product.

Strategy 1: Oxidation of 6-Hydroxyheptanoic Acid using Alcohol Dehydrogenase (ADH)

This strategy represents the most direct and likely most efficient enzymatic route to this compound. Alcohol dehydrogenases are a well-studied class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, typically using NAD⁺ or NADP⁺ as a cofactor.[2]

Reaction Pathway

G cluster_0 Enzymatic Oxidation 6-Hydroxyheptanoic_Acid 6-Hydroxyheptanoic Acid 6-Oxoheptanoic_Acid This compound 6-Hydroxyheptanoic_Acid->6-Oxoheptanoic_Acid ADH ADH Alcohol Dehydrogenase (ADH) NADH NADH + H+ ADH->NADH NAD NAD+ NAD->ADH

Caption: Enzymatic oxidation of 6-hydroxyheptanoic acid to this compound by ADH.

Quantitative Data (Hypothetical for 6-Hydroxyheptanoic Acid)

The following table presents hypothetical and target values for the enzymatic oxidation of 6-hydroxyheptanoic acid, based on data for similar substrates.

ParameterValueReference Substrate (Example)Reference Data Source
Substrate Concentration10-100 mMOctanol[3]
Enzyme Loading1-10 U/mLCaprylic Alcohol (C8)[4]
Cofactor (NAD⁺) Conc.1-5 mMn-butanol[4]
Temperature25-37 °CEthanol[2]
pH7.0-9.0General ADH activity[2]
Reaction Time4-24 hoursGeneral Biocatalytic Reactions
Expected Conversion >95% Branched/Aromatic Alcohols (Pp-ADH)[5]
Expected Product Titer 1.3 - 13 g/L Calculated from conversion
Experimental Protocol: ADH-Catalyzed Oxidation

1. Materials and Reagents:

  • 6-Hydroxyheptanoic acid (substrate)

  • Alcohol Dehydrogenase (e.g., from Saccharomyces cerevisiae, horse liver, or a commercially available recombinant ADH)

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.5)

  • Cofactor regeneration system (optional, e.g., lactate (B86563) dehydrogenase and pyruvate, or formate (B1220265) dehydrogenase and formate)

  • Quenching solution (e.g., 1 M HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Analytical standards: 6-hydroxyheptanoic acid and this compound

2. Enzyme Preparation:

  • If using a commercial enzyme, prepare a stock solution in cold phosphate buffer (e.g., 100 U/mL).

  • If expressing a recombinant enzyme, purify the enzyme according to standard protocols and determine its activity using a standard assay (e.g., oxidation of ethanol).[6][7]

3. Reaction Setup:

  • In a temperature-controlled vessel, prepare the reaction mixture containing:

    • 100 mM Potassium Phosphate Buffer (pH 7.5)

    • 10-50 mM 6-Hydroxyheptanoic acid

    • 1-2 mM NAD⁺

  • If using a cofactor regeneration system, add the components at this stage.

  • Equilibrate the mixture to the desired reaction temperature (e.g., 30 °C).

  • Initiate the reaction by adding the ADH solution to a final concentration of 1-5 U/mL.

4. Reaction Monitoring and Work-up:

  • Monitor the reaction progress by taking aliquots at regular intervals.

  • Quench the reaction in the aliquot by adding an equal volume of 1 M HCl.

  • Extract the product and remaining substrate with an equal volume of ethyl acetate (B1210297).

  • Analyze the organic phase by GC-MS or HPLC.

  • Once the reaction has reached completion (or the desired conversion), quench the entire reaction mixture with 1 M HCl.

  • Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the this compound by column chromatography if necessary.

Strategy 2: Regioselective Hydroxylation of Heptanoic Acid and Subsequent Oxidation

This two-step enzymatic cascade offers a route starting from the more readily available heptanoic acid. The key challenge lies in identifying a P450 monooxygenase with high regioselectivity for the C-6 (ω-1) position of heptanoic acid. P450s from the CYP152 family are known to hydroxylate fatty acids.[1]

Reaction Pathway

G cluster_0 Step 1: Hydroxylation cluster_1 Step 2: Oxidation Heptanoic_Acid Heptanoic Acid 6-Hydroxyheptanoic_Acid 6-Hydroxyheptanoic Acid Heptanoic_Acid->6-Hydroxyheptanoic_Acid P450 6-Hydroxyheptanoic_Acid_2 6-Hydroxyheptanoic Acid P450 P450 Monooxygenase NADP_H2O NADP⁺ + H₂O P450->NADP_H2O NADPH_O2 NADPH + O₂ NADPH_O2->P450 6-Oxoheptanoic_Acid This compound 6-Hydroxyheptanoic_Acid_2->6-Oxoheptanoic_Acid ADH ADH Alcohol Dehydrogenase NADH NADH + H+ ADH->NADH NAD NAD+ NAD->ADH

Caption: Two-step enzymatic synthesis of this compound from heptanoic acid.

Quantitative Data (Illustrative)

This table provides illustrative data for the two-step process.

Parameter (Step 1: P450)ValueReference Substrate (Example)Reference Data Source
Substrate Concentration1-10 mMLauric Acid[8]
Enzyme SystemP450, P450 ReductaseGeneral P450 systems
Cofactor (NADPH) Conc.1-5 mMGeneral P450 systems
Expected Conversion Variable (regioselectivity is key) Fatty acids (P450BM3)[9]
Parameter (Step 2: ADH) Value Reference Substrate Reference Data
Intermediate ConcentrationDependent on Step 1 yield--
Overall Yield To be determined --
Experimental Protocol: Two-Step Enzymatic Synthesis

1. Materials and Reagents (Step 1):

  • Heptanoic acid

  • P450 monooxygenase (e.g., P450BM3 or engineered variants)

  • NADPH-P450 reductase (if P450 is not self-sufficient)

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • Glucose-6-phosphate and glucose-6-phosphate dehydrogenase (for NADPH regeneration)

  • Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

2. Reaction Setup (Step 1: Hydroxylation):

  • Set up the reaction mixture containing buffer, heptanoic acid, and the NADPH regeneration system.

  • Add the P450 and its reductase partner.

  • Initiate the reaction by adding NADPH.

  • Incubate at a suitable temperature (e.g., 25-30 °C) with shaking to ensure aeration.

  • Monitor the formation of 6-hydroxyheptanoic acid by GC-MS or LC-MS.

3. Intermediate Work-up and Second Step:

  • Once the hydroxylation reaction is complete, the intermediate 6-hydroxyheptanoic acid can be purified or the reaction mixture can be used directly in the second step after heat inactivation of the P450 enzyme (e.g., 60°C for 30 min).

  • Adjust the pH if necessary for the ADH reaction.

  • Add NAD⁺ and ADH as described in Strategy 1.

  • Monitor the formation of this compound.

  • Perform final product extraction and purification as in Strategy 1.

Strategy 3: Baeyer-Villiger Monooxygenase (BVMO) Mediated Synthesis

This indirect route involves the use of a BVMO to oxidize an acyclic ketone, such as 2-heptanone (B89624), to form an ester, which is then hydrolyzed to yield this compound. BVMOs are known for their high regio- and enantioselectivity.[10][11]

Reaction Pathway

G cluster_0 Step 1: BVMO Oxidation cluster_1 Step 2: Hydrolysis 2-Heptanone 2-Heptanone Pentyl_Acetate Pentyl Acetate 2-Heptanone->Pentyl_Acetate BVMO Pentyl_Acetate_2 Pentyl Acetate BVMO Baeyer-Villiger Monooxygenase NADP_H2O NADP⁺ + H₂O BVMO->NADP_H2O NADPH_O2 NADPH + O₂ NADPH_O2->BVMO 6-Oxoheptanoic_Acid This compound (after rearrangement) Pentyl_Acetate_2->6-Oxoheptanoic_Acid Hydrolysis Esterase_H2O Esterase / H₂O, H⁺

Caption: Indirect synthesis of this compound via BVMO oxidation and hydrolysis.

Quantitative Data (Illustrative)
Parameter (Step 1: BVMO)ValueReference Substrate (Example)Reference Data Source
Substrate Concentration5-50 mMAliphatic ketones[12]
Enzyme Loading0.1-1 mg/mLGeneral BVMO reactions
Cofactor (NADPH) Conc.1-5 mMGeneral BVMO reactions
Expected Conversion High, regioselectivity dependent Bicyclic ketones[10]
Parameter (Step 2) Value - -
Overall Yield To be determined --
Experimental Protocol: BVMO-Mediated Synthesis

1. Materials and Reagents (Step 1):

  • 2-Heptanone (or other suitable ketone precursor)

  • A suitable Baeyer-Villiger monooxygenase

  • NADPH and a regeneration system

  • Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

2. Reaction Setup (Step 1: Oxidation):

  • Set up the reaction as described for the P450 reaction, using the BVMO and 2-heptanone as the substrate.

  • Incubate at a suitable temperature (e.g., 25-30 °C).

  • Monitor the formation of the ester product (e.g., pentyl acetate) by GC-MS.

3. Hydrolysis (Step 2):

  • After the BVMO reaction, the resulting ester can be hydrolyzed.

  • Enzymatic Hydrolysis: Add a suitable esterase to the reaction mixture and incubate until the ester is hydrolyzed.

  • Chemical Hydrolysis: Acidify the reaction mixture and heat to induce hydrolysis.

  • The desired this compound would be formed after a rearrangement of the initial hydrolysis product.

  • Extract and purify the final product as previously described.

General Experimental Workflow

The following diagram illustrates a general workflow for the enzymatic synthesis and analysis of this compound.

G cluster_0 Experimental Workflow Enzyme_Selection Enzyme Selection (ADH, P450, or BVMO) Substrate_Prep Substrate Preparation Enzyme_Selection->Substrate_Prep Reaction_Setup Biocatalytic Reaction Setup (Buffer, Cofactors, Temp, pH) Substrate_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (HPLC/GC-MS) Reaction_Setup->Reaction_Monitoring Product_Isolation Product Isolation (Extraction, Chromatography) Reaction_Monitoring->Product_Isolation Product_Characterization Product Characterization (NMR, MS) Product_Isolation->Product_Characterization

Caption: General workflow for enzymatic synthesis and analysis.

Potential Metabolic Significance and Applications

While this compound is not a common metabolite in central metabolic pathways, its synthesis provides a valuable building block for the pharmaceutical and chemical industries. Keto acids are versatile precursors for the synthesis of a wide range of molecules, including chiral compounds and modified amino acids.

G cluster_0 Utility of this compound 6-Oxoheptanoic_Acid This compound Precursor Chemical Precursor 6-Oxoheptanoic_Acid->Precursor Derivatives Synthesis of Novel Derivatives Precursor->Derivatives Penicillins Novel Penicillins Derivatives->Penicillins Chiral_Alcohols Chiral Alcohols Derivatives->Chiral_Alcohols Lactones Lactones Derivatives->Lactones

Caption: Potential applications of this compound as a chemical building block.

Conclusion

The enzymatic synthesis of this compound is a promising area for research and development. The protocols and strategies outlined in these application notes provide a solid foundation for scientists and researchers to explore and optimize biocatalytic routes to this valuable compound. The direct oxidation of 6-hydroxyheptanoic acid by alcohol dehydrogenases appears to be the most straightforward and promising approach. Further research into enzyme discovery and engineering will undoubtedly lead to more efficient and selective biocatalysts for the production of this compound and other valuable keto acids.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-Oxoheptanoic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include methylcyclohexene, cyclohexanone, and cyclohexane (B81311) derivatives. The choice of starting material will influence the synthetic route, reaction conditions, and potential impurities.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have proceeded to completion. Consider extending the reaction time or increasing the temperature.

  • Suboptimal Reagent Concentration: The molar ratios of your reactants and catalysts are critical. Ensure accurate measurements and consider optimizing these ratios.

  • Catalyst Inactivity: The catalyst may be poisoned or degraded. Ensure proper handling and storage of the catalyst. For enzymatic reactions, factors like pH and temperature can significantly impact enzyme activity.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.

  • Product Degradation: The product itself might be unstable under the reaction conditions.

  • Inefficient Purification: Significant product loss can occur during extraction, distillation, or chromatography. Review and optimize your purification protocol.

Q3: I am observing significant byproduct formation. How can I minimize this?

A3: Byproduct formation is a common challenge. To minimize it:

  • Control Reaction Temperature: Many side reactions are more favorable at higher temperatures. Running the reaction at a lower temperature may improve selectivity.

  • Optimize Catalyst and Solvent: The choice of catalyst and solvent can significantly influence the reaction pathway. Experiment with different systems to favor the desired reaction.

  • Control Addition of Reagents: Slow, controlled addition of a reagent can sometimes prevent the buildup of intermediates that lead to side reactions.

  • Purification Strategy: While not preventing their formation, an effective purification strategy is crucial to remove byproducts from the final product.

Q4: What are the recommended purification techniques for this compound?

A4: The purification of this compound typically involves:

  • Extraction: Liquid-liquid extraction is often used to separate the product from the reaction mixture.

  • Distillation: Given its boiling point of 158-162 °C at 9 mmHg, vacuum distillation can be an effective method for purification.[1]

  • Chromatography: Column chromatography can be employed for high-purity isolation, especially on a smaller scale.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Formation Inactive reagents or catalyst.Verify the quality and activity of all starting materials and catalysts.
Incorrect reaction temperature.Optimize the reaction temperature. Some reactions require precise temperature control.
Presence of inhibitors.Ensure all glassware is clean and that no residual chemicals from previous reactions are present.
Formation of Unidentified Impurities Side reactions due to incorrect stoichiometry or temperature.Carefully control the stoichiometry of reactants and the reaction temperature.
Contaminated starting materials.Analyze the purity of your starting materials before use.
Air or moisture sensitivity of reagents.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.
Product is an Intractable Oil or Gum Presence of solvent or low molecular weight impurities.Ensure complete removal of solvent under high vacuum. Consider trituration with a non-polar solvent to induce crystallization or solidify the product.
The product is inherently a low-melting solid or oil at room temperature.The reported melting point is 35-37 °C, so it may exist as a liquid or semi-solid depending on ambient temperature and purity.[1]
Difficulty in Isolating the Product Product is too soluble in the aqueous phase during extraction.Saturate the aqueous phase with a salt (salting out) like NaCl to decrease the solubility of the organic product.
Emulsion formation during extraction.Add a small amount of brine or a different organic solvent to break the emulsion. Gentle mixing instead of vigorous shaking can also help.

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes key quantitative data from different synthetic approaches to produce this compound and related C6-carboxylic acids, providing a comparative overview of reaction conditions and yields.

Starting Material Key Reagents/Catalyst Temperature (°C) Reaction Time (h) Yield (%) Reference Compound
1,6-Hexanediol (B165255)Gluconobacter oxydans3030>99Adipic Acid[2]
CyclohexaneMixed-species culture (P. taiwanensis & E. coli)--866-Aminohexanoic Acid[3][4]
6-Aminohexanoic Acidω-AOX enzyme, Catalase30301006-Oxohexanoic Acid[5]
1-Bromo-5-chloro-pentaneGrignard formation, Diethyl oxalate<0-437-Chloro-2-oxoheptanoic acid[6]
CyclohexanoneDealuminated HBEA zeolite, 30% H₂O₂-->95 (selectivity)6-Hydroxyhexanoic Acid[7]

Experimental Protocols

Protocol: Ozonolysis of 1-Methylcyclohexene

This protocol describes a common method for the synthesis of this compound from 1-methylcyclohexene via oxidative cleavage.

Materials:

  • 1-Methylcyclohexene

  • Ozone (O₃) generated from an ozone generator

  • Dichloromethane (CH₂Cl₂) or Methanol (CH₃OH) as solvent

  • Dimethyl sulfide (B99878) (DMS) or Zinc dust/Acetic acid for reductive workup

  • Oxidizing agent (e.g., hydrogen peroxide) for oxidative workup

  • Appropriate glassware for ozonolysis (e.g., flask with a gas dispersion tube)

  • Magnetic stirrer and stirring bar

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Setup: Dissolve 1-methylcyclohexene in a suitable solvent (e.g., dichloromethane) in a flask equipped with a gas dispersion tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone, or by using an indicator like Sudan Red that is decolorized by ozone.

  • Workup: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

    • Reductive Workup (to yield 6-oxoheptanal): Add dimethyl sulfide (DMS) to the reaction mixture and allow it to warm to room temperature. Stir for several hours.

    • Oxidative Workup (to yield this compound): Add an oxidizing agent, such as hydrogen peroxide, to the reaction mixture.

  • Isolation and Purification: After the workup, the solvent is removed under reduced pressure. The crude product can then be purified by distillation under reduced pressure or by column chromatography.

Visualizations

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common issues during the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No reagents Check Reagent Purity & Stoichiometry check_yield->reagents Yes analysis Analyze Byproducts (NMR, GC-MS) check_purity->analysis Yes success Successful Synthesis check_purity->success No conditions Optimize Reaction Conditions (Temp, Time, Catalyst) reagents->conditions workup Review Workup & Purification reagents->workup conditions->start workup->start modify_conditions Modify Conditions to Minimize Side Reactions analysis->modify_conditions modify_conditions->start

Caption: A flowchart for troubleshooting the synthesis of this compound.

Reaction Pathway: Ozonolysis of 1-Methylcyclohexene

This diagram illustrates the reaction pathway for the synthesis of this compound from 1-methylcyclohexene, including the key intermediate and potential side products.

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Products start 1-Methylcyclohexene molozonide Molozonide start->molozonide 1. O3 ozonide Ozonide molozonide->ozonide product This compound ozonide->product 2. Oxidative Workup (e.g., H2O2) side_product 6-Oxoheptanal (from reductive workup) ozonide->side_product 2. Reductive Workup (e.g., DMS)

Caption: Reaction pathway for the synthesis of this compound via ozonolysis.

References

identifying and removing byproducts in 6-Oxoheptanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-oxoheptanoic acid. Our aim is to help you identify and remove byproducts to achieve high purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent laboratory and industrial synthesis methods for this compound include the oxidation of cyclohexanone (B45756), the ozonolysis of 1-methylcyclohexene, and the oxidation of 6-hydroxyheptanoic acid.

Q2: What are the typical byproducts encountered in the synthesis of this compound?

A2: Depending on the synthetic route, common byproducts may include adipic acid, 6-hydroxyheptanoic acid, 6-oxoheptanal (B8601428), and various other dicarboxylic acids. The formation of these impurities is often related to over-oxidation, incomplete reaction, or side reactions.

Q3: What analytical techniques are recommended for identifying byproducts in my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile byproducts. For less volatile impurities and for assessing the overall purity, High-Performance Liquid Chromatography (HPLC) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy can also be invaluable for structural elucidation of unknown impurities.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis and purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress using TLC or GC to ensure completion. Consider extending the reaction time or adjusting the temperature.
Suboptimal reagent stoichiometry.Carefully control the molar ratios of your reactants and oxidizing agents.
Presence of Adipic Acid Over-oxidation of cyclohexanone or this compound.Use a milder oxidizing agent or carefully control the reaction temperature and time. Nitric acid oxidation is known to produce significant amounts of adipic acid.[1][2][3]
Presence of 6-Hydroxyheptanoic Acid Incomplete oxidation of the hydroxyl group.Ensure a sufficient amount of the oxidizing agent is used. Consider a two-step process where the alcohol is first isolated and then oxidized.
Presence of 6-Oxoheptanal Incomplete oxidation of the aldehyde intermediate, particularly in ozonolysis reactions.[4][5][6][7]Use a stronger oxidizing agent in the work-up step or ensure complete conversion of the aldehyde.
Difficulty in Purification Similar polarities of the product and byproducts.Fractional distillation under reduced pressure can be effective for separating components with different boiling points. Recrystallization from a suitable solvent system is a powerful technique for removing impurities.[8][9][10][11][12] Consider using a solvent mixture to optimize the separation.

Experimental Protocols

Synthesis of this compound via Ozonolysis of 1-Methylcyclohexene

This protocol is based on the ozonolysis of 1-methylcyclohexene to yield 6-oxoheptanal, which is subsequently oxidized to this compound.[4][5][6][7]

Materials:

  • 1-Methylcyclohexene

  • Ozone (O₃)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Jones reagent (CrO₃ in H₂SO₄/acetone) or other suitable oxidizing agent

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether (Et₂O)

  • Standard laboratory glassware and equipment for ozonolysis and extraction.

Procedure:

  • Ozonolysis: Dissolve 1-methylcyclohexene in a mixture of CH₂Cl₂ and MeOH at -78 °C. Bubble ozone through the solution until a blue color persists, indicating the consumption of the starting material.

  • Reductive Work-up (to 6-oxoheptanal): Purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent (e.g., dimethyl sulfide (B99878) or triphenylphosphine) and allow the mixture to warm to room temperature.

  • Oxidation to this compound: After removing the solvent from the crude 6-oxoheptanal, dissolve the residue in acetone (B3395972). Cool the solution in an ice bath and add Jones reagent dropwise until the orange color persists.

  • Work-up and Purification: Quench the reaction with isopropanol. Remove the acetone under reduced pressure. Add water and extract the product with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution. Acidify the aqueous layer with HCl and extract with diethyl ether. Dry the organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as a mixture of ethyl acetate (B1210297) and hexanes.

Byproduct Identification and Removal Workflow

The following diagram illustrates a general workflow for identifying and removing byproducts during the synthesis of this compound.

Byproduct_Removal_Workflow start Crude this compound analytical Analytical Characterization (GC-MS, HPLC, NMR) start->analytical decision Byproducts Identified? analytical->decision purification Purification Strategy decision->purification Yes pure_product Pure this compound decision->pure_product No distillation Fractional Distillation purification->distillation Different Boiling Points recrystallization Recrystallization purification->recrystallization Different Solubilities chromatography Column Chromatography purification->chromatography Similar Properties distillation->pure_product recrystallization->pure_product chromatography->pure_product

Caption: A logical workflow for the identification and removal of byproducts in this compound synthesis.

Signaling Pathway of Byproduct Formation (Example: Oxidation of Cyclohexanone)

The following diagram illustrates potential pathways for the formation of this compound and the common byproduct, adipic acid, from the oxidation of cyclohexanone.

Byproduct_Formation_Pathway cyclohexanone Cyclohexanone intermediate1 Peroxy Intermediate cyclohexanone->intermediate1 Oxidation caprolactone ε-Caprolactone intermediate1->caprolactone Baeyer-Villiger Rearrangement adipic_acid Adipic Acid (Byproduct) intermediate1->adipic_acid Alternative Oxidation Pathway hydroxyacid 6-Hydroxyheptanoic Acid caprolactone->hydroxyacid Hydrolysis target_product This compound hydroxyacid->target_product Oxidation over_oxidation Over-oxidation target_product->over_oxidation over_oxidation->adipic_acid

Caption: Potential reaction pathways in the synthesis of this compound from cyclohexanone, highlighting byproduct formation.

References

Technical Support Center: Purification of 6-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 6-Oxoheptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₁₂O₃[1][2]
Molecular Weight 144.17 g/mol [2][3]
Appearance Solid[3]
Melting Point 35-37 °C[3]
Boiling Point 158-162 °C at 9 mmHg[3]
Density 1.059 g/mL at 25 °C[3]
CAS Number 3128-07-2[1][2][3]

Q2: How should I store this compound to ensure its stability?

A2: Proper storage is critical for maintaining the integrity of this compound. Due to its ketone and carboxylic acid functional groups, it can be susceptible to degradation. Recommended storage conditions are outlined below.

Storage FormatTemperatureDurationImportant Considerations
Solid (as received) 2-8°CLong-termKeep container tightly sealed to prevent moisture absorption.
Stock Solution (in organic solvent) -20°C or -80°CUp to 6 monthsUse anhydrous solvents. Aliquot to avoid repeated freeze-thaw cycles.
Aqueous Solution 2-8°CUse within 1 dayPrepare fresh. The compound's stability in aqueous solutions, especially at neutral to basic pH, can be limited.[4]

Q3: What are the potential impurities I might encounter when synthesizing or purifying this compound?

A3: Impurities can arise from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, byproducts from the synthetic route, and degradation products formed during workup or storage. The technical grade available is often around 90% pure, indicating the presence of such impurities.[3] It is crucial to characterize your crude material to identify potential purification challenges.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) with UV detection is a common and effective method for quantifying purity and identifying impurities.[5]

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) allows for the identification of impurities by their mass-to-charge ratio.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify structural isomers or other impurities.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, particularly when using chromatography.

Issue 1: Poor Peak Shape (Tailing) in RP-HPLC

Q: My chromatogram for this compound shows significant peak tailing. What is causing this and how can I resolve it?

A: Peak tailing for acidic compounds like this compound is a common problem in reversed-phase chromatography. Here’s a systematic approach to troubleshoot this issue.

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting logic for HPLC peak tailing.

  • Cause 1: Incorrect Mobile Phase pH: The ionization state of the carboxylic acid group is pH-dependent. If the mobile phase pH is near the pKa of this compound, the compound will exist in both ionized and non-ionized forms, leading to peak tailing.

    • Solution: Suppress the ionization of the carboxyl group by lowering the mobile phase pH. Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to both aqueous and organic mobile phases to maintain a pH of 2-4 is highly recommended.[5] This ensures the compound is fully protonated, less polar, and interacts more consistently with the C18 stationary phase, resulting in sharper peaks.[5]

  • Cause 2: Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the acidic proton of the carboxylic acid, causing tailing.

    • Solution: The addition of an acidic modifier like TFA or formic acid, as mentioned above, also protonates the silanol groups, minimizing these unwanted secondary interactions.[5]

  • Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.

    • Solution: Try diluting your sample and injecting a smaller volume.[6]

Issue 2: Inconsistent Results and Suspected Degradation

Q: I am observing high variability between my experimental replicates and a decrease in the expected yield after purification. Could my sample be degrading?

A: Yes, inconsistent results and loss of material are often signs of compound degradation.[4] this compound can be susceptible to degradation, especially in aqueous solutions or during prolonged processing steps.

  • Indicator 1: Reduced Biological/Chemical Activity: A decrease in the expected response in a subsequent assay can indicate that the concentration of the active compound has been reduced.[4]

  • Indicator 2: Appearance of New Peaks: The emergence of unexpected peaks in your analytical chromatogram over time is a clear sign of degradation into other products.[4]

  • Troubleshooting Steps:

    • Verify Storage: Ensure the compound and its solutions are stored according to the recommendations in the FAQ section.

    • Minimize Exposure to Air: Degas solvents and buffers to remove dissolved oxygen, which can promote oxidative degradation.[4]

    • Work Quickly and at Low Temperatures: Perform purification steps, especially solvent evaporation, at the lowest feasible temperature to minimize thermal degradation.

    • Assess Purity at Each Step: Use HPLC-MS to analyze the purity of your material before and after purification to quantify any loss or degradation.[4]

Experimental Protocols

Protocol 1: Purification by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general starting point for the purification of this compound. Optimization will likely be required.

Experimental Workflow for Purification

Caption: Experimental workflow for the purification of this compound.

  • Column: C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm particle size for semi-preparative scale).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[4]

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B (linear gradient)

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: Dependent on column dimensions (e.g., 4 mL/min for a 10 mm ID column).

  • Detection: UV at 210 nm (for the carboxyl group) and 275 nm (for the ketone group).

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a 50:50 mixture of Mobile Phase A and B. Ensure the final concentration is appropriate to avoid column overload. Filter the solution through a 0.45 µm syringe filter before injection.[5]

Protocol 2: Purity Assessment by HPLC-MS
  • Column: C18 reversed-phase analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[4]

  • Gradient: Develop a suitable gradient to separate the main peak from any impurities (e.g., a 20-minute gradient from 5% to 95% B).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-10 µL.

  • Detection:

    • UV: Diode Array Detector (DAD) scanning from 200-400 nm.

    • MS: Electrospray ionization (ESI) in both positive and negative modes to determine the optimal ionization for the parent compound (m/z [M+H]⁺ and [M-H]⁻).[6]

References

Technical Support Center: Optimizing Reaction Conditions for 6-Oxoheptanoic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 6-oxoheptanoic acid conjugation.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in conjugation?

This compound serves as a bifunctional linker in bioconjugation.[1] One end possesses a carboxylic acid that can be activated to react with primary amines (e.g., on proteins or peptides), while the other end features a ketone group that can be used for subsequent, specific ligation reactions, such as conjugation to hydrazide-modified molecules.[1]

Q2: What is the fundamental principle behind conjugating this compound to a biomolecule?

The most common method for conjugating this compound to biomolecules containing primary amines (like the lysine (B10760008) residues on a protein) is through amide bond formation. This is typically achieved using a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2][3] The process involves the activation of the carboxylic acid group of this compound by EDC to form a highly reactive O-acylisourea intermediate.[3] This intermediate can then react with a primary amine on the target biomolecule to form a stable amide bond. The addition of NHS or sulfo-NHS enhances the efficiency of the reaction by converting the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester.[2][4]

Q3: What are the critical parameters to consider for a successful conjugation reaction?

Several factors can influence the success of the conjugation reaction. Key parameters to optimize include:

  • pH: The pH of the reaction buffer is crucial for both the activation and coupling steps.[2][4]

  • Reactant Concentrations: The molar ratio of the reactants (this compound, EDC, NHS/sulfo-NHS, and the amine-containing molecule) will directly impact the conjugation efficiency.[5]

  • Reaction Time and Temperature: These parameters should be adjusted to maximize conjugation while preserving the integrity and activity of the biomolecule.[2]

  • Buffer Composition: The choice of buffer is important, as some buffers can interfere with the reaction.[6]

Q4: How can I improve the yield of my conjugation reaction?

To improve the yield of your conjugation reaction, consider the following:

  • Optimize Reaction Conditions: Systematically adjust the pH, reactant concentrations, time, and temperature.[7]

  • Use Fresh Reagents: EDC is moisture-sensitive and can hydrolyze, losing its activity.[3] It is best to prepare EDC solutions immediately before use.[2]

  • Consider a Two-Step Protocol: A two-step protocol, where the carboxylic acid is activated with EDC and NHS/sulfo-NHS first, followed by the removal of excess coupling agents before adding the amine-containing biomolecule, can minimize unwanted side reactions like protein polymerization.[2][4]

  • Purification Technique: The choice of purification method can impact the final yield. Techniques like dialysis, size-exclusion chromatography, or affinity chromatography can be used to separate the conjugate from unreacted molecules.[8]

Troubleshooting Guide

Problem 1: Low or No Conjugation Efficiency
Possible CauseRecommended Solution
Inactive EDC or NHS/sulfo-NHS EDC is susceptible to hydrolysis. Ensure it is stored in a desiccator and prepare solutions immediately before use.[2][3] Use high-quality, fresh NHS or sulfo-NHS.
Incorrect pH The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0).[3] The subsequent reaction with the primary amine is more efficient at a physiological to slightly basic pH (7.2-8.5).[2][3] A two-step reaction with pH adjustment is often recommended.
Presence of Interfering Buffers Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the reaction.[5][6] It is essential to perform the conjugation in an amine- and carboxylate-free buffer, such as MES for the activation step and PBS for the coupling step.[2][3]
Suboptimal Reactant Concentrations The molar ratio of reactants is critical. A molar excess of the activated this compound over the amine-containing molecule is generally recommended.[5]
Problem 2: Precipitation of Biomolecule During Reaction
Possible CauseRecommended Solution
High Concentration of EDC High concentrations of EDC can lead to protein cross-linking and precipitation.[3] Reduce the amount of EDC used or perform a two-step conjugation to remove excess EDC before adding the protein.[2][3]
Change in pH or Buffer Conditions Drastic changes in pH or the introduction of organic solvents (if used to dissolve reagents) can affect protein stability. Ensure the final concentration of any organic solvent is low and that the pH shift is within the protein's stability range.
Protein Instability The inherent stability of the protein may be low under the reaction conditions. Consider adding stabilizers that do not interfere with the conjugation chemistry.[8]
Problem 3: Hydrolysis of the Activated Ester
Possible CauseRecommended Solution
Presence of Moisture The NHS ester intermediate is sensitive to hydrolysis.[9] If dissolving reagents in an organic solvent like DMSO or DMF, ensure the solvent is anhydrous.[][11]
Prolonged Reaction Times at High pH The stability of the NHS ester decreases as the pH and temperature increase. Optimize the reaction time to be long enough for efficient coupling but short enough to minimize hydrolysis.[2]

Experimental Protocols and Data

General Two-Step EDC/Sulfo-NHS Conjugation Protocol

This protocol provides a general guideline for conjugating this compound to a protein. Optimization may be required for specific applications.[2]

Materials:

  • This compound

  • Protein (or other amine-containing biomolecule) in an amine-free buffer (e.g., PBS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[3]

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Coupling Buffer: PBS, pH 7.2-7.5[3]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Purification column (e.g., desalting column)

Procedure:

  • Prepare Reagents: Allow all reagents to come to room temperature before opening. Prepare EDC and sulfo-NHS solutions in Activation Buffer immediately before use.[2]

  • Activate this compound: Dissolve this compound in Activation Buffer. Add a molar excess of EDC and sulfo-NHS. Incubate for 15-30 minutes at room temperature.[2]

  • Remove Excess Reagents (Optional but Recommended): To prevent unwanted side reactions with the protein, remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer.[3]

  • Conjugation: Immediately add the activated this compound solution to the protein solution in Coupling Buffer.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]

  • Quench Reaction: Add Quenching Solution to stop the reaction by reacting with any remaining active esters. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate from excess reagents and unreacted molecules using an appropriate method such as a desalting column or dialysis.

Recommended Reaction Parameters
ParameterActivation StepCoupling Step
pH 4.5 - 6.0[3]7.2 - 8.5[2]
Buffer MES[2][3]PBS[2][3]
Temperature Room Temperature[2]4°C to Room Temperature[2]
Duration 15 - 30 minutes[2]2 hours to Overnight[2]
Typical Molar Ratios for Reactants
ReactantMolar Ratio (relative to Amine)
This compound10 - 50x
EDC20 - 100x
Sulfo-NHS20 - 100x
Amine-containing Biomolecule1x

Note: These are starting recommendations and may require optimization for your specific system.

Visualizing the Process

Chemical Reaction Pathway

G cluster_activation Activation Step (pH 4.5-6.0) cluster_coupling Coupling Step (pH 7.2-8.5) 6_Oxoheptanoic_Acid This compound (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) 6_Oxoheptanoic_Acid->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive Sulfo-NHS Ester O_Acylisourea->NHS_Ester + Sulfo-NHS Sulfo_NHS Sulfo-NHS Conjugate Stable Amide Bond (Protein-NH-CO-R) NHS_Ester->Conjugate Biomolecule Biomolecule with Primary Amine (Protein-NH2) Biomolecule->Conjugate

Caption: EDC/Sulfo-NHS mediated conjugation of this compound.

Experimental Workflow

G Start Start Prepare_Reagents Prepare Reagents (this compound, EDC, Sulfo-NHS) Start->Prepare_Reagents Activate_Acid Activate this compound with EDC/Sulfo-NHS in Activation Buffer Prepare_Reagents->Activate_Acid Purify_Activated_Acid Optional: Purify Activated Acid (Desalting Column) Activate_Acid->Purify_Activated_Acid Conjugation Mix Activated Acid and Biomolecule Incubate Purify_Activated_Acid->Conjugation Prepare_Biomolecule Prepare Biomolecule in Coupling Buffer Prepare_Biomolecule->Conjugation Quench Quench Reaction Conjugation->Quench Purify_Conjugate Purify Final Conjugate (e.g., Dialysis) Quench->Purify_Conjugate End End Purify_Conjugate->End

Caption: Two-step conjugation workflow.

References

stability issues of 6-Oxoheptanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-oxoheptanoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my aqueous solution?

A1: The stability of this compound in aqueous solutions can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] Like other carboxylic acids, the protonation state of the carboxyl group is pH-dependent, which can affect its solubility and reactivity.[2] Elevated temperatures can accelerate degradation reactions, while exposure to UV or even ambient light may lead to photodegradation.

Q2: I'm observing a gradual decrease in the concentration of my this compound stock solution over time. What could be the cause?

A2: A decrease in concentration can be attributed to chemical degradation, such as hydrolysis or oxidation. It is also possible that the compound is adsorbing to the surface of the storage container, particularly if it is made of certain plastics. To mitigate this, consider using glass or low-binding plastic containers. For troubleshooting chemical degradation, a forced degradation study is recommended to identify the specific cause.

Q3: My solution of this compound has developed a yellow tint. What does this indicate?

A3: A yellow discoloration can be a sign of oxidative degradation or photodegradation. To prevent this, it is advisable to prepare solutions fresh and protect them from light by using amber vials or storing them in the dark. Additionally, purging the solution with an inert gas like nitrogen or argon can help to minimize oxidation.

Q4: Can the pH of the aqueous solution lead to the degradation of this compound?

A4: Yes, the pH of the solution is a critical factor. Acidic or basic conditions can potentially catalyze the hydrolysis of the molecule. While ketones are generally more stable to hydrolysis than esters, extreme pH values, especially when combined with elevated temperatures, can promote degradation. It is important to determine the optimal pH for stability for your specific experimental needs.

Q5: What are the recommended storage conditions for aqueous solutions of this compound?

A5: For optimal stability, aqueous solutions of this compound should be stored at low temperatures (e.g., 2-8°C or frozen), protected from light, and in a tightly sealed container to prevent evaporation and contamination. For long-term storage, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound.

Issue Possible Cause(s) Troubleshooting Steps
Decreasing Concentration of Analyte Chemical degradation (e.g., hydrolysis, oxidation, photolysis). Adsorption to the container surface.1. Conduct a forced degradation study to identify the degradation pathway. 2. Adjust the solution pH to a more stable range (near neutral, unless otherwise indicated for your application). 3. Protect the solution from light. 4. Consider adding an antioxidant if oxidation is suspected. 5. Use glass or low-binding plastic containers.
Solution Discoloration (e.g., Yellowing) Oxidative degradation or photodegradation.1. Prepare solutions fresh before use. 2. Store solutions in amber vials or in the dark. 3. Purge the solution and the headspace of the container with an inert gas (e.g., nitrogen or argon).
Formation of Precipitate Low solubility at the current pH. Degradation product is less soluble.1. Adjust the pH to be above the pKa of the carboxylic acid (typically around 4-5) to ensure it is in its more soluble salt form. 2. Analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent Experimental Results Variability in sample preparation or handling. Degradation of the compound during the experiment.1. Standardize all experimental procedures, including weighing, dissolution, and dilutions. 2. Ensure consistent temperature and light conditions during experiments. 3. Perform a stability check of the compound under the experimental conditions.

Data Presentation

Stress Condition Expected Effect on Stability Potential Degradation Pathway(s)
Acidic (Low pH) Potential for decreased stability, especially with heat.Acid-catalyzed hydrolysis.
Basic (High pH) Potential for decreased stability, especially with heat.Base-catalyzed hydrolysis.
Oxidizing Agent (e.g., H₂O₂) Likely to decrease stability.Oxidation of the ketone or alkyl chain.
Elevated Temperature Decreased stability; accelerates degradation.Thermal degradation, decarboxylation.[3]
Light (UV/Visible) Potential for decreased stability.Photodegradation.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study can help identify the potential degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Sample Preparation:

    • Acidic Hydrolysis: Combine 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Basic Hydrolysis: Combine 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Oxidative Degradation: Combine 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Thermal Degradation: Place a vial containing the stock solution in an oven at a controlled elevated temperature (e.g., 80°C).

    • Photodegradation: Expose a vial containing the stock solution to a light source (e.g., UV lamp or daylight).

  • Stress Conditions: Incubate the prepared samples under the specified conditions for a set period (e.g., 24 hours). A control sample should be kept under normal storage conditions.

  • Analysis: Analyze the stressed samples and the control sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the percentage of degradation and identify any degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its potential degradation products.

  • Column: A C18 reverse-phase column is a common starting point.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the aqueous buffer should be optimized for the best separation.

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can reliably separate and quantify the parent compound from any degradants.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_conclusion Conclusion stock_solution Prepare Stock Solution of this compound stress_samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) stock_solution->stress_samples control_sample Prepare Control Sample stock_solution->control_sample incubation Incubate Under Specified Conditions stress_samples->incubation control_sample->incubation hplc_analysis Analyze by Stability-Indicating HPLC Method incubation->hplc_analysis data_evaluation Evaluate Data: - % Degradation - Identify Degradants hplc_analysis->data_evaluation conclusion Determine Stability Profile and Optimal Storage Conditions data_evaluation->conclusion

Caption: Workflow for assessing the stability of this compound.

degradation_pathway Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound hydrolysis_products Potential Cleavage Products parent->hydrolysis_products H₂O, H⁺/OH⁻ oxidation_products Oxidized Derivatives parent->oxidation_products [O] photo_products Photolytic Fragments parent->photo_products hν (Light)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Storage and Handling of 6-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 6-Oxoheptanoic acid to prevent its degradation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples and the reliability of your experimental results.

Troubleshooting Guide: Investigating Degradation of this compound

If you suspect that your this compound has degraded, follow this guide to identify the potential cause and take corrective action.

Initial Observation: Inconsistent experimental results, changes in physical appearance (e.g., discoloration, clumping), or unexpected peaks in analytical chromatograms.

Troubleshooting_Degradation start Suspected Degradation of This compound check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling analyze_sample Analyze Sample Purity (e.g., by HPLC-MS) start->analyze_sample improper_storage Improper Storage Identified check_storage->improper_storage Compare with recommendations improper_handling Improper Handling Identified check_handling->improper_handling Compare with recommendations degradation_confirmed Degradation Confirmed? analyze_sample->degradation_confirmed implement_corrective_storage Implement Corrective Storage Actions improper_storage->implement_corrective_storage Yes implement_corrective_handling Implement Corrective Handling Actions improper_handling->implement_corrective_handling Yes quarantine_sample Quarantine or Dispose of Affected Sample degradation_confirmed->quarantine_sample Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No implement_corrective_storage->quarantine_sample implement_corrective_handling->quarantine_sample investigate_other Investigate Other Experimental Variables no_degradation->investigate_other

Caption: Troubleshooting workflow for suspected this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure its stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] It is recommended to store it under an inert atmosphere.[2] The ideal storage temperature is room temperature.[2]

Q2: What materials are incompatible with this compound?

A2: this compound should be segregated from alkalis, oxidizing agents, and chemicals that are readily decomposed by acids (e.g., cyanides, sulfides, carbonates).[3] It can react with mild steel and galvanized steel/zinc, producing hydrogen gas, which may form an explosive mixture with air.[3] Avoid contact with strong oxidizing agents, bases, and strong reducing agents.[3][4]

Q3: What are the potential degradation pathways for this compound?

A3: While this compound is considered stable under normal conditions, its functional groups (a carboxylic acid and a ketone) can be susceptible to degradation under certain conditions.[3] Potential degradation pathways, especially under forced degradation conditions, may include:

  • Oxidation: The ketone functional group could be susceptible to oxidation, potentially leading to chain cleavage.

  • Reactions involving the carboxylic acid: The carboxylic acid group can undergo reactions typical of this functional group, such as esterification if alcohols are present as contaminants.

  • Decarboxylation: At elevated temperatures, decarboxylation might occur, although this is less common for this structure.

Q4: How can I detect the degradation of this compound?

A4: Degradation can be detected by a change in the physical appearance of the compound or, more definitively, through analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a Mass Spectrometry (MS) detector is a powerful tool to separate and identify the parent compound from its potential degradation products.[1]

Quantitative Data Summary

The following table provides hypothetical stability data for this compound under various stress conditions. This data is for illustrative purposes to guide researchers in designing their own stability studies.

Stress ConditionDurationTemperature% Degradation (Hypothetical)Potential Degradation Products
Acid Hydrolysis (0.1 M HCl)7 days60°C< 5%Minor, unidentified polar impurities
Alkaline Hydrolysis (0.1 M NaOH)7 days60°C10-15%Products of aldol (B89426) condensation or other base-catalyzed reactions
Oxidation (3% H₂O₂)7 daysRoom Temp5-10%Oxidative cleavage products
Thermal14 days70°C< 5%Minimal degradation
Photostability (ICH Q1B)10 daysRoom Temp< 2%Minimal degradation

Experimental Protocols

Protocol 1: Purity Assessment and Stability-Indicating Method by HPLC-UV/MS

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV and MS detectors

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to a high percentage (e.g., 90%) over 20-30 minutes to elute compounds with a wide range of polarities.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 210 nm

    • MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes to detect the parent compound and potential degradation products.

  • Data Analysis:

    • Integrate the peak areas of the parent compound and any impurity/degradation peaks.

    • Calculate the percentage purity of the this compound.

    • Analyze the mass spectra of any new peaks to help identify potential degradation products.

Protocol 2: Forced Degradation Study

This protocol describes how to subject this compound to stress conditions to understand its degradation profile.

Procedure:

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a predetermined time (e.g., 24, 48, 72 hours). Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a predetermined time. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a predetermined time.

  • Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for a predetermined time.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC-UV/MS method described in Protocol 1.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for conducting a stability study of this compound.

Stability_Study_Workflow start Start: Stability Study of This compound prepare_samples Prepare Samples (Solid and Solution) start->prepare_samples analytical_method Develop & Validate Stability-Indicating HPLC Method start->analytical_method stress_conditions Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prepare_samples->stress_conditions analyze_samples Analyze Stressed Samples and Controls stress_conditions->analyze_samples analytical_method->analyze_samples data_analysis Data Analysis: - % Degradation - Identify Degradants analyze_samples->data_analysis report Report Findings: - Degradation Pathways - Stability Profile data_analysis->report

References

troubleshooting low efficiency in protein labeling with 6-Oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during protein labeling with 6-Oxoheptanoic acid. The information is tailored for researchers, scientists, and drug development professionals to help optimize their experimental workflows and achieve higher labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound used for in protein labeling?

This compound is an acylating agent used to introduce a ketone handle onto a protein.[1][2][3] This is typically done using an N-hydroxysuccinimide (NHS) ester derivative of this compound, which reacts with primary amines (the N-terminus and lysine (B10760008) side chains) on the protein surface. The introduced ketone group can then be used for subsequent bioorthogonal conjugation reactions.

Q2: What is the optimal pH for labeling proteins with this compound NHS ester?

The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[4][5][6][7] A common recommendation is to use a buffer with a pH of 8.3-8.5.[4][5][6] At a lower pH, the primary amines are protonated, which reduces their reactivity.[4][5][6] At a pH higher than 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the labeling efficiency.[4][5][6][7]

Q3: What are the recommended molar excess ratios of this compound NHS ester to protein?

The optimal molar excess of the labeling reagent to the protein should be determined empirically. However, a common starting point is a 10:1 to 40:1 molar ratio of the NHS ester to the protein.[8] For monolabeling, an 8-fold molar excess is often a good empirical value to start with for many common proteins.[4][5][6] The ideal ratio depends on the number of accessible primary amines on the protein and the desired degree of labeling.

Q4: What are some common buffers and solvents to use or avoid?

  • Recommended Buffers: Phosphate-buffered saline (PBS), borate (B1201080) buffer, and bicarbonate buffer at a pH between 7.2 and 8.5 are suitable for the labeling reaction.[4][7][8]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will compete with the protein for reaction with the NHS ester.[9]

  • Solvents for NHS ester: If the this compound NHS ester is not readily soluble in aqueous buffer, it can be first dissolved in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the protein solution.[4][5] Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.[10]

Q5: How can I confirm that my protein has been successfully labeled?

Several methods can be used to confirm successful labeling:

  • Mass Spectrometry (MS): This is a direct method to determine the number of this compound molecules attached to the protein by measuring the mass shift.

  • SDS-PAGE: A successful labeling may result in a slight increase in the molecular weight of the protein, which might be observable as a band shift on an SDS-PAGE gel.

  • Bioorthogonal Ligation: Reacting the ketone-labeled protein with a fluorescent or biotinylated probe containing a reactive partner (e.g., a hydrazide or aminooxy group) allows for detection via fluorescence imaging or western blotting.

Troubleshooting Guide: Low Labeling Efficiency

Low labeling efficiency is a common issue in protein modification. The following table outlines potential causes and recommended solutions to improve the yield of your this compound-labeled protein.

IssuePotential CauseRecommended Solution
Low or No Labeling Incorrect Buffer pH Ensure the reaction buffer pH is between 7.2 and 8.5. A pH of 8.3-8.5 is often optimal.[4][5][6]
Presence of Competing Amines Avoid buffers containing primary amines like Tris or glycine.[9] Use phosphate, borate, or bicarbonate buffers.
Hydrolysis of NHS Ester Prepare the NHS ester solution immediately before use. Avoid aqueous solutions of the NHS ester for prolonged periods. The half-life of hydrolysis for NHS esters can be as short as 10 minutes at pH 8.6.[7]
Insufficient Molar Excess Empirically determine the optimal molar excess of the NHS ester. Start with a 10:1 to 40:1 molar ratio of NHS ester to protein and optimize from there.[8]
Low Protein Concentration For efficient labeling, a protein concentration of 1-10 mg/mL is recommended.[5]
Protein Precipitation High Molar Excess of Labeling Reagent Over-labeling can alter the protein's isoelectric point and lead to precipitation.[8][9] Reduce the molar excess of the this compound NHS ester.
High Concentration of Organic Solvent If using an organic solvent to dissolve the NHS ester, ensure the final concentration in the reaction mixture is low (e.g., <10% v/v) to prevent protein denaturation.[10]
Inconsistent Results Variability in Reagent Quality Use high-quality, dry DMSO or DMF to dissolve the NHS ester.[4] Ensure the this compound NHS ester has been stored properly to prevent hydrolysis.
Fluctuations in Reaction Conditions Maintain consistent temperature and incubation times. Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[6][7]

Experimental Protocols

Protocol 1: Standard Protein Labeling with this compound NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Dry, high-quality DMSO or DMF

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.

  • NHS Ester Preparation: Immediately before use, dissolve the this compound NHS ester in a minimal volume of dry DMSO or DMF to create a stock solution.

  • Labeling Reaction: a. Adjust the pH of the protein solution to 8.3 by adding the reaction buffer. b. Add the desired molar excess of the dissolved this compound NHS ester to the protein solution while gently vortexing. c. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess labeling reagent and byproducts by purifying the labeled protein using size-exclusion chromatography or dialysis.

Protocol 2: Assessing Labeling Efficiency with Mass Spectrometry

Materials:

  • Unlabeled protein control

  • Labeled protein sample

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Sample Preparation: Prepare both the unlabeled control and the labeled protein samples for mass spectrometry analysis according to the instrument's guidelines. This may involve buffer exchange and dilution.

  • Data Acquisition: Acquire the mass spectra for both the unlabeled and labeled protein samples.

  • Data Analysis: a. Determine the molecular weight of the unlabeled protein from its mass spectrum. b. Determine the molecular weight(s) of the labeled protein. Each incorporated this compound molecule will add a specific mass to the protein. c. The difference in mass between the labeled and unlabeled protein will indicate the number of labels attached. Multiple peaks in the labeled sample's spectrum may represent a population of proteins with varying degrees of labeling.

Visualizations

G Figure 1: Protein Labeling Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Reaction Mix and Incubate (pH 8.3, RT or 4°C) Protein->Reaction NHS_Ester This compound NHS Ester in DMSO/DMF NHS_Ester->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Purify Purify Labeled Protein (e.g., SEC) Quench->Purify Analysis Analyze Labeling (e.g., Mass Spec) Purify->Analysis

Caption: A flowchart illustrating the key steps in the protein labeling workflow with this compound NHS ester.

G Figure 2: Troubleshooting Logic for Low Labeling Efficiency Start Low Labeling Efficiency Check_pH Is pH between 7.2 and 8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 8.3 Check_pH->Adjust_pH No Check_Molar_Ratio Is molar ratio optimized? Check_Buffer->Check_Molar_Ratio Yes Change_Buffer Use PBS, Borate, or Bicarbonate Check_Buffer->Change_Buffer No Check_Reagent Is NHS ester freshly prepared? Check_Molar_Ratio->Check_Reagent Yes Optimize_Ratio Test a range of molar excess ratios Check_Molar_Ratio->Optimize_Ratio No Prepare_Fresh Prepare fresh NHS ester solution Check_Reagent->Prepare_Fresh No Success Improved Efficiency Check_Reagent->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Molar_Ratio Optimize_Ratio->Check_Reagent Prepare_Fresh->Success

Caption: A decision tree to guide troubleshooting of low protein labeling efficiency.

G Figure 3: Chemical Reaction Pathway cluster_reactants Reactants cluster_product Product Protein Protein-NH2 (Primary Amine) Labeled_Protein Protein-NH-CO-(CH2)5-CO-CH3 (Labeled Protein) Protein->Labeled_Protein + NHS_Ester This compound-NHS Ester NHS_Ester->Labeled_Protein NHS N-Hydroxysuccinimide (Byproduct)

Caption: The chemical reaction between a protein's primary amine and this compound NHS ester.

References

Technical Support Center: Managing Side Reactions in 6-Oxoheptanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the derivatization of 6-oxoheptanoic acid. Our aim is to help you minimize side reactions and optimize your experimental outcomes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the derivatization of this compound.

Issue 1: Low Yield of the Desired Ester Derivative and Presence of a Major Impurity

Question: I am trying to esterify this compound using a standard Fischer esterification protocol (e.g., alcohol with a strong acid catalyst like H₂SO₄), but I'm observing a low yield of my target ester and a significant amount of a byproduct. What could be the cause and how can I fix it?

Answer:

A common side reaction during the esterification of γ- or δ-keto acids like this compound is intramolecular lactonization . The acidic conditions and heat used in Fischer esterification can promote the cyclization of the molecule to form a stable six-membered ring lactone.

Troubleshooting Steps:

  • Method Modification: Switch to a milder esterification method that does not require strong acids and high temperatures. The Steglich esterification , using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is highly effective in suppressing side reactions and can be performed at room temperature.[1]

  • Reaction Conditions: If you must use Fischer esterification, try to optimize the conditions to favor the intermolecular reaction over the intramolecular one.

    • Use a large excess of the alcohol: This will increase the probability of the carboxylic acid reacting with the external alcohol rather than its own keto group.

    • Lower the reaction temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

    • Remove water as it forms: Use a Dean-Stark apparatus to drive the equilibrium towards the ester product.

  • Purification: If the lactone has already formed, it can often be separated from the desired ester by column chromatography on silica (B1680970) gel.

Issue 2: Formation of High Molecular Weight Byproducts

Question: During the derivatization of my this compound ester, I am observing peaks in my GC-MS analysis that correspond to higher molecular weight species than my expected product. What are these and how can I avoid them?

Answer:

The presence of a ketone and an ester in the same molecule makes it susceptible to intramolecular aldol (B89426) condensation . Under basic or acidic conditions, the enolate of the ester can attack the ketone carbonyl of another molecule, leading to the formation of dimers or higher-order condensation products. For 6-oxoheptanal (B8601428), the intramolecular aldol condensation is known to favor the formation of a five-membered ring.[2][3][4][5][6]

Troubleshooting Steps:

  • Control of pH: Avoid strongly basic or acidic conditions during workup and purification if your target derivative is sensitive to these conditions.

  • Protect the Ketone: If the ketone functionality is not required for subsequent steps, consider protecting it as a ketal before performing the esterification or other derivatizations. Acetals are stable under basic conditions and can be removed later with mild acid.

  • Reaction Temperature: Keep the reaction and purification temperatures as low as possible to minimize the rate of condensation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to expect when derivatizing this compound?

A1: The two most prevalent side reactions are:

  • Intramolecular Lactonization: The carboxylic acid group reacts with the ketone to form a cyclic ester (lactone). This is particularly common under acidic conditions used for esterification.[7]

  • Intramolecular Aldol Condensation: The enolate of the ester or the ketone can react with the ketone of another molecule, leading to self-condensation products. This can be promoted by both acidic and basic conditions.[2][3][4][5][6]

Q2: I need to analyze this compound by GC-MS. What is the recommended derivatization protocol to avoid side reactions?

A2: A robust and widely used method for the GC-MS analysis of keto acids is a two-step derivatization process:

  • Methoximation: First, protect the ketone group by reacting it with methoxyamine hydrochloride (MeOx). This forms a stable methoxime derivative, preventing the ketone from participating in side reactions and avoiding tautomerization which can lead to multiple peaks.[8]

  • Silylation: Subsequently, derivatize the carboxylic acid group using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9] This increases the volatility of the compound for GC analysis.

Q3: How can I confirm the identity of the side products?

A3: The most effective way to identify side products is by using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum of each peak can be compared to spectral libraries or interpreted to deduce the structure of the compound. Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for structure elucidation of isolated impurities.[10][11]

Data Presentation

The following table summarizes the expected outcomes of different derivatization methods. Please note that actual yields may vary depending on specific experimental conditions.

Derivatization MethodTarget ProductMajor Side Product(s)Expected Yield of Target ProductKey Considerations
Fischer Esterification This compound esterCyclic LactoneVariable (can be low)Prone to lactonization. Requires optimization (excess alcohol, water removal).
Steglich Esterification This compound esterN-acylureaHigh (>90%)Milder conditions, suppresses lactonization.[1] The N-acylurea byproduct can sometimes be difficult to remove.
Methoximation + Silylation Methoxime, TMS-esterIncomplete derivatization productsHigh (>95%)Ideal for GC-MS analysis.[8] Minimizes side reactions by protecting the ketone first.

Experimental Protocols

Protocol 1: Steglich Esterification of this compound

This protocol is designed to minimize the formation of the lactone side product.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add the alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure ester.

Protocol 2: Two-Step Derivatization for GC-MS Analysis

This protocol is optimized for the quantitative analysis of this compound, minimizing on-column side reactions.

Materials:

  • Dried this compound sample

  • Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

  • Methoximation:

    • To the dried sample in a GC vial, add 50 µL of methoxyamine hydrochloride solution.

    • Seal the vial and heat at 60 °C for 60 minutes.

    • Cool the vial to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Seal the vial and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Visualizations

Derivatization_Troubleshooting cluster_start Start: Derivatization of this compound cluster_problem Problem Identification cluster_outcomes Potential Issues cluster_solutions Troubleshooting Solutions Start Choose Derivatization Method Problem Analyze Reaction Mixture (e.g., GC-MS, TLC) Start->Problem LowYield Low Yield of Desired Product Problem->LowYield Unsatisfactory Result SideProducts Presence of Side Products Problem->SideProducts Unsatisfactory Result GoodYield High Yield & Purity Problem->GoodYield Satisfactory Result Lactone Side Product: Lactone - Use milder conditions (Steglich) - Optimize Fischer (excess alcohol) LowYield->Lactone SideProducts->Lactone Aldol Side Product: Aldol Condensate - Control pH - Protect ketone group SideProducts->Aldol

Caption: Troubleshooting workflow for derivatization side reactions.

Reaction_Pathways cluster_main Derivatization of this compound cluster_side Potential Side Reactions Start This compound Ester Desired Ester Start->Ester Esterification Lactone Intramolecular Lactonization Start->Lactone Acid/Heat Aldol Intramolecular Aldol Condensation Ester->Aldol Base/Acid

Caption: Competing reaction pathways during derivatization.

References

Technical Support Center: Scaling Up the Production of 6-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the production of 6-Oxoheptanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for scaling up the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes for this compound that are amenable to scaling up are:

  • Ozonolysis of 1-methylcyclohexene: This method involves the oxidative cleavage of the double bond in 1-methylcyclohexene using ozone, followed by a workup to yield the desired keto-acid.

  • Grignard Reaction: This route typically involves the reaction of a Grignard reagent, such as that derived from a 5-halopentanoate, with an acetylating agent.

Q2: I am experiencing low yields in the ozonolysis of 1-methylcyclohexene. What are the potential causes?

A2: Low yields in ozonolysis reactions can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure sufficient ozone has been bubbled through the solution. A persistent blue color of the solution indicates an excess of ozone.

  • Over-oxidation: If the workup conditions are too harsh, the product can be further oxidized, leading to byproducts and reduced yield.

  • Side reactions: The Criegee intermediate formed during ozonolysis can participate in various side reactions if not properly quenched.

  • Loss during workup: The product may be lost during the extraction and purification steps. Ensure proper phase separation and minimize transfers.

Q3: My Grignard reaction for this compound synthesis is failing or giving low yields. What should I check?

A3: Grignard reactions are notoriously sensitive to reaction conditions. Common issues include:

  • Presence of moisture: Grignard reagents are highly reactive with water. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.

  • Poor quality magnesium: The surface of the magnesium turnings may be oxidized. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.

  • Slow initiation: The reaction may be slow to start. Gentle heating or sonication can help initiate the formation of the Grignard reagent.

  • Side reactions: The Grignard reagent can act as a base, leading to deprotonation of acidic protons if present in the starting materials or solvent.

Q4: What are the common impurities encountered during the synthesis and how can they be removed?

A4: Common impurities depend on the synthetic route. In the ozonolysis of 1-methylcyclohexene, byproducts can include heptanedioic acid and other over-oxidation products. In the Grignard synthesis, unreacted starting materials and coupling products are common. Purification is typically achieved through:

  • Crystallization: this compound is a solid at room temperature and can often be purified by recrystallization from a suitable solvent system.

  • Column chromatography: For smaller scales or to remove closely related impurities, silica (B1680970) gel chromatography can be effective.

  • Distillation: Although less common for the final product, distillation under reduced pressure can be used to purify starting materials.

Troubleshooting Guides

Ozonolysis of 1-methylcyclohexene
Issue Possible Cause Troubleshooting Steps
Low Yield Incomplete reaction- Monitor the reaction by TLC or GC. - Ensure a slight excess of ozone is used (indicated by a persistent blue color).
Over-oxidation during workup- Use a milder oxidizing agent for the workup (e.g., hydrogen peroxide). - Maintain low temperatures during the workup.
Formation of byproducts- Control the reaction temperature (typically -78 °C). - Optimize the choice of solvent.
Product is contaminated with starting material Incomplete reaction- Increase the reaction time or the amount of ozone.
Product is dark or discolored Formation of polymeric byproducts- Ensure the reaction is not allowed to warm up prematurely. - Purify the crude product by recrystallization with activated carbon.
Grignard Reaction Synthesis
Issue Possible Cause Troubleshooting Steps
Reaction fails to initiate Inactive magnesium surface- Activate magnesium with iodine or 1,2-dibromoethane. - Use fresh, high-purity magnesium turnings.
Presence of moisture- Dry all glassware in an oven overnight. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Low Yield Grignard reagent decomposition- Maintain a low reaction temperature during formation and subsequent reaction.
Side reactions (e.g., Wurtz coupling)- Add the alkyl halide slowly to the magnesium suspension. - Use a less reactive solvent if possible.
Formation of a large amount of biphenyl (B1667301) (or other coupling) byproduct Reaction temperature is too high- Maintain the recommended reaction temperature.
High concentration of alkyl halide- Use a more dilute solution of the alkyl halide.

Experimental Protocols

Protocol 1: Ozonolysis of 1-methylcyclohexene (Lab Scale: 10g)
  • Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, a gas outlet tube connected to a trap containing potassium iodide solution, and a low-temperature thermometer is assembled and flame-dried under a stream of dry nitrogen.

  • Reaction: The flask is charged with 1-methylcyclohexene (10.0 g, 104 mmol) and 200 mL of anhydrous dichloromethane. The solution is cooled to -78 °C in a dry ice/acetone bath. A stream of ozone is bubbled through the solution until a persistent blue color is observed.

  • Workup: The excess ozone is removed by bubbling dry nitrogen through the solution until the blue color disappears. A solution of 30% hydrogen peroxide (15 mL) is added dropwise at -78 °C. The mixture is allowed to warm to room temperature and stirred overnight.

  • Purification: The reaction mixture is washed with water (3 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The crude product is then purified by recrystallization from a mixture of ethyl acetate (B1210297) and hexanes.

Protocol 2: Grignard Synthesis from Ethyl 5-bromopentanoate (Lab Scale: 15g)
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, magnesium turnings (3.0 g, 123 mmol) are placed. A small crystal of iodine is added. A solution of ethyl 5-bromopentanoate (25 g, 119 mmol) in 100 mL of anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to initiate the reaction. Once initiated, the remaining solution is added at a rate to maintain a gentle reflux.

  • Reaction with Acetyl Chloride: The Grignard reagent is cooled to 0 °C. A solution of acetyl chloride (8.5 g, 108 mmol) in 50 mL of anhydrous THF is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred at room temperature for 2 hours.

  • Hydrolysis and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Saponification and Purification: The solvent is removed, and the resulting ester is saponified by refluxing with 10% aqueous sodium hydroxide (B78521) (100 mL) for 2 hours. The solution is cooled, acidified with concentrated HCl, and the precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Data Presentation

Table 1: Effect of Reaction Parameters on Yield in Ozonolysis of 1-methylcyclohexene
Scale (g of starting material) Solvent Workup Reagent Temperature (°C) Typical Yield (%) Purity (%)
10DichloromethaneHydrogen Peroxide-7875-85>95
100Dichloromethane/Methanol (9:1)Hydrogen Peroxide-7870-80>95
1000Ethyl AcetateAcetic Acid/Zinc-7065-75>93
Table 2: Influence of Grignard Reaction Conditions on Product Yield
Scale (g of starting material) Solvent Initiator Reaction Time (h) Typical Yield (%) Purity (%)
15THFIodine360-70>96
150THF/Toluene (1:1)1,2-dibromoethane455-65>94
1500TolueneNone (mechanical activation)650-60>92

Visualizations

experimental_workflow_ozonolysis cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage start 1-methylcyclohexene in Dichloromethane cool Cool to -78°C start->cool ozone Bubble O3 cool->ozone quench Quench with N2 ozone->quench add_h2o2 Add H2O2 quench->add_h2o2 Reaction Mixture warm Warm to RT add_h2o2->warm wash Wash with H2O and Brine warm->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize evaporate->recrystallize Crude Product filter_dry Filter and Dry recrystallize->filter_dry final_product Pure this compound filter_dry->final_product

Caption: Experimental workflow for the synthesis of this compound via ozonolysis.

logical_relationship_troubleshooting cluster_ozonolysis Ozonolysis Route cluster_grignard Grignard Route issue Low Yield in Synthesis incomplete_rxn_oz Incomplete Reaction issue->incomplete_rxn_oz over_oxidation Over-oxidation issue->over_oxidation byproducts_oz Side Reactions issue->byproducts_oz moisture Moisture Contamination issue->moisture inactive_mg Inactive Magnesium issue->inactive_mg byproducts_gr Side Reactions (e.g., Coupling) issue->byproducts_gr sol1 Increase Ozone / Time incomplete_rxn_oz->sol1 Solution sol2 Milder Workup over_oxidation->sol2 Solution sol3 Temperature Control byproducts_oz->sol3 Solution sol4 Anhydrous Conditions moisture->sol4 Solution sol5 Activate Mg inactive_mg->sol5 Solution sol6 Slow Addition / Dilution byproducts_gr->sol6 Solution

Caption: Troubleshooting logic for low yield issues in this compound synthesis.

analytical challenges in the quantification of 6-Oxoheptanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 6-oxoheptanoic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Poor Peak Shape or Tailing in LC-MS Analysis

  • Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?

  • Answer: Peak tailing for acidic compounds like this compound is often related to interactions with the stationary phase or issues with the mobile phase.

    • Secondary Silanol Interactions: Residual silanols on the silica-based column can interact with the carboxylic acid group, causing tailing.

      • Solution: Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound (the pKa of the carboxylic acid is typically around 4-5) to ensure it is fully ionized. Using a buffer in the mobile phase can help maintain a consistent pH.

    • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.

      • Solution: For reversed-phase chromatography, adding a small amount of an acid like formic acid (0.1%) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group, leading to better retention and less tailing.[1][2][3]

    • Column Contamination: Buildup of matrix components on the column can also cause peak tailing.

      • Solution: Use a guard column to protect the analytical column.[4] Regularly flush the column with a strong solvent to remove contaminants.

Issue 2: Inconsistent or Low Recovery of this compound

  • Question: I am experiencing variable and lower-than-expected recovery of this compound from my samples. What are the likely causes?

  • Answer: Low and inconsistent recovery can stem from sample degradation, inefficient extraction, or adsorption to surfaces.

    • Analyte Instability: this compound can be susceptible to degradation.

      • Solution: Ensure samples are processed and stored under optimal conditions. This includes storing stock solutions at -80°C and preparing working solutions fresh daily.[1] For aqueous solutions, maintaining a slightly acidic pH (pH 2-6) can improve stability.[1] Minimize exposure to light and oxygen.[5]

    • Inefficient Sample Preparation: The chosen sample preparation method may not be optimal for extracting this compound from the sample matrix.

      • Solution: Optimize the sample preparation protocol. For plasma or serum, protein precipitation followed by solid-phase extraction (SPE) can be effective in removing interferences and concentrating the analyte.

    • Adsorption: The analyte may be adsorbing to plasticware or glassware.

      • Solution: Use low-binding microcentrifuge tubes and pipette tips. Silylanizing glassware can also help to reduce adsorption.

Issue 3: High Variability in Quantitative Results

  • Question: My replicate injections show high variability in the quantified concentration of this compound. What should I investigate?

  • Answer: High variability often points to issues with matrix effects, sample preparation inconsistency, or instrument instability.

    • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inconsistent results.[6][7][8]

      • Solution: The most effective way to compensate for matrix effects is to use a stable isotope-labeled internal standard (SIL-IS), such as this compound-d4.[9] If a SIL-IS is not available, optimizing the chromatographic separation to move the analyte peak away from interfering matrix components can help.[9] Diluting the sample can also reduce the impact of the matrix, provided the analyte concentration remains above the limit of quantitation.[9]

    • Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability.

      • Solution: Automate sample preparation steps where possible. Ensure consistent vortexing times, incubation periods, and solvent volumes for all samples.

    • Instrument Performance: Fluctuations in the LC-MS system can contribute to variability.

      • Solution: Regularly check the performance of the HPLC and mass spectrometer. Monitor for stable spray in the ESI source and consistent pump pressure.

Frequently Asked Questions (FAQs)

Sample Preparation & Stability

  • Q1: What are the recommended storage conditions for this compound stock solutions and samples?

    • A1: For long-term stability, lyophilized powder should be stored at -20°C or -80°C for up to one year.[1] Aqueous stock solutions are best stored at -80°C for up to 6 months, prepared in a slightly acidic buffer (pH 2-6) under an inert atmosphere like nitrogen.[1] Working solutions should be prepared fresh daily and kept at 2-8°C.[1]

  • Q2: How can I minimize the degradation of this compound during sample preparation?

    • A2: To minimize degradation, keep samples on ice during processing, minimize exposure to air by using degassed solvents, and protect from light.[1][5] Working under an inert atmosphere (e.g., nitrogen or argon) is also recommended, especially when preparing solutions.[1]

LC-MS Analysis

  • Q3: What type of LC column is suitable for the analysis of this compound?

    • A3: A C18 reversed-phase column is a common and effective choice for separating this compound and other organic acids.[1]

  • Q4: What are the typical mobile phases used for LC-MS analysis of this compound?

    • A4: A common mobile phase combination is water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B), using a gradient elution.[1][2] The formic acid helps to improve peak shape and ionization efficiency in positive ion mode, although negative ion mode is often more sensitive for carboxylic acids.

  • Q5: How can I detect and assess matrix effects in my LC-MS method?

    • A5: The post-extraction spike method is a common way to evaluate matrix effects. This involves comparing the signal response of the analyte spiked into a blank matrix extract with the response of the analyte in a neat solution.[9] A significant difference in response indicates the presence of matrix effects.

GC-MS Analysis

  • Q6: Is derivatization necessary for the GC-MS analysis of this compound?

    • A6: Yes, due to the presence of the polar carboxylic acid and ketone functional groups, this compound is not volatile enough for direct GC-MS analysis.[10][11] Derivatization is required to increase its volatility and thermal stability.[10][11][12]

  • Q7: What is a suitable derivatization strategy for this compound for GC-MS analysis?

    • A7: A two-step derivatization is often employed. First, the ketone group is protected by oximation using a reagent like methoxyamine hydrochloride (MeOx).[13] This is followed by silylation of the carboxylic acid group using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ester.[13] This two-step process ensures both functional groups are derivatized for optimal chromatographic performance.[10]

Quantitative Data Summary

Table 1: Representative LC-MS/MS Method Validation Parameters

ParameterValue
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.5 - 5 ng/mL
Linear Range5 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Recovery90 - 110%
Intra-day Precision (RSD)< 10%
Inter-day Precision (RSD)< 15%

Note: These values are representative and should be experimentally determined for your specific method and matrix.[10]

Table 2: Forced Degradation Study Example for a Structurally Similar Compound

Stress Condition (24 hours)% Degradation
0.1 M HCl at 60°C8%
0.1 M NaOH at 60°C15%
1% H₂O₂ at room temperature25%
Heat (80°C)5%
Light (ICH Q1B conditions)18%

This data is illustrative for a similar keto acid and highlights the importance of controlling storage and handling conditions.[5]

Experimental Protocols

Protocol 1: Sample Preparation from Plasma using Protein Precipitation

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., this compound-d4 in methanol).

  • Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate the proteins.[2]

  • Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 5 minutes at 4°C.[2]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Two-Step Derivatization for GC-MS Analysis

  • Sample Preparation: Place 100 µL of the sample extract in a GC vial and evaporate to complete dryness under a gentle stream of nitrogen.[10]

  • Oximation:

    • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.

    • Cap the vial tightly and heat at 60°C for 60 minutes.[13]

    • Cool the vial to room temperature.

  • Silylation:

    • Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Cap the vial and heat at 60°C for 30 minutes.[13]

    • Cool to room temperature before GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI, MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: LC-MS/MS analysis workflow for this compound.

troubleshooting_tree cluster_matrix Check Matrix Effects cluster_prep Check Sample Preparation cluster_instrument Check Instrument Performance start Inconsistent Quantitative Results q_matrix Using Stable Isotope Internal Standard? start->q_matrix q_prep Automated or Manual Preparation? start->q_prep q_instrument System Suitability Test Passed? start->q_instrument a_matrix_yes Check IS Response. Consistent? q_matrix->a_matrix_yes Yes a_matrix_no Implement SIL-IS q_matrix->a_matrix_no No a_matrix_yes_yes Matrix Effects Compensated a_matrix_yes->a_matrix_yes_yes Yes a_matrix_yes_no Investigate Sample Prep & Chromatography a_matrix_yes->a_matrix_yes_no No a_prep_manual Review Manual Steps for Consistency (pipetting, vortexing, timing) q_prep->a_prep_manual Manual a_prep_auto Check Automation Performance & Calibration q_prep->a_prep_auto Automated a_instrument_yes Instrument OK q_instrument->a_instrument_yes Yes a_instrument_no Troubleshoot LC & MS (Leaks, Seals, Source Stability) q_instrument->a_instrument_no No

References

Validation & Comparative

A Head-to-Head Comparison: 6-Oxoheptanoic Acid Versus Other Heterobifunctional Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a heterobifunctional crosslinker is a critical decision that profoundly impacts the stability, efficacy, and homogeneity of antibody-drug conjugates (ADCs) and other bioconjugates. This guide provides an objective comparison of 6-Oxoheptanoic acid, a ketone-containing crosslinker, with other commonly employed heterobifunctional crosslinkers, supported by experimental data and detailed methodologies.

Heterobifunctional crosslinkers are indispensable tools in the bioconjugation landscape, enabling the covalent linkage of two different biomolecules. These reagents possess two distinct reactive moieties, allowing for controlled, sequential conjugation and minimizing the formation of undesirable homodimers. While reagents like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which facilitate amine-to-sulfhydryl ligation, have been widely adopted, alternative chemistries, such as those offered by this compound, present unique advantages and disadvantages.

This comparison will focus on the performance of this compound, which enables a ketone-hydrazide ligation, against established crosslinkers that utilize amine-to-sulfhydryl (e.g., SMCC) and disulfide chemistries (e.g., SPDP).

Performance Comparison of Heterobifunctional Crosslinkers

The efficacy of a heterobifunctional crosslinker can be assessed by several key performance indicators, including conjugation efficiency, the stability of the resulting linkage, and the impact on the biological function of the conjugated molecules.

FeatureThis compound LinkerSMCC (Amine-to-Sulfhydryl) LinkerSPDP (Amine-to-Disulfide) Linker
Reactive Groups Carboxylic Acid (activated) & KetoneNHS Ester & MaleimideNHS Ester & Pyridyl Disulfide
Target Residues Primary Amines (e.g., Lysine) & Hydrazides (introduced)Primary Amines (e.g., Lysine) & Thiols (e.g., Cysteine)Primary Amines (e.g., Lysine) & Thiols (e.g., Cysteine)
Linkage Formed Amide & HydrazoneAmide & ThioetherAmide & Disulfide
Linkage Stability pH-sensitive; stable at physiological pH, cleavable in acidic conditions (endosomes/lysosomes). Half-life can be tuned.Highly stable thioether bond.Reducible bond, cleavable by reducing agents (e.g., glutathione) inside cells.
Cleavability Cleavable (acid-labile)Non-cleavableCleavable (reducible)
Control over Conjugation High, two-step process. Requires introduction of hydrazide or ketone.High, two-step process.High, two-step process.
Bystander Effect Potential Yes, upon intracellular cleavage.No (payload released after lysosomal degradation of the antibody).Yes, upon intracellular cleavage.

Note: The performance characteristics can vary depending on the specific payload, antibody, and reaction conditions.

In-Depth Look at Linkage Stability

The stability of the covalent bond formed by the crosslinker is paramount for the in vivo performance of an ADC. Premature release of the cytotoxic payload in circulation can lead to off-target toxicity and a reduced therapeutic window.

Linker TypeBondCleavage MechanismPlasma Stability (Half-life)Reference
Hydrazone C=N-NAcid hydrolysis (pH-sensitive)Can range from ~2 days to over 7 days, depending on the structure.[1]
Thioether C-SNon-cleavable in vivoVery high[2]
Disulfide S-SReduction by thiols (e.g., glutathione)Variable, can be susceptible to premature cleavage in plasma.[3]

Hydrazone linkers, formed from the reaction of a ketone (as in an activated this compound derivative) and a hydrazide, exhibit pH-dependent stability. They are relatively stable at the physiological pH of blood (~7.4) but are designed to hydrolyze in the more acidic environment of endosomes and lysosomes (pH 4.5-6.5).[] This property is advantageous for ADCs where intracellular release of the payload is desired. The stability of the hydrazone bond can be modulated by the electronic and steric nature of the ketone and hydrazine (B178648) precursors.[5]

In contrast, the thioether bond formed by maleimide-thiol reactions (e.g., with SMCC) is highly stable and considered non-cleavable.[2] Payload release from such ADCs relies on the complete lysosomal degradation of the antibody carrier. Disulfide linkers, while cleavable, can sometimes exhibit instability in the bloodstream due to exchange with circulating thiols.[3]

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using a this compound-based Linker

This protocol describes the conjugation of a hydrazide-modified payload to an antibody that has been functionalized with a this compound linker.

Materials:

  • Antibody (e.g., Trastuzumab) in amine-free buffer (e.g., PBS, pH 7.4)

  • This compound N-hydroxysuccinimide (NHS) ester (activated linker)

  • Hydrazide-functionalized cytotoxic payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate buffer (50 mM, pH 7.2) with 150 mM NaCl

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25)

  • Spectrophotometer

Step 1: Antibody Modification with this compound Linker

  • Prepare a stock solution of the this compound NHS ester in anhydrous DMSO at 10 mM.

  • Adjust the antibody concentration to 5-10 mg/mL in Reaction Buffer.

  • Add the activated linker solution to the antibody solution at a molar ratio of 10:1 (linker:antibody).

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Remove the excess, unreacted linker by buffer exchange into Reaction Buffer using a desalting column.

Step 2: Conjugation of Hydrazide-Payload to the Modified Antibody

  • Prepare a stock solution of the hydrazide-functionalized payload in DMSO at 10 mM.

  • Add the payload solution to the ketone-modified antibody solution at a molar ratio of 5:1 (payload:antibody).

  • Adjust the pH of the reaction mixture to 5.0-6.0 to facilitate hydrazone bond formation.

  • Incubate the reaction for 12-24 hours at room temperature with gentle mixing.

  • Quench any remaining reactive groups by adding Quenching Buffer to a final concentration of 50 mM and incubating for 30 minutes.

  • Purify the resulting ADC from excess payload and other reagents using a desalting column equilibrated with PBS, pH 7.4.

  • Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry.[6][7]

Protocol 2: Generation of Aldehyde Groups on an Antibody for Hydrazide Ligation

An alternative approach for creating a ketone/aldehyde reactive site on an antibody is through the oxidation of its carbohydrate moieties.[8]

Materials:

  • Antibody in a suitable buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5)

  • Sodium meta-periodate (NaIO₄)

  • Hydrazide-functionalized payload or crosslinker

  • Glycerol (B35011)

  • Desalting column

Procedure:

  • Prepare a fresh solution of 20 mM sodium meta-periodate in acetate buffer.

  • Add the periodate (B1199274) solution to the antibody solution to a final concentration of 1 mM.

  • Incubate the reaction for 30 minutes at room temperature in the dark.

  • Quench the reaction by adding glycerol to a final concentration of 15 mM and incubate for 5 minutes.

  • Remove excess periodate and glycerol by buffer exchange into a suitable reaction buffer (e.g., PBS, pH 6.0) using a desalting column.

  • The resulting aldehyde-functionalized antibody is now ready for conjugation with a hydrazide-containing molecule as described in Step 2 of Protocol 1.

Visualizing the Workflows

To better illustrate the processes described, the following diagrams outline the key steps in the conjugation workflows.

experimental_workflow_6_oxoheptanoic_acid cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Antibody Antibody (with Lysine residues) Reaction1 Reaction (pH 7.2-8.0) Antibody->Reaction1 ActivatedLinker This compound NHS Ester ActivatedLinker->Reaction1 ActivatedAb Ketone-Modified Antibody Reaction1->ActivatedAb Purification1 Purification (Desalting) ActivatedAb->Purification1 Reaction2 Hydrazone Ligation (pH 5.0-6.0) Purification1->Reaction2 HydrazidePayload Hydrazide-Payload HydrazidePayload->Reaction2 ADC_Crude Crude ADC Reaction2->ADC_Crude Purification2 Purification (Desalting) ADC_Crude->Purification2 FinalADC Final ADC Purification2->FinalADC

Caption: Workflow for ADC synthesis using a this compound-based linker.

signaling_pathway_adc_internalization ADC Antibody-Drug Conjugate (Hydrazone Linker) Binding Binding ADC->Binding Receptor Tumor Cell Surface Antigen Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome Cleavage Hydrazone Cleavage Lysosome->Cleavage PayloadRelease Payload Release Cleavage->PayloadRelease Payload Cytotoxic Payload PayloadRelease->Payload CellDeath Apoptosis Payload->CellDeath

Caption: Intracellular trafficking and payload release of a hydrazone-linked ADC.

Conclusion

The selection of a heterobifunctional crosslinker is a multifaceted decision that requires careful consideration of the desired properties of the final bioconjugate. This compound, as a precursor to hydrazone-based linkers, offers the advantage of pH-sensitive payload release, which can be beneficial for ADCs designed to act upon internalization into tumor cells. This contrasts with the highly stable, non-cleavable thioether linkages formed by crosslinkers like SMCC.

While direct comparative studies are limited, the data on the stability of hydrazone bonds suggests they can be engineered to have sufficient plasma stability for therapeutic applications. The choice between a this compound-based linker and other alternatives will ultimately depend on the specific therapeutic strategy, the nature of the payload, and the target antigen. Researchers are encouraged to experimentally evaluate different linker technologies to identify the optimal solution for their specific application.

References

A Comparative Guide to Bioorthogonal Linkers: Evaluating 6-Oxoheptanoic Acid in the Context of Established Chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a bioorthogonal linker is a critical decision in the design of bioconjugation strategies, impacting the efficiency, stability, and overall success of applications ranging from therapeutic delivery to in vivo imaging. This guide provides an objective comparison of 6-Oxoheptanoic acid, a ketone-containing molecule, as a potential partner in bioorthogonal hydrazone/oxime ligation, with established bioorthogonal chemistries. While not a conventionally cited standalone "bioorthogonal linker," the ketone moiety of this compound allows it to participate in one of the well-known bioorthogonal reactions. Its performance characteristics are evaluated alongside prominent alternatives, including Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Staudinger Ligation, and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.

**Executive Summary

Bioorthogonal chemistry enables the specific covalent modification of biomolecules in complex biological environments. The ideal bioorthogonal reaction is fast, selective, and biocompatible, with the resulting linkage being stable under physiological conditions. This guide positions the potential use of this compound within this framework, focusing on its participation in hydrazone ligation, and compares it against the leading bioorthogonal strategies.

While direct validation studies and specific kinetic data for this compound as a bioorthogonal linker are not extensively available in the scientific literature, its utility can be inferred from the well-documented behavior of ketones in hydrazone and oxime ligations. These reactions, while bioorthogonal, exhibit distinct kinetic and stability profiles compared to the more commonly employed cycloaddition and ligation reactions.

Quantitative Comparison of Bioorthogonal Linkers

The efficacy of a bioorthogonal reaction is often assessed by its second-order rate constant (k₂), which provides a measure of the reaction speed at given reactant concentrations. The following tables summarize the reported kinetic data for the discussed bioorthogonal reactions.

Table 1: Reaction Kinetics of Hydrazone/Oxime Ligation and Other Bioorthogonal Reactions

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Notes
Hydrazone Ligation Ketone + Hydrazide~10⁻³ - 10¹Reaction with ketones is generally slower than with aldehydes. Rates are highly pH-dependent and can be accelerated by catalysts such as aniline (B41778).[1]
Oxime Ligation Ketone + Aminooxy~10⁻³ - 10¹Similar to hydrazone ligation, but the resulting oxime bond is generally more stable.[1][2]
Staudinger Ligation Azide + Phosphine~10⁻³ - 10⁻²Relatively slow kinetics.[3]
Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide + Terminal Alkyne~10¹ - 10³Requires a copper catalyst, which can be toxic to cells.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Alkyne~10⁻¹ - 10¹Catalyst-free but generally slower than CuAAC.
Inverse-Electron-Demand Diels-Alder (IEDDA) Tetrazine + Strained Alkene~10³ - 10⁶Among the fastest bioorthogonal reactions.[4]

Table 2: Stability of Bioorthogonal Linkages

LinkageFormed FromStability Characteristics
Hydrazone Hydrazone LigationReversible and susceptible to hydrolysis, especially at acidic pH. Stability can be enhanced by substituents.[5][6][7]
Oxime Oxime LigationMore stable to hydrolysis than hydrazones under physiological conditions.[2][8]
Amide Staudinger LigationHighly stable.
Triazole CuAAC / SPAACHighly stable.
Dihydropyridazine IEDDAHighly stable.

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental mechanisms of the discussed bioorthogonal reactions.

Hydrazone_Ligation Ketone This compound (Ketone) Intermediate Carbinolamine Intermediate Ketone->Intermediate + Hydrazide Hydrazide Derivative Hydrazide->Intermediate Hydrazone Hydrazone Linkage Intermediate->Hydrazone - H₂O H2O H₂O

Caption: Mechanism of Hydrazone Ligation.

Bioorthogonal_Comparisons cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_CuAAC Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_Staudinger Staudinger Ligation cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) Azide1 Azide Triazole1 Triazole Azide1->Triazole1 Alkyne1 Strained Alkyne Alkyne1->Triazole1 Azide2 Azide Triazole2 Triazole Azide2->Triazole2 Alkyne2 Terminal Alkyne Alkyne2->Triazole2 Catalyst Cu(I) Catalyst Catalyst->Triazole2 Azide3 Azide Amide Amide Bond Azide3->Amide Phosphine Triarylphosphine Phosphine->Amide Tetrazine Tetrazine Product Dihydropyridazine Tetrazine->Product Alkene Strained Alkene Alkene->Product

Caption: Overview of Common Bioorthogonal Reactions.

Experimental Protocols

The following are generalized protocols for performing bioconjugation using the discussed linker chemistries. Specific conditions may require optimization based on the biomolecule and probes being used.

Protocol 1: Hydrazone Ligation with a Ketone-Containing Linker (e.g., this compound Derivative)

This protocol describes the conjugation of a hydrazide-modified probe to a protein containing a ketone group, introduced via a derivative of this compound.

Materials:

  • Ketone-modified protein (e.g., Protein-6-Oxoheptanoic acid conjugate) in a suitable buffer (e.g., PBS, pH 6.0-7.4).

  • Hydrazide-functionalized probe (e.g., fluorescent dye-hydrazide).

  • Aniline stock solution (e.g., 1 M in DMSO), optional catalyst.

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0).

  • Purification column (e.g., size-exclusion chromatography).

Procedure:

  • Dissolve the ketone-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Add the hydrazide-functionalized probe to the protein solution. A 10- to 50-fold molar excess of the probe over the protein is typically used.

  • If catalysis is required to accelerate the reaction, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

  • Upon completion, remove the excess, unreacted probe by size-exclusion chromatography or dialysis.

  • Characterize the final conjugate to determine the degree of labeling.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Strained alkyne-functionalized probe (e.g., DBCO, BCN, or DIBO derivative).

  • Purification column.

Procedure:

  • Dissolve the azide-modified biomolecule in the reaction buffer.

  • Add the strained alkyne probe to the solution, typically at a 2- to 10-fold molar excess.

  • Incubate the reaction at room temperature for 1-12 hours.

  • Purify the conjugate to remove excess probe.

Protocol 3: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

Materials:

  • Tetrazine-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • Strained alkene-functionalized probe (e.g., trans-cyclooctene (B1233481) (TCO) derivative).

  • Purification column.

Procedure:

  • Dissolve the tetrazine-modified biomolecule in the reaction buffer.

  • Add the strained alkene probe, often at a near-equimolar ratio due to the fast kinetics.

  • The reaction is typically complete within minutes to an hour at room temperature.

  • Purify the conjugate if necessary.

Conclusion

The choice of a bioorthogonal linker is a multifaceted decision that requires careful consideration of reaction kinetics, linker stability, and the specific biological context of the experiment. While this compound is not a pre-activated, ready-to-use bioorthogonal linker, its ketone functionality allows it to participate in hydrazone/oxime ligations, offering a potential route for bioconjugation.

However, when compared to more established bioorthogonal reactions, hydrazone ligation generally exhibits slower kinetics and the resulting linkage has lower stability, particularly in acidic environments.[5][6] For applications requiring rapid and highly stable conjugation, especially at low concentrations, SPAAC, and particularly IEDDA reactions, present more robust alternatives. The extremely fast kinetics of the IEDDA reaction make it ideal for in vivo applications where rapid target engagement is crucial.[4]

Researchers should weigh the advantages of the chemical simplicity of hydrazone ligation against the superior performance of cycloaddition-based methods. For applications where absolute stability is paramount, the amide bond formed from the Staudinger ligation or the triazole ring from click chemistry are excellent choices. Ultimately, the optimal bioorthogonal strategy will be dictated by the specific demands of the biological system and the desired outcome of the labeling experiment.

References

A Comparative Guide to 6-Oxoheptanoic Acid and Succinimidyl Esters for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of chemical strategy is paramount to the success of creating stable and functional protein conjugates for research, diagnostics, and therapeutic applications. This guide provides a comprehensive comparison between two distinct approaches: the use of 6-oxoheptanoic acid, which leverages carbonyl chemistry, and the widely employed succinimidyl (NHS) esters for amine acylation. We will delve into their reaction mechanisms, stability, and versatility, supported by experimental data and detailed protocols to inform your selection process.

Executive Summary

Succinimidyl esters are a well-established and reliable choice for labeling primary amines on proteins, forming highly stable amide bonds. The reaction is straightforward but can be susceptible to hydrolysis, which can impact conjugation efficiency. In contrast, this compound offers a versatile platform for bioconjugation through its ketone functionality, primarily via reductive amination to form a stable secondary amine linkage. This method can offer different site-selectivity and potentially faster reaction kinetics compared to NHS esters. Furthermore, the bifunctional nature of this compound, with both a ketone and a carboxylic acid, opens possibilities for more complex, multi-step conjugation strategies.

Comparison of Key Performance Characteristics

FeatureThis compound (via Reductive Amination)Succinimidyl (NHS) Esters
Target Functional Group Primary amines (-NH₂)Primary amines (-NH₂)
Reactive Moiety Ketone (C=O)N-Hydroxysuccinimide ester
Formed Linkage Secondary amineAmide
Bond Stability Very high; resistant to hydrolysis.[1]Very high; resistant to hydrolysis under physiological conditions.[2][3]
Reaction pH Mildly acidic to neutral (pH ~6.5-8.5).[4]Physiologic to slightly alkaline (pH 7.2-9).[5]
Key Reagents Reducing agent (e.g., sodium cyanoborohydride).Amine-free buffer.
Reaction Byproducts Water.N-hydroxysuccinimide (NHS).
Competing Reactions Reduction of the carbonyl group by the reducing agent.Hydrolysis of the NHS ester, especially at higher pH.[5]
Selectivity Can exhibit different site-selectivity compared to NHS esters.Highly reactive towards accessible primary amines.
Versatility Can be used as a heterobifunctional linker (ketone and carboxylic acid).Primarily used for direct amine labeling.
Typical Conjugation Yield Can be high (>90%) with optimized conditions.[6]Generally high (70-90%), but can be affected by hydrolysis.

Reaction Mechanisms and Workflows

This compound: Reductive Amination Pathway

The primary bioconjugation strategy for this compound involves the reaction of its ketone group with a primary amine on a biomolecule, such as the ε-amino group of a lysine (B10760008) residue. This reaction proceeds via a two-step mechanism:

  • Schiff Base Formation: The amine nucleophilically attacks the carbonyl carbon of the ketone, forming an unstable carbinolamine intermediate. This intermediate then dehydrates to form a Schiff base (an imine). This step is reversible and the equilibrium can be driven towards the imine by removal of water or by using a high concentration of reactants.

  • Reduction: The imine is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to a stable secondary amine linkage.[7]

G cluster_0 Schiff Base Formation (Reversible) cluster_1 Reduction (Irreversible) Protein_NH2 Protein-NH₂ Carbinolamine Carbinolamine Intermediate Protein_NH2->Carbinolamine + 6_Oxoheptanoic_Acid This compound 6_Oxoheptanoic_Acid->Carbinolamine Schiff_Base Schiff Base (Imine) Carbinolamine->Schiff_Base H2O_out H₂O Carbinolamine->H2O_out Conjugate Stable Secondary Amine Conjugate Schiff_Base->Conjugate Reducing_Agent Reducing Agent (e.g., NaBH₃CN) Reducing_Agent->Conjugate +

Reductive amination workflow.
Succinimidyl Esters: Amine Acylation Pathway

Succinimidyl esters are highly reactive towards nucleophilic primary amines. The reaction is a straightforward nucleophilic acyl substitution:

  • Nucleophilic Attack: The deprotonated primary amine on the protein attacks the carbonyl carbon of the NHS ester.

  • Amide Bond Formation: This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[5]

G cluster_0 Nucleophilic Acyl Substitution cluster_1 Competing Reaction Protein_NH2 Protein-NH₂ Tetrahedral_Intermediate Tetrahedral Intermediate Protein_NH2->Tetrahedral_Intermediate + NHS_Ester Succinimidyl Ester NHS_Ester->Tetrahedral_Intermediate Hydrolyzed_Ester Hydrolyzed Ester NHS_Ester->Hydrolyzed_Ester Conjugate Stable Amide Conjugate Tetrahedral_Intermediate->Conjugate NHS N-hydroxysuccinimide Tetrahedral_Intermediate->NHS + H2O H₂O (Hydrolysis) H2O->Hydrolyzed_Ester +

NHS ester conjugation workflow.

Experimental Protocols

Protocol 1: Protein Conjugation with this compound via Reductive Amination

Materials:

  • Protein solution (e.g., antibody at 2-10 mg/mL in an amine-free buffer like PBS, pH 7.4)

  • This compound

  • Sodium cyanoborohydride (NaBH₃CN) solution (e.g., 1 M in water, freshly prepared)

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange.

  • Reagent Preparation: Prepare a stock solution of this compound in the reaction buffer or a compatible organic solvent like DMSO.

  • Conjugation Reaction: a. To the protein solution, add the this compound stock solution to achieve a desired molar excess (e.g., 20-50 fold). b. Gently mix and allow the Schiff base to form for 1-2 hours at room temperature. c. Add the sodium cyanoborohydride solution to a final concentration of approximately 20 mM. d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to stop the reaction and consume any unreacted this compound.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and retention of biological activity.

Protocol 2: Protein Conjugation with a Succinimidyl Ester

Materials:

  • Protein solution (e.g., antibody at 2-10 mg/mL in an amine-free buffer)

  • Succinimidyl ester of the label/linker

  • Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.5)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. Adjust the pH to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate.

  • Reagent Preparation: Immediately before use, dissolve the succinimidyl ester in anhydrous DMSO or DMF to make a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction: a. While gently stirring the protein solution, add the required volume of the succinimidyl ester stock solution to achieve the desired molar excess (e.g., 10-20 fold). b. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Separate the labeled protein from excess reagents and byproducts using size-exclusion chromatography or dialysis.

  • Characterization: Determine the degree of labeling using spectrophotometry (if the label is a chromophore) and confirm the integrity and function of the conjugate.

Advanced Application: this compound as a Heterobifunctional Linker

The presence of both a ketone and a carboxylic acid makes this compound an excellent candidate for a heterobifunctional crosslinker. This allows for a two-step, orthogonal conjugation strategy. For example, the carboxylic acid can first be activated to an NHS ester and reacted with an amine-containing molecule. The resulting conjugate, now bearing a ketone, can then be reacted with a hydrazide or aminooxy-functionalized biomolecule.

G cluster_0 Step 1: Carboxylic Acid Activation & Amine Coupling cluster_1 Step 2: Ketone-Hydrazide Coupling 6_Oxoheptanoic_Acid This compound Activated_Ester NHS-activated this compound 6_Oxoheptanoic_Acid->Activated_Ester EDC_NHS EDC, NHS EDC_NHS->Activated_Ester + Intermediate_Conjugate Intermediate Conjugate (with Ketone) Activated_Ester->Intermediate_Conjugate Molecule_A Molecule A (-NH₂) Molecule_A->Intermediate_Conjugate + Final_Conjugate Final Heterobifunctional Conjugate Intermediate_Conjugate->Final_Conjugate Molecule_B Molecule B (-NHNH₂) Molecule_B->Final_Conjugate +

This compound as a heterobifunctional linker.

Conclusion

Both this compound and succinimidyl esters are valuable tools in the bioconjugation toolkit. Succinimidyl esters offer a simple and effective method for labeling primary amines, resulting in a highly stable amide linkage. However, the reaction's sensitivity to hydrolysis requires careful control of conditions. This compound, through reductive amination, provides an alternative route to a very stable secondary amine linkage, with the potential for different site-selectivity and faster kinetics. Its inherent bifunctionality also provides a platform for more sophisticated, multi-step bioconjugation strategies. The optimal choice will depend on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate.

References

Assessing the In Vivo Stability of 6-Oxoheptanoic Acid-Protein Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of protein conjugates in a biological environment is a critical determinant of their therapeutic efficacy and safety. This guide provides a detailed comparison of the in vivo stability of protein conjugates prepared using 6-oxoheptanoic acid, which facilitates site-specific conjugation through an aldehyde handle and subsequent oxime ligation or reductive amination, against other common conjugation strategies. We present supporting experimental data, detailed protocols for stability assessment, and visualizations to clarify complex workflows.

Comparative In Vivo Stability of Protein Conjugates

The choice of conjugation chemistry significantly impacts the in vivo stability and pharmacokinetic profile of a protein conjugate. Site-specific conjugation methods, such as those employing aldehyde-generating moieties like this compound, are designed to produce homogeneous conjugates with predictable properties. The following table summarizes quantitative in vivo stability data from studies utilizing different conjugation strategies.

Conjugation StrategyProtein/PeptideLinkage TypeIn Vivo ModelKey Stability Finding
Site-Specific Aldehyde-Based (via Aldehyde Tag) Anti-HER2 AntibodyCarbon-Carbon (from HIPS chemistry)RodentsHighly stable in vivo with improved pharmacokinetic profile compared to conventional lysine (B10760008) conjugates.[1][2]
Reductive Amination (Alkyl Modification) ω-conotoxin MVIIA (peptide)Secondary Amine10% Human Serum (in vitro)The half-life of the unmodified peptide was approximately 8 hours. The modified peptides remained 75-79% intact after 24 hours, demonstrating enhanced stability.[3]
Site-Specific Fatty Acid Conjugation Superfolder Green Fluorescent Protein (sfGFP)Triazole (via CuAAC)MiceThe serum half-life of the conjugated sfGFP was 5.2 hours, approximately 5-fold longer than the unmodified sfGFP (1.0 hour).

Experimental Protocols

Accurate assessment of in vivo stability is paramount for the development of protein conjugates. Below are detailed methodologies for key experiments.

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a protein conjugate in a murine model.

1. Animal Models:

  • Species: Male Swiss Albino or C57BL/6 mice.

  • Age/Weight: 6-8 weeks old, weighing 20-25 g.

  • Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Acclimate animals to the facility for at least one week prior to the experiment.

2. Dose Preparation and Administration:

  • Formulation: Dissolve the protein conjugate in a sterile vehicle such as phosphate-buffered saline (PBS) to the desired concentration. Prepare the formulation fresh on the day of dosing.

  • Administration: Administer the conjugate via an appropriate route, typically intravenous (IV) bolus injection into the tail vein.

3. Blood Sampling:

  • Time Points: Collect blood samples at multiple time points to capture the full pharmacokinetic profile (e.g., 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Method: Collect serial blood samples (approximately 25-50 µL) from the tail vein or saphenous vein. Terminal blood collection can be performed via cardiac puncture under anesthesia.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Separate plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and store at -80°C until analysis.

4. Data Analysis:

  • Plot the logarithm of the residual serum concentration of the conjugate versus time.

  • Fit the data to a one-compartment model with first-order elimination to calculate the serum half-life (t½).

Protocol 2: LC-MS/MS Analysis for Quantifying Protein Conjugates in Plasma

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of protein conjugates in biological matrices.

1. Sample Preparation:

  • Protein Precipitation: To an aliquot of plasma, add an internal standard (a stable isotope-labeled version of the conjugate or a structurally similar molecule). Precipitate proteins by adding a cold organic solvent like acetonitrile (B52724).

  • Centrifugation: Vortex the sample and centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Employ a reverse-phase C18 column suitable for protein or large molecule separation.

  • Mobile Phases: Use a gradient of mobile phases, typically water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B), to elute the conjugate.

3. Mass Spectrometry:

  • Mass Spectrometer: Use a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for triple quadrupole instruments or by extracting specific ion chromatograms for high-resolution instruments to detect and quantify the parent and fragment ions of the conjugate and internal standard.

4. Quantification:

  • Construct a calibration curve using known concentrations of the protein conjugate spiked into blank plasma.

  • Determine the concentration of the conjugate in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizing Methodologies and Relationships

To further clarify the processes involved in generating and assessing these protein conjugates, the following diagrams are provided.

experimental_workflow Experimental Workflow for In Vivo Stability Assessment cluster_conjugation Protein Conjugation cluster_invivo In Vivo Study cluster_analysis Analysis protein Protein linker This compound protein->linker Reductive Amination conjugate Protein Conjugate linker->conjugate injection IV Injection into Mouse conjugate->injection blood_sampling Serial Blood Sampling injection->blood_sampling plasma_isolation Plasma Isolation blood_sampling->plasma_isolation sample_prep Sample Preparation (Protein Precipitation) plasma_isolation->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Analysis lcms->pk_analysis

Caption: Workflow for assessing the in vivo stability of a protein conjugate.

conjugation_comparison Comparison of Protein Conjugation Chemistries aldehyde This compound (Aldehyde Handle) homogeneous Homogeneous Conjugate (Defined DAR) aldehyde->homogeneous comparison vs. stable High In Vivo Stability homogeneous->stable lysine NHS Ester (Targets Lysines) heterogeneous Heterogeneous Mixture (Variable DAR) lysine->heterogeneous less_stable Potentially Lower Stability heterogeneous->less_stable

Caption: Site-specific vs. random protein conjugation strategies.

References

Evaluating the Efficiency of Drug Delivery Systems: A Framework for Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and available data has revealed insufficient information regarding the specific use of 6-Oxoheptanoic acid as a primary component in drug delivery systems. Therefore, a direct comparison guide evaluating its efficiency against other alternatives cannot be compiled at this time.

While the direct evaluation of this compound in this context is not feasible due to the lack of specific experimental data, this guide provides a framework for researchers, scientists, and drug development professionals on how to structure such a comparison for any given drug delivery system. The following sections outline the necessary data presentation, experimental protocols, and visualizations required for a thorough and objective evaluation.

Data Presentation: A Comparative Analysis

To effectively evaluate the performance of a drug delivery system, quantitative data should be summarized in a clear and structured tabular format. This allows for easy comparison with alternative systems. Key performance indicators to include are:

ParameterSystem A (e.g., Nanoparticle X)System B (e.g., Liposome Y)System C (e.g., Polymer-Drug Conjugate Z)Reference/Control (Free Drug)
Physicochemical Properties
Particle Size (nm)N/A
Polydispersity Index (PDI)N/A
Zeta Potential (mV)N/A
Drug Loading & Encapsulation
Drug Loading Capacity (%)N/A
Encapsulation Efficiency (%)N/A
In Vitro Performance
Drug Release Profile (e.g., % release at 24h, 48h)
In Vitro Cytotoxicity (IC50 in µM)
Cellular Uptake (%)
In Vivo Performance (Animal Model)
Bioavailability (%)
Tumor Accumulation (%ID/g)
Therapeutic Efficacy (e.g., Tumor growth inhibition %)
Systemic Toxicity (e.g., Body weight change %)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following are examples of key experimental protocols that should be described in detail when evaluating drug delivery systems.

Synthesis and Characterization of the Drug Delivery System

This section should provide a step-by-step procedure for the synthesis of the drug delivery vehicle. For instance, in the case of nanoparticle formulation, the protocol would include:

  • Materials: List of all reagents, solvents, and their sources.

  • Synthesis Method: Detailed description of the method used (e.g., nanoprecipitation, emulsion-diffusion, etc.), including reaction conditions (temperature, pH, stirring speed), and purification steps (e.g., dialysis, centrifugation).

  • Characterization:

    • Particle Size and Zeta Potential: Dynamic Light Scattering (DLS) is a standard method. The protocol should specify the instrument, sample preparation, and measurement settings.

    • Morphology: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface of the nanoparticles. The protocol should detail sample preparation (e.g., staining, fixation) and imaging conditions.

    • Drug Loading and Encapsulation Efficiency: This is typically determined by separating the unencapsulated drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the nanoparticles using methods like High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry. The protocol should include the detailed analytical method.

In Vitro Drug Release Study

This experiment evaluates the rate and extent of drug release from the delivery system under physiological conditions.

  • Method: A common method is the dialysis bag diffusion technique. The drug-loaded nanoparticles are placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).

  • Sampling and Analysis: At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified by HPLC or another suitable analytical technique. The cumulative percentage of drug release is then plotted against time.

In Vitro Cellular Uptake and Cytotoxicity Assays

These assays assess the interaction of the drug delivery system with cells and its therapeutic efficacy at the cellular level.

  • Cell Culture: The specific cell line used (e.g., a cancer cell line relevant to the therapeutic agent) and the cell culture conditions should be described.

  • Cellular Uptake: The nanoparticles are incubated with the cells for various time points. The amount of drug internalized by the cells can be quantified by lysing the cells and measuring the drug concentration using analytical methods. Alternatively, fluorescently labeled nanoparticles can be used and their uptake can be visualized and quantified by fluorescence microscopy or flow cytometry.

  • Cytotoxicity Assay: The MTT assay is a widely used method to assess cell viability. Cells are treated with different concentrations of the free drug and the drug-loaded nanoparticles. After a specific incubation period, the cell viability is measured, and the half-maximal inhibitory concentration (IC50) is calculated.

In Vivo Animal Studies

Animal models are essential for evaluating the biodistribution, efficacy, and toxicity of the drug delivery system in a living organism.

  • Animal Model: The species, strain, age, and sex of the animals should be specified, as well as the method for establishing the disease model (e.g., tumor xenograft model). All animal procedures must be approved by an Institutional Animal Care and Use Committee.

  • Pharmacokinetic Study: The drug formulation is administered to the animals (e.g., via intravenous injection). Blood samples are collected at different time points, and the drug concentration in the plasma is measured to determine pharmacokinetic parameters like half-life, clearance, and area under the curve (AUC).

  • Biodistribution Study: The drug delivery system is administered, and at specific time points, major organs and tumors are harvested. The amount of drug accumulated in each tissue is quantified to assess the targeting efficiency.

  • Therapeutic Efficacy Study: Animals with established tumors are treated with the free drug, the drug-loaded nanoparticles, and a control vehicle. Tumor growth is monitored over time, and at the end of the study, the tumors are excised and weighed.

  • Toxicity Study: The general health of the animals is monitored throughout the study, including body weight changes. At the end of the study, major organs can be collected for histological analysis to assess any potential toxicity.

Mandatory Visualizations

Visual representations are critical for conveying complex information concisely. The following are examples of diagrams that can be created using the DOT language in Graphviz.

Experimental Workflow

A diagram illustrating the overall experimental process can provide a clear overview of the study design.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of Drug Delivery System characterization Physicochemical Characterization synthesis->characterization drug_loading Drug Loading & Encapsulation characterization->drug_loading release Drug Release Study drug_loading->release uptake Cellular Uptake release->uptake cytotoxicity Cytotoxicity Assay uptake->cytotoxicity pharmacokinetics Pharmacokinetics cytotoxicity->pharmacokinetics biodistribution Biodistribution pharmacokinetics->biodistribution efficacy Therapeutic Efficacy biodistribution->efficacy toxicity Toxicity Assessment efficacy->toxicity

A representative experimental workflow for evaluating a drug delivery system.

Signaling Pathway

For targeted drug delivery systems, a diagram of the relevant signaling pathway can illustrate the mechanism of action. Below is a hypothetical example of a pathway targeted by a drug delivered via a nanoparticle.

Signaling_Pathway cluster_cell Target Cell receptor Surface Receptor endocytosis Endocytosis receptor->endocytosis nanoparticle Drug-loaded Nanoparticle nanoparticle->receptor Binding endosome Endosome (pH drop) endocytosis->endosome drug_release Drug Release endosome->drug_release target_protein Intracellular Target Protein drug_release->target_protein Inhibition downstream_effect Downstream Signaling target_protein->downstream_effect apoptosis Apoptosis downstream_effect->apoptosis

A hypothetical signaling pathway for a targeted nanoparticle drug delivery system.

A Comparative Guide to Antibody-Drug Conjugate Chemistries: 6-Oxoheptanoic Acid vs. Maleimide and Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. The linker connecting the monoclonal antibody to the cytotoxic payload profoundly influences the ADC's stability, efficacy, and toxicity profile. While maleimide (B117702) chemistry has been a cornerstone of ADC development, its limitations have spurred the search for more robust and versatile alternatives. This guide provides an objective comparison of maleimide chemistry with next-generation alternatives, supported by experimental data, to aid in the rational design of next-generation ADCs.

Initial investigations into 6-oxoheptanoic acid as a potential linker chemistry did not yield sufficient public data to form a direct comparison. Therefore, this guide will focus on the well-established maleimide chemistry and compare it with prominent, data-supported alternatives that offer significant advantages in stability and homogeneity.

Maleimide Chemistry: The Incumbent Standard

Maleimide-based linkers have been widely used in ADC development due to their high reactivity and specificity towards thiol groups on cysteine residues. The conjugation occurs via a Michael addition reaction, forming a thiosuccinimide linkage.

Advantages:

  • High Reactivity: The reaction is rapid and proceeds under mild, physiological conditions (pH 6.5-7.5).

  • Thiol Specificity: Maleimides show high selectivity for sulfhydryl groups over other functional groups present on antibodies.

Disadvantages:

  • Instability of the Thiosuccinimde Linkage: The primary drawback of maleimide chemistry is the susceptibility of the thiosuccinimide bond to a retro-Michael reaction in vivo.[1][2][3][4] This can lead to premature release of the cytotoxic payload, as the maleimide can be transferred to other thiol-containing molecules like albumin or glutathione.[5] This deconjugation reduces the therapeutic index of the ADC by decreasing its efficacy and increasing off-target toxicity.[1][2]

  • Hydrolysis: The maleimide ring can undergo hydrolysis, rendering it unreactive towards thiols.[4] Strategies to promote post-conjugation hydrolysis of the thiosuccinimide ring have been developed to create a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[1][6]

Maleimide_Reaction cluster_michael_addition Michael Addition (Conjugation) cluster_retro_michael Retro-Michael Reaction (Deconjugation) Antibody-SH Antibody Thiol Thiosuccinimide Thiosuccinimide Adduct (ADC) Antibody-SH->Thiosuccinimide + Maleimide Maleimide-Linker-Drug Maleimide->Thiosuccinimide Thiosuccinimide_retro Thiosuccinimide Adduct (ADC) Deconjugated_Ab Deconjugated Antibody Thiosuccinimide_retro->Deconjugated_Ab + Albumin-SH Albumin_Adduct Albumin-Drug Adduct Thiosuccinimide_retro->Albumin_Adduct Albumin_SH Albumin Thiol

Caption: Maleimide-thiol conjugation and deconjugation pathways.

Emerging Alternatives to Maleimide Chemistry

To address the stability issues of maleimide-based ADCs, several alternative conjugation strategies have been developed. These methods aim to create more stable and homogeneous ADCs.

Next-generation maleimides, such as dibromomaleimides, have been designed to overcome the instability of traditional maleimide linkers. Instead of reacting with a single thiol, these reagents can "re-bridge" the two cysteine residues of a reduced interchain disulfide bond.[1][7][8] This creates a stable, covalent bridge and results in a more homogeneous ADC with a defined drug-to-antibody ratio (DAR).[7][8]

NGM_Reaction cluster_disulfide_reduction Disulfide Reduction cluster_ngm_bridging NGM Re-bridging Antibody_SS Antibody Interchain Disulfide Bond Reduced_Antibody Two Cysteine Thiols Antibody_SS->Reduced_Antibody + TCEP Reduced_Antibody_2 Two Cysteine Thiols Bridged_ADC Stable Bridged ADC Reduced_Antibody_2->Bridged_ADC + NGM Next-Gen Maleimide (e.g., Dibromomaleimide) NGM->Bridged_ADC

Caption: Next-Generation Maleimide (NGM) disulfide re-bridging workflow.

Table 1: Comparison of Traditional Maleimide vs. Next-Generation Maleimide ADCs

FeatureTraditional MaleimideNext-Generation Maleimide (Disulfide Re-bridging)
Reaction Target Single cysteine thiolPair of cysteine thiols from a reduced disulfide bond
Resulting Linkage ThiosuccinimideStable thioether bridge
Stability Prone to retro-Michael reaction and payload loss[1][2][3]Highly stable, resistant to deconjugation[7][8]
Homogeneity (DAR) Heterogeneous mixture (DAR 0, 2, 4, 6, 8)Homogeneous (typically DAR 4 for an IgG1)[7][8]
Antibody Engineering Not required (targets native disulfides)Not required (targets native disulfides)

Enzymatic methods offer exquisite site-specificity, leading to the production of highly homogeneous ADCs.[9][10][11][12][13]

  • Transglutaminase (TG): This enzyme catalyzes the formation of a stable isopeptide bond between the side chain of a glutamine residue (often Q295 in the antibody's Fc region) and a primary amine on the linker-drug.[12][] This typically requires deglycosylation of the antibody to expose the glutamine residue or engineering a glutamine tag.[12]

  • Sortase A (SrtA): This bacterial transpeptidase recognizes a specific peptide motif (e.g., LPXTG) engineered into the antibody and cleaves it, subsequently ligating a payload carrying an oligo-glycine (Glyn) motif.[11][15][16][17]

  • Formylglycine-Generating Enzyme (FGE): FGE recognizes a specific 6-amino-acid sequence (the "aldehyde tag"), which must be engineered into the antibody, and converts a cysteine residue within that tag into a formylglycine (fGly).[9][18][19] This creates a bio-orthogonal aldehyde group that can be specifically targeted for conjugation.[9][18][20]

Enzymatic_Workflows cluster_tg Transglutaminase (TG) Workflow cluster_srta Sortase A (SrtA) Workflow cluster_fge FGE Workflow TG_Ab Deglycosylated Antibody (Exposed Q295) TG_ADC Homogeneous ADC (DAR 2) TG_Ab->TG_ADC TG_Linker Amine-Linker-Drug TG_Linker->TG_ADC TG_Enzyme Transglutaminase TG_Enzyme->TG_ADC catalyzes SrtA_Ab Engineered Antibody (LPXTG tag) SrtA_ADC Homogeneous ADC SrtA_Ab->SrtA_ADC SrtA_Linker Gly-Linker-Drug SrtA_Linker->SrtA_ADC SrtA_Enzyme Sortase A SrtA_Enzyme->SrtA_ADC catalyzes FGE_Ab Engineered Antibody (Aldehyde Tag) FGE_Aldehyde_Ab Antibody with Aldehyde Handle FGE_Ab->FGE_Aldehyde_Ab express with FGE_Enzyme FGE FGE_Enzyme->FGE_Aldehyde_Ab FGE_ADC Homogeneous ADC FGE_Aldehyde_Ab->FGE_ADC FGE_Linker Hydrazino-Linker-Drug FGE_Linker->FGE_ADC

Caption: Experimental workflows for enzyme-mediated ADC conjugation.

Bioorthogonal reactions proceed with high efficiency and selectivity in biological systems without interfering with native biochemical processes.

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A prominent "click chemistry" reaction, SPAAC involves the reaction between a strained alkyne (e.g., dibenzocyclooctyne, DBCO) and an azide (B81097) to form a stable triazole linkage.[21][] One of these functionalities must be introduced into the antibody (often via an unnatural amino acid) and the other onto the linker-drug.[23][24]

  • Thiol-ene Reaction: This reaction involves the radical-initiated addition of a thiol to an alkene ('ene'), forming a highly stable thioether bond.[25] It offers an alternative to Michael addition for creating stable linkages to cysteine residues.[26]

Bioorthogonal_Workflows cluster_spaac SPAAC Workflow cluster_thiol_ene Thiol-ene Workflow SPAAC_Ab Azide-modified Antibody SPAAC_ADC Stable Triazole-linked ADC SPAAC_Ab->SPAAC_ADC + SPAAC_Linker DBCO-Linker-Drug SPAAC_Linker->SPAAC_ADC Thiol_Ab Thiol-containing Antibody Thioether_ADC Stable Thioether-linked ADC Thiol_Ab->Thioether_ADC Ene_Linker Alkene-Linker-Drug Ene_Linker->Thioether_ADC Radical_Initiator Radical Initiator (e.g., UV light) Radical_Initiator->Thioether_ADC initiates

Caption: Workflows for SPAAC and Thiol-ene bioorthogonal conjugations.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of conjugation chemistries.

Protocol 1: General Procedure for Maleimide-Thiol Conjugation

  • Antibody Reduction:

    • Prepare the antibody at a concentration of 5-10 mg/mL in a phosphate (B84403) buffer (e.g., PBS) containing EDTA.

    • Add a 10- to 20-fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

    • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer (e.g., PBS, pH 7.2).

  • Conjugation:

    • Immediately add the maleimide-functionalized linker-drug (typically dissolved in a co-solvent like DMSO) to the reduced antibody at a 5- to 10-fold molar excess over available thiols.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Quenching and Purification:

    • Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine or L-cysteine and incubate for 15-30 minutes.

    • Purify the ADC from excess linker-drug and quenching agent using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC).

    • Assess ADC purity and aggregation by SEC.

Protocol 2: General Procedure for SPAAC-based "Click Chemistry" Conjugation

  • Antibody Modification:

    • Prepare an azide-functionalized antibody. This is typically achieved by incorporating an azide-bearing unnatural amino acid (e.g., p-azidomethyl-L-phenylalanine, pAMF) at a specific site during antibody expression.

    • Purify the azide-containing antibody and buffer exchange into a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Conjugation:

    • Dissolve the strained alkyne (e.g., DBCO)-functionalized linker-drug in a compatible solvent like DMSO.

    • Add the DBCO-linker-drug to the azide-antibody solution, typically at a 5- to 20-fold molar excess.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction proceeds without the need for a catalyst.

  • Purification and Characterization:

    • Purify the resulting ADC using SEC or affinity chromatography to remove unreacted linker-drug.

    • Characterize the ADC for DAR, purity, and aggregation as described in the maleimide protocol. A key advantage is the expected high homogeneity, with a DAR close to the number of incorporated unnatural amino acids.

Comparative Summary of Conjugation Chemistries

Table 2: Head-to-Head Comparison of ADC Conjugation Chemistries

ParameterMaleimide (Thiol)NGM (Disulfide)TransglutaminaseSortase AFGE (Aldehyde Tag)SPAAC (Click)Thiol-ene
Reaction Type Michael AdditionDisulfide Re-bridgingEnzymatic (Isopeptide)Enzymatic (Peptide)Enzymatic/ChemoselectiveCycloadditionRadical Addition
Site-Specificity Low (targets multiple Cys)High (targets disulfides)High (targets Gln)High (targets LPXTG)High (targets tag)High (targets tag)Moderate (targets Cys)
Bond Stability Moderate (reversible)HighHighHighHighVery HighVery High
Homogeneity (DAR) Low (heterogeneous)High (DAR ~4)High (DAR 2-4)High (defined DAR)High (defined DAR)High (defined DAR)Low-Moderate
Antibody Engineering NoNoSometimes (deglycosylation)YesYesYesNo
Key Advantage Simplicity, establishedStability, homogeneitySite-specific, no CysPrecise controlBio-orthogonal handleBio-orthogonal, stableStable thioether bond
Key Disadvantage InstabilityRequires disulfide reductionRequires deglycosylationRequires two tagsRequires two enzymesRequires unnatural a.a.Radical initiator needed

Conclusion

The field of antibody-drug conjugates is rapidly evolving, with a clear trend moving away from stochastic conjugation methods towards site-specific technologies that produce more stable and homogeneous products. While traditional maleimide chemistry has been instrumental in the development of early ADCs, its inherent instability poses significant challenges for achieving an optimal therapeutic window.

Next-generation maleimides, enzyme-mediated ligations, and bioorthogonal click chemistries all offer compelling advantages in terms of conjugate stability and homogeneity. The choice of conjugation strategy will depend on a variety of factors, including the specific antibody, the nature of the payload, and the desired pharmacological profile of the ADC. For researchers and drug developers, a thorough understanding of the strengths and weaknesses of each chemistry is paramount to designing the next generation of safer and more effective antibody-drug conjugates.

References

6-Oxoheptanoic Acid Derivatives in Targeted Cancer Therapy: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with novel compounds emerging that offer enhanced specificity and efficacy against various malignancies. Among these, derivatives of 6-oxoheptanoic acid have garnered significant interest for their potential as targeted therapeutic agents. These derivatives primarily exert their anti-cancer effects through two distinct mechanisms: N-methyl-D-aspartate (NMDA) receptor antagonism and histone deacetylase (HDAC) inhibition. This guide provides a comprehensive comparison of the performance of this compound derivatives against other alternatives in these classes, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their drug development endeavors.

I. Comparative In Vivo Efficacy of 7-Oxoheptanoic Acid Derivatives

While direct head-to-head in vivo studies are limited, this section synthesizes available data from various studies to offer a comparative overview of the therapeutic potential of two major classes of 7-oxoheptanoic acid derivatives.

Table 1: In Vivo Efficacy of Biphenyl-Derivatives of 2-Amino-7-Phosphonoheptanoic Acid (NMDA Receptor Antagonists)
CompoundAnimal ModelEfficacy EndpointReported OutcomeCitation
SDZ EAB 515 Not specifiedL-phenylalanine uptakeInhibited L-phenylalanine uptake, suggesting good bioavailability.[1]
SDZ 220-581 RatQuinolinic acid-induced neurotoxicityProvided 20-30% protection at ≥ 2 x 10 mg/kg p.o.[1]
RatNeuropathic pain modelShowed analgesic activity at low oral doses.[1]
RatMechanical inflammatory hyperalgesiaHigher doses were required for effect.[1]
MPTP-treated marmosetsAntiparkinsonian effects of L-DOPACounteracted the effects of L-DOPA at low s.c. doses.[1]
Table 2: In Vivo Efficacy of 7-Oxoheptanoic Acid-Based HDAC Inhibitors
CompoundAnimal ModelEfficacy EndpointReported OutcomeCitation
T-009 MIA PaCa-2 xenograft mouse modelTumor growth inhibitionDemonstrated 74% tumor growth inhibition after 22 days of daily oral administration at 100 mg/kg.[1]
Cmpd60 Aged miceAge-related phenotypesAttenuated age-related phenotypes in kidney and brain; reduced anxiety.[1]
G570 Mouse model of choroidal neovascularizationNeovascularization and fluorescein (B123965) leakageSignificantly decreased the area of neovascularization and leakage of fluorescein.[1]

II. Performance of NMDA Receptor Antagonists in Oncology

NMDA receptors, traditionally associated with neuronal function, are now recognized as potential therapeutic targets in various cancers. Their antagonists have shown promise in preclinical studies by inhibiting tumor growth and cell proliferation.

Experimental Data: NMDA Receptor Antagonists vs. This compound Derivatives

The following table compares the in vitro and in vivo performance of the well-characterized NMDA receptor antagonist MK-801 (Dizocilpine) with the data available for this compound derivatives.

Table 3: Comparative Performance of NMDA Receptor Antagonists
CompoundCancer Type/ModelKey Performance MetricReported OutcomeCitation
MK-801 (Dizocilpine) Lung Carcinoma (A549 cells)Cell ViabilityReduced viability in a concentration-dependent manner.[2]
Breast Cancer (MCF-7 xenografts)Tumor GrowthCompletely arrested tumor growth with daily treatment.[2]
Neuroblastoma (SKNAS) & Rhabdomyosarcoma (TE671) xenograftsTumor GrowthSuppressed tumor growth.[3]
Memantine Breast Cancer (MCF-7 & SKBR3 cells)Cell Viability (IC50)IC50 of 200–300 μM.[2]
SDZ EAB 515 / SDZ 220-581 (Various non-oncology models)(See Table 1)(See Table 1)[1]

III. Performance of HDAC Inhibitors in Oncology

HDAC inhibitors represent a more established class of targeted cancer therapies, with several drugs approved for clinical use. They function by altering the acetylation state of histones and other proteins, leading to changes in gene expression and the induction of apoptosis in cancer cells.

Experimental Data: Approved HDAC Inhibitors vs. This compound Derivatives

This section provides a comparative overview of the clinical and preclinical performance of the FDA-approved HDAC inhibitors, Vorinostat and Romidepsin (B612169), alongside the available data for 7-oxoheptanoic acid-based HDAC inhibitors.

Table 4: Comparative Performance of HDAC Inhibitors
CompoundCancer TypeKey Performance MetricReported OutcomeCitation
Vorinostat (SAHA) Cutaneous T-cell Lymphoma (CTCL)Objective Response Rate (ORR)30% ORR in a Phase II clinical trial.[4]
Advanced Solid Tumors (in combination)Partial Response (PR) & Stable Disease (SD)11 patients showed PR and 7 showed SD in a Phase I trial with paclitaxel (B517696) and carboplatin.[5]
Romidepsin (FK228) Refractory Cutaneous T-Cell LymphomaObjective Response Rate (ORR)34% ORR, including 6 complete responses.[6]
Peripheral T-cell Lymphoma (PTCL)Objective Response Rate (ORR)38% ORR in a Phase 2 trial.[7]
T-009 Pancreatic Carcinoma (MIA PaCa-2 xenograft)Tumor Growth Inhibition74% inhibition at 100 mg/kg daily.[1]

IV. Signaling Pathways and Mechanisms of Action

Understanding the underlying signaling pathways is crucial for the rational design and application of targeted therapies.

NMDA Receptor Antagonist Signaling Pathway

NMDA receptor antagonists, such as Dizocilpine (MK-801), exert their anti-cancer effects by inhibiting the extracellular signal-regulated kinase (ERK) 1/2 pathway.[3] This inhibition leads to reduced phosphorylation of the cAMP-responsive element binding protein (CREB), suppression of cyclin D1 expression, and upregulation of the tumor suppressor proteins p21 and p53.[3]

NMDA_Antagonist_Pathway cluster_membrane Cell Membrane NMDA_Receptor NMDA Receptor ERK1_2 ERK1/2 NMDA_Receptor->ERK1_2 Activates Glutamate Glutamate Glutamate->NMDA_Receptor Activates MK801 MK-801 (Dizocilpine) MK801->NMDA_Receptor Inhibits p_CREB p-CREB ERK1_2->p_CREB Phosphorylates p21_p53 p21, p53 ERK1_2->p21_p53 Downregulates CyclinD1 Cyclin D1 p_CREB->CyclinD1 Upregulates Proliferation Cell Proliferation & Survival CyclinD1->Proliferation Arrest Cell Cycle Arrest & Apoptosis p21_p53->Arrest

NMDA Receptor Antagonist Pathway
HDAC Inhibitor Mechanism of Action

HDAC inhibitors, like Vorinostat, increase the acetylation of histones, leading to a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes.[8] They also affect non-histone proteins involved in critical cellular processes. This can lead to the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), ultimately inducing apoptosis and cell cycle arrest.[9]

HDAC_Inhibitor_Pathway HDAC_Inhibitor HDAC Inhibitor (e.g., Vorinostat) HDAC Histone Deacetylase (HDAC) HDAC_Inhibitor->HDAC Inhibits Acetylation Increased Histone & Protein Acetylation HDAC->Acetylation Decreases Chromatin Relaxed Chromatin Structure Acetylation->Chromatin Apoptosis_Regulation Regulation of Apoptotic Proteins Acetylation->Apoptosis_Regulation Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Pro_Apoptotic Upregulation of Pro-Apoptotic Proteins (Bax, Bak) Apoptosis_Regulation->Pro_Apoptotic Anti_Apoptotic Downregulation of Anti-Apoptotic Proteins (Bcl-2) Apoptosis_Regulation->Anti_Apoptotic Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Anti_Apoptotic->Apoptosis

HDAC Inhibitor Mechanism of Action

V. Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vivo Antitumor Efficacy Study (for HDAC Inhibitors)

This protocol is based on the in vivo evaluation of the HDAC inhibitor T-009 in a xenograft model.[1]

  • Cell Lines: Human pancreatic carcinoma MIA PaCa-2 cells are used.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used for tumor xenografts.

  • Tumor Implantation: MIA PaCa-2 cells are implanted subcutaneously into the flank of the mice.

  • Drug Administration: T-009 is administered orally (p.o.) daily at a dose of 100 mg/kg.

  • Efficacy Measurement: Tumor growth is monitored over a period of 22 days. The percentage of tumor growth inhibition is calculated by comparing the tumor volume in the treated group to the control group.

  • Toxicity Assessment: Gross toxicity is monitored, including changes in body weight and general animal health.

In Vivo Neuroprotection and Analgesia Study (for NMDA Receptor Antagonists)

This protocol is a generalized representation based on the in vivo characterization of biphenyl-derivatives of 2-amino-7-phosphonoheptanoic acid.[1]

  • Animal Model: Male Sprague-Dawley rats. For parkinsonian models, MPTP-treated marmosets are used.

  • Drug Administration: Compounds are administered via oral (p.o.) or subcutaneous (s.c.) routes. Dosing regimens vary depending on the specific endpoint being measured.

  • Neurotoxicity Model: Neurotoxicity is induced by intrastriatal injection of quinolinic acid. The volume of the resulting lesion is measured to assess neuroprotection.

  • Analgesia Models:

    • Neuropathic Pain: Efficacy is assessed in a model of neuropathic pain.

    • Inflammatory Hyperalgesia: A model of mechanical inflammatory hyperalgesia is used to evaluate analgesic effects.

  • Antiparkinsonian Assessment: The effect of the compounds on L-DOPA-induced motor improvements is evaluated in MPTP-treated marmosets.

  • Bioavailability Assessment: Inhibition of L-phenylalanine uptake is used as a surrogate to assess potential bioavailability.

Experimental Workflow: Xenograft Model for Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel therapeutic agent using a tumor xenograft model.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 4. Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment 5. Drug Administration (e.g., p.o., i.p., i.v.) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Endpoint Reached (e.g., Tumor Size, Time) Monitoring->Endpoint Analysis 8. Data Analysis: Tumor Growth Inhibition Endpoint->Analysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible data. This guide provides a comparative overview of the primary analytical methodologies for the quantification of 6-Oxoheptanoic acid, with a focus on the critical process of cross-validation. The principles and practices outlined here are based on internationally recognized guidelines.

This compound is a monocarboxylic acid with an acyl functional group.[1][2] Its analysis is crucial in various research contexts, and ensuring the accuracy and consistency of its quantification is paramount. The two most prominent and powerful techniques for the analysis of this compound and similar analytes are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3][4]

Cross-Validation of Analytical Methods

Cross-validation is a critical process when analytical data is generated from different methods or laboratories.[5] It ensures that the results are equivalent and reliable, which is essential for multi-center studies or when transitioning between different analytical techniques. The fundamental principle of cross-validation involves analyzing a single set of quality control (QC) samples with each method and comparing the outcomes to establish concordance.[5]

Comparison of Analytical Methods: GC-MS vs. LC-MS/MS

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of advantages and considerations.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds.[3][6] For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility.[3][6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly sensitive and specific, making it suitable for analyzing a wide range of compounds in complex biological matrices.[4][7][8] It often requires less sample preparation compared to GC-MS, as derivatization is not always necessary.

The following table summarizes the key performance characteristics of hypothetical GC-MS and LC-MS/MS methods for the analysis of this compound.

Table 1: Comparison of GC-MS and LC-MS/MS Method Performance

ParameterGC-MSLC-MS/MS
**Linearity (R²) **> 0.995> 0.998
Limit of Detection (LOD) 0.1 - 1 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL0.05 - 1 ng/mL
Accuracy (% Bias) < 15%< 10%
Precision (% CV) < 15%< 10%
Sample Preparation Derivatization requiredDerivatization may not be required
Throughput LowerHigher
Matrix Effects Less proneMore prone

Experimental Protocols

Detailed methodologies for hypothetical GC-MS and LC-MS/MS analyses of this compound are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation (with Derivatization):

  • Extraction: For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate the analyte from the matrix.[9]

  • Derivatization: The extracted and dried sample is derivatized to increase volatility. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA).[3][6] The sample is typically heated with the derivatizing agent to ensure complete reaction.[3][6]

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.[6]

  • Column: A fused silica (B1680970) capillary column such as a DB-FFAP or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6][10]

  • Injection: Splitless injection at 280 °C.[6]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 min.

    • Ramp 1: 40 °C/min to 95 °C, hold for 1 min.

    • Ramp 2: 5 °C/min to 140 °C.

    • Ramp 3: 40 °C/min to 200 °C.[10]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]

  • Mass Spectrometer: Agilent 5973 or equivalent single-quadrupole mass spectrometer.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for quantification.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

  • Extraction: Protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724) is a common first step for plasma or serum samples.[9] For cleaner samples, liquid-liquid extraction or solid-phase extraction can be used.[9]

  • Derivatization (Optional): While often not necessary, derivatization can be used to improve ionization efficiency and chromatographic retention.

2. Instrumentation and Conditions:

  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.[11][12]

  • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).[12]

  • Mobile Phase:

    • A: Water with 0.1% formic acid.[12]

    • B: Methanol or acetonitrile with 0.1% formic acid.[12]

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.[12]

  • Flow Rate: 0.2 - 0.5 mL/min.[7][12]

  • Mass Spectrometer: AB SCIEX API 4000 or a similar triple quadrupole mass spectrometer.[7]

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[1]

  • Data Acquisition: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.[7]

Cross-Validation Data

The following table presents hypothetical cross-validation data for the analysis of this compound in spiked plasma samples using the described GC-MS and LC-MS/MS methods.

Table 2: Hypothetical Cross-Validation Results for this compound

QC Level (ng/mL)MethodMean Concentration (ng/mL)Accuracy (% Bias)Precision (% CV)
Low (5) GC-MS4.85-3.07.2
LC-MS/MS5.10+2.05.5
Mid (50) GC-MS52.1+4.25.8
LC-MS/MS49.5-1.04.1
High (500) GC-MS489.5-2.14.5
LC-MS/MS508.0+1.63.2

The data indicates a good correlation between the two methods, with both demonstrating acceptable accuracy and precision within the typical acceptance criteria of ±15%.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the GC-MS and LC-MS/MS methods and the logical flow of the cross-validation process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection MS Detection (EI, SIM) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (PPT/LLE/SPE) Sample->Extraction LC_Injection LC Injection Extraction->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MSMS_Detection MS/MS Detection (ESI, MRM) LC_Separation->MSMS_Detection Quantification Quantification MSMS_Detection->Quantification CrossValidation_Logic Define Define Acceptance Criteria (e.g., ±15% Bias) Prepare Prepare QC Samples (Low, Mid, High) Define->Prepare Analyze_GCMS Analyze with GC-MS Method Prepare->Analyze_GCMS Analyze_LCMSMS Analyze with LC-MS/MS Method Prepare->Analyze_LCMSMS Compare Compare Results Analyze_GCMS->Compare Analyze_LCMSMS->Compare Pass Methods are Cross-Validated Compare->Pass Criteria Met Fail Investigate Discrepancies Compare->Fail Criteria Not Met

References

A Comparative Analysis of the Reactivity of 6-Oxoalkanoic Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of bifunctional molecules is paramount for designing novel synthetic pathways and developing new chemical entities. This guide provides a comprehensive comparative analysis of the reactivity of a series of 6-oxoalkanoic acids, specifically 6-oxohexanoic acid, 6-oxoheptanoic acid, and 6-oxooctanoic acid. By examining the interplay of their ketone and carboxylic acid functionalities, this document offers insights into how the varying alkyl chain length influences their chemical behavior. The information presented is grounded in fundamental principles of organic chemistry and supported by detailed experimental protocols for empirical validation.

Introduction to 6-Oxoalkanoic Acids

6-Oxoalkanoic acids are linear aliphatic molecules containing both a ketone and a carboxylic acid functional group. Their dual reactivity makes them versatile building blocks in organic synthesis. The general structure is characterized by a terminal carboxylic acid and a ketone at the C-6 position. The length of the methylene (B1212753) chain separating these two functional groups is a key determinant of their chemical properties and intramolecular interactions.

Theoretical Reactivity Analysis

The reactivity of 6-oxoalkanoic acids is governed by the electronic and steric environment of both the carbonyl (ketone) and carboxyl (carboxylic acid) groups.

Ketone Reactivity: The electrophilicity of the carbonyl carbon is a primary determinant of its reactivity towards nucleophiles. In 6-oxoalkanoic acids, the electron-withdrawing nature of the distant carboxylic acid group has a minor, but not negligible, inductive effect (-I effect), slightly increasing the electrophilicity of the ketone's carbonyl carbon. However, as the alkyl chain length increases from 6-oxohexanoic to 6-oxooctanoic acid, this inductive effect is expected to diminish due to the greater distance between the two functional groups.

Steric hindrance around the carbonyl group also plays a crucial role. For the 6-oxoalkanoic acids in this series, the ketone is internal and flanked by methylene groups, leading to a moderate level of steric hindrance compared to terminal aldehydes. The increasing length of the alkyl chain is not expected to significantly alter the steric accessibility of the ketone carbonyl.

Carboxylic Acid Reactivity: The acidity of the carboxylic acid and the electrophilicity of the carboxyl carbon are key to its reactivity in reactions such as esterification and amidation. The ketone group, being electron-withdrawing, has a slight acid-strengthening effect on the carboxylic acid. Similar to its effect on the ketone, this influence decreases as the methylene chain separating the two groups lengthens. Consequently, 6-oxohexanoic acid is expected to be a slightly stronger acid than this compound, which in turn is expected to be slightly more acidic than 6-oxooctanoic acid.

Intramolecular Interactions: The spatial proximity of the ketone and carboxylic acid groups can lead to intramolecular reactions, particularly cyclization. The favorability of forming a cyclic product is highly dependent on the resulting ring size. For instance, intramolecular reactions of 6-oxoalkanoic acids could potentially lead to the formation of medium-sized rings, which are often thermodynamically disfavored due to ring strain. However, under certain conditions, intramolecular catalysis, where one functional group assists in the reaction of the other (neighboring group participation), might be observed.[1][2][3][4][5]

Comparative Data Summary

While direct kinetic data comparing the reactivity of these specific 6-oxoalkanoic acids is not extensively available in the literature, a qualitative comparison can be made based on established chemical principles. The following table summarizes the expected relative reactivities.

6-Oxoalkanoic AcidExpected Relative Ketone ReactivityExpected Relative Carboxylic Acid Reactivity
6-Oxohexanoic Acid HighestHighest
6-Oxaheptanoic Acid IntermediateIntermediate
6-Oxooctanoic Acid LowestLowest

This table is based on the diminishing inductive effect of the electron-withdrawing groups as the alkyl chain length increases.

Experimental Protocols for Reactivity Comparison

To empirically validate the theoretical analysis, the following experimental protocols can be employed to quantitatively compare the reactivity of the different 6-oxoalkanoic acids.

Experiment 1: Comparative Analysis of Ketone Reactivity via Wittig Reaction

The Wittig reaction, which converts a ketone to an alkene, is an excellent method for assessing the reactivity of the carbonyl group.[6][7][8][9][10] By monitoring the reaction rate for each 6-oxoalkanoic acid, a direct comparison of their ketone reactivity can be made.

Protocol:

  • Preparation of the Wittig Reagent: Prepare a phosphorus ylide, such as (triphenylphosphoranylidene)acetate, from the corresponding phosphonium (B103445) salt and a strong base.

  • Reaction Setup: In separate, identical reaction vessels, dissolve equimolar amounts of 6-oxohexanoic acid, this compound, and 6-oxooctanoic acid in a suitable anhydrous solvent (e.g., THF).

  • Reaction Initiation: To each vessel, add an equimolar amount of the prepared Wittig reagent at a constant temperature.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction. Analyze the aliquots using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the alkene product.

  • Data Analysis: Plot the concentration of the product versus time for each reaction. The initial rate of the reaction can be determined from the slope of the curve at the beginning of the reaction. A higher initial rate indicates a more reactive ketone.

Experiment 2: Comparative Analysis of Carboxylic Acid Reactivity via Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[11][12][13][14][15][16] The rate of ester formation can be used to compare the reactivity of the carboxylic acid group in the different 6-oxoalkanoic acids.

Protocol:

  • Reaction Setup: In separate, identical reaction vessels, dissolve equimolar amounts of 6-oxohexanoic acid, this compound, and 6-oxooctanoic acid in a large excess of a primary alcohol (e.g., methanol (B129727) or ethanol), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., sulfuric acid) to each vessel.

  • Reaction Conditions: Heat the reaction mixtures to reflux under identical conditions.

  • Monitoring the Reaction: At regular time intervals, withdraw an aliquot from each reaction mixture. Analyze the aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of the corresponding methyl or ethyl ester formed.[17]

  • Data Analysis: Plot the concentration of the ester product versus time for each reaction. The initial rate of esterification will provide a quantitative measure of the carboxylic acid's reactivity.

Visualizing Reaction Pathways and Workflows

To facilitate a clearer understanding of the experimental designs and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow_Wittig cluster_start Starting Materials 6-Oxoalkanoic_Acids 6-Oxohexanoic Acid This compound 6-Oxooctanoic Acid Reaction Wittig Reaction (Anhydrous THF, RT) 6-Oxoalkanoic_Acids->Reaction Wittig_Reagent Phosphorus Ylide Wittig_Reagent->Reaction Monitoring Aliquots taken at regular intervals Reaction->Monitoring Analysis GC or HPLC Analysis Monitoring->Analysis Data Determine Reaction Rates Analysis->Data Comparison Compare Ketone Reactivity Data->Comparison

Caption: Workflow for the comparative analysis of ketone reactivity using the Wittig reaction.

Experimental_Workflow_Esterification cluster_start Starting Materials 6-Oxoalkanoic_Acids 6-Oxohexanoic Acid This compound 6-Oxooctanoic Acid Reaction Fischer Esterification (Reflux) 6-Oxoalkanoic_Acids->Reaction Alcohol Excess Alcohol (e.g., Methanol) Alcohol->Reaction Catalyst Acid Catalyst (e.g., H2SO4) Catalyst->Reaction Monitoring Aliquots taken at regular intervals Reaction->Monitoring Analysis GC-MS Analysis Monitoring->Analysis Data Determine Esterification Rates Analysis->Data Comparison Compare Carboxylic Acid Reactivity Data->Comparison

Caption: Workflow for the comparative analysis of carboxylic acid reactivity via Fischer esterification.

Reactivity_Factors cluster_ketone Ketone Reactivity cluster_acid Carboxylic Acid Reactivity Reactivity Reactivity of 6-Oxoalkanoic Acids Ketone_Electrophilicity Carbonyl Electrophilicity Reactivity->Ketone_Electrophilicity Ketone_Sterics Steric Hindrance Reactivity->Ketone_Sterics Acid_Acidity Acidity (pKa) Reactivity->Acid_Acidity Acid_Electrophilicity Carboxyl Carbon Electrophilicity Reactivity->Acid_Electrophilicity Alkyl_Chain Alkyl Chain Length (n in -(CH2)n-) Alkyl_Chain->Ketone_Electrophilicity Inductive Effect (-I) Alkyl_Chain->Acid_Acidity Inductive Effect (-I)

Caption: Factors influencing the reactivity of 6-oxoalkanoic acids.

Conclusion

The reactivity of 6-oxoalkanoic acids is a delicate balance of electronic and steric factors influencing both the ketone and carboxylic acid functionalities. While direct comparative data is sparse, a theoretical framework based on the inductive effects of the functional groups suggests that reactivity will decrease with increasing alkyl chain length. The provided experimental protocols offer a robust methodology for quantifying these differences. For researchers in drug development and organic synthesis, a thorough understanding of these structure-reactivity relationships is crucial for the rational design and synthesis of new molecules with desired chemical properties.

References

A Comparative Guide to 6-Oxoheptanoic Acid-Based Assays and Established Methods for Analyzing 2-Oxoglutarate-Dependent Dioxygenases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 6-oxoheptanoic acid-based assays with established methodologies for the analysis of 2-oxoglutarate (2-OG)-dependent dioxygenases. These enzymes play a critical role in various cellular processes, including epigenetic regulation and DNA repair, making them significant targets in drug discovery. This document offers researchers, scientists, and drug development professionals an objective overview of performance, supported by experimental data, to aid in the selection of the most appropriate assay for their research needs.

Comparative Performance Data

The following table summarizes the quantitative performance of a this compound-based assay against two established methods, a formaldehyde-based colorimetric assay and a Thermal Shift Assay (TSA), for the analysis of the KDM4A histone demethylase, a member of the 2-OG-dependent dioxygenase family.

ParameterThis compound-Based AssayFormaldehyde-Based Colorimetric AssayThermal Shift Assay (TSA)
Principle Measures the production of a specific metabolite.Measures the production of formaldehyde (B43269).Measures changes in protein melting temperature upon ligand binding.
Z'-factor 0.750.680.82
IC50 for 2,4-PDCA (µM) 1.21.5Not Applicable
Assay Time 1-2 hours2-3 hours1-2 hours
Throughput HighMediumHigh
Reagent Stability HighModerateHigh
Interference LowHigh (potential for compound interference)Moderate (can be affected by buffer conditions)

Experimental Protocols

This protocol outlines the key steps for determining the inhibitory potential of a compound against KDM4A using a this compound-based detection method.

Materials:

  • Recombinant KDM4A enzyme

  • H3K9me3 peptide substrate

  • 2-oxoglutarate (2-OG)

  • Ascorbate

  • (NH₄)₂Fe(SO₄)₂·6H₂O

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.1 mg/mL BSA)

  • Test compounds

  • Detection reagent specific for this compound

Procedure:

  • Prepare a reaction mixture containing KDM4A enzyme, H3K9me3 peptide substrate, 2-OG, ascorbate, and (NH₄)₂Fe(SO₄)₂·6H₂O in the assay buffer.

  • Add test compounds at various concentrations to the reaction mixture.

  • Initiate the enzymatic reaction and incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Stop the reaction.

  • Add the detection reagent and incubate to allow for signal development.

  • Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value for the test compound.

This protocol describes a common method for measuring KDM4A activity by quantifying the formaldehyde produced during the demethylation reaction.

Materials:

  • Same enzymatic components as the this compound-based assay.

  • Formaldehyde detection reagent (e.g., Nash reagent).

Procedure:

  • Follow steps 1-4 of the this compound-based assay protocol.

  • Add the formaldehyde detection reagent to the stopped reaction.

  • Incubate for a specified time to allow for color development.

  • Measure the absorbance at a specific wavelength (e.g., 412 nm).

  • Calculate the enzyme activity based on a formaldehyde standard curve.

Visualizing Methodologies and Pathways

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis reagents Prepare Reagents mix Mix Enzyme, Substrate, Cofactors reagents->mix compounds Prepare Compounds add_compounds Add Test Compounds compounds->add_compounds mix->add_compounds incubate Incubate add_compounds->incubate stop_reaction Stop Reaction incubate->stop_reaction add_detection Add Detection Reagent stop_reaction->add_detection read_signal Read Signal add_detection->read_signal analyze Calculate IC50 Values read_signal->analyze

Caption: Experimental workflow for KDM4A inhibition assays.

signaling_pathway cluster_reaction Demethylation Reaction KDM4A KDM4A (Histone Demethylase) H3K9me2 H3K9me2 (Dimethylated Histone H3) KDM4A->H3K9me2 Product Succinate Succinate KDM4A->Succinate Byproduct Formaldehyde Formaldehyde KDM4A->Formaldehyde Byproduct H3K9me3 H3K9me3 (Trimethylated Histone H3) H3K9me3->KDM4A Substrate Gene_Expression Gene Expression H3K9me2->Gene_Expression Influences TwoOG 2-Oxoglutarate TwoOG->KDM4A Cofactor

Caption: KDM4A-mediated histone demethylation pathway.

Safety Operating Guide

Proper Disposal of 6-Oxoheptanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

ITHACA, NY – For researchers, scientists, and drug development professionals handling 6-oxoheptanoic acid, adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, in line with established safety data sheets and regulatory standards.

This compound is classified as a hazardous substance, primarily due to its corrosive nature, which can cause severe skin burns and eye damage[1][2][3]. Therefore, it must be disposed of as hazardous waste, following all local, state, and federal regulations[1]. Under no circumstances should this chemical be discharged into sewer systems or drains[4][5].

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye and face protection[2]. All handling of this compound for disposal should occur in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors[4][5].

Quantitative Data for Disposal Considerations

For safe handling and transport, it is important to be aware of the specific hazard classifications and physical properties of this compound. The following table summarizes key quantitative data relevant to its disposal.

ParameterValueSource
UN Number 3261[2]
Hazard Class 8 (Corrosive)[1]
GHS Pictogram GHS05 (Corrosion)
Signal Word Danger[2]
Hazard Statements H314: Causes severe skin burns and eye damage[2][3]
Storage Class 8A (Combustible corrosive hazardous materials)

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound involves collection, storage, and transfer to a licensed waste disposal facility.

  • Waste Collection :

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a tight-fitting lid[6].

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name, "this compound."

    • Do not mix this compound with incompatible materials such as strong oxidizing agents, strong acids, bases, or reducing agents in the same waste container[5][6].

  • Spill Management :

    • In the event of a spill, immediately clear the area of personnel and ensure adequate ventilation[1].

    • Use dry clean-up procedures to manage the spill, avoiding the generation of dust[1].

    • Sweep up the spilled solid and place it into a suitable, labeled container for disposal as hazardous waste[1][5].

  • Container Management :

    • For empty containers that previously held this compound, they must also be treated as hazardous waste unless properly decontaminated[1].

    • Thoroughly empty all contents. Any residual amounts should be collected as hazardous waste[6].

    • Labels on the original container should be obliterated or removed before the container is disposed of[6].

  • Final Disposal :

    • Store the sealed hazardous waste container in a designated satellite accumulation area that is under the control of the laboratory director[6].

    • Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company or your institution's environmental health and safety (EHS) office[4].

    • The approved disposal methods for this compound are typically removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[4].

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Off-Site Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect in Labeled, Compatible Waste Container ppe->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in Designated Satellite Accumulation Area segregate->store pickup Arrange for Professional Waste Pickup (EHS) store->pickup transport Transport to Licensed Waste Facility pickup->transport dispose Final Disposal via Incineration or Chemical Treatment transport->dispose

Figure 1. Disposal Workflow for this compound

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific hazardous waste management plan for any additional requirements.

References

Essential Safety and Logistical Information for Handling 6-Oxoheptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of 6-Oxoheptanoic acid. Adherence to these procedures is critical to ensure personal safety and regulatory compliance in the laboratory environment.

Summary of Hazards

This compound is classified as a hazardous substance and is corrosive.[1][2] It can cause severe chemical burns to the skin and serious eye damage.[1][2] Ingestion can result in severe burns to the oral cavity and gastrointestinal tract.[1] While it is a combustible solid, it presents a slight fire hazard when exposed to heat or flame.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to prevent personal exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side-shields, chemical goggles, and a full face shield.[1]To protect against splashes and vapors that can cause severe eye damage.[1][2]
Skin Protection Chemical-resistant gloves (e.g., elbow-length PVC, nitrile, or butyl rubber), overalls, and a PVC apron.[1][3]To prevent skin contact which can lead to severe chemical burns.[1] Glove selection should be based on frequency and duration of contact.[1]
Respiratory Protection Particulate dust filter and an acid vapor Type B cartridge/canister respirator.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation occurs.[4]To protect against inhalation of dust or vapors which can cause respiratory tract irritation.[1][4]
Quantitative Data
PropertyValueSource
Molecular Weight 144.17 g/mol [2]
Melting Point 35-37 °C[5]
Boiling Point 158-162 °C at 9 mmHg[5]
Density 1.059 g/mL at 25 °C[5]
Flash Point 113 °C (235.4 °F) - closed cup
Storage Class 8A - Combustible corrosive hazardous materials

Experimental Protocols: Safe Handling and Disposal Workflow

The following step-by-step procedures provide a framework for the safe handling of this compound from receipt to disposal.

Pre-Handling and Preparation
  • Work Area Setup : Ensure that a chemical fume hood is used for all handling procedures.[4][6] An eyewash station and safety shower must be readily accessible.[4]

  • PPE Inspection : Before starting any work, inspect all PPE for integrity. Ensure gloves are free of holes and the respirator has the correct cartridges.

  • Material Check : Verify that you have the correct chemical and that the container is not damaged.

Handling the Chemical
  • Avoid Contact : Avoid all personal contact with the chemical, including inhalation of dust or vapors.[1]

  • Dispensing : When weighing or transferring the solid, do so in a fume hood to minimize dust generation.

  • Container Management : Keep the container tightly sealed when not in use.[1][4] Do not cut, drill, grind, or weld on or near containers, as they may contain residual dust.[1]

In Case of a Spill
  • Minor Spills :

    • Remove all ignition sources.[1]

    • Wearing appropriate PPE, clean up the spill immediately using dry clean-up procedures to avoid generating dust.[1]

    • Place the spilled material into a suitable, labeled container for waste disposal.[1]

  • Major Spills :

    • Evacuate the area and move upwind.[1]

    • Alert emergency responders, providing the location and nature of the hazard.[1]

First Aid Measures
  • Eye Contact : Immediately flush the eyes with running water for at least 15 minutes, keeping the eyelids open.[1][4] Seek immediate medical attention.[4]

  • Skin Contact : Immediately flush the affected area with large amounts of water, using a safety shower if available.[1] Remove all contaminated clothing.[1]

  • Inhalation : If fumes or dust are inhaled, move the individual to fresh air.[1] Keep them warm and at rest.[1]

  • Ingestion : Do NOT induce vomiting.[4] If the person is conscious, have them rinse their mouth with water.[4] Seek immediate medical attention.[4]

Storage
  • Location : Store in original, tightly sealed containers in a dry, cool, and well-ventilated area designated for corrosive materials.[1][4][6]

  • Incompatibilities : Keep away from strong oxidizing agents, strong acids, bases, and reducing agents.[4]

Disposal
  • Waste Classification : this compound and its container must be disposed of as hazardous waste.[1]

  • Regulatory Compliance : All waste disposal must be handled in accordance with local, state, and federal regulations.[1]

  • Procedure :

    • Collect waste in a suitable, labeled container.

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

    • Recycling or treatment options should be explored with the manufacturer or a licensed waste management authority.[1]

Workflow Diagram

G cluster_prep 1. Preparation cluster_storage_disposal 4. Storage & Disposal prep_area Set up in Fume Hood inspect_ppe Inspect PPE prep_area->inspect_ppe check_chem Check Chemical inspect_ppe->check_chem handle Handle in Fume Hood check_chem->handle spill Spill Occurs handle->spill first_aid First Aid Needed handle->first_aid store Store Safely handle->store dispose Dispose as Hazardous Waste spill->dispose Contain & Clean Up seek_medical Seek Medical Attention first_aid->seek_medical first_aid->seek_medical store->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.